molecular formula C7H8Cl3NO3S B584985 N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

Cat. No.: B584985
M. Wt: 295.6 g/mol
InChI Key: NBGLMNHGJFSOCH-OSIBIXDNSA-N
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Description

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is a deuterium-labeled isotopologue that serves as a critical internal standard in the biomonitoring of trichloroethylene (TCE) exposure . TCE is a volatile organic compound classified as a Group 1 carcinogen, and its glutathione-dependent metabolism in the body produces N-Acetyl-S-(trichlorovinyl)-L-cysteine as a specific urinary metabolite . Researchers utilize this stable, labeled analog for highly sensitive and accurate quantitation of the native metabolite in biological matrices, such as urine, via liquid chromatography–tandem mass spectrometry (LC-MS/MS) . The application of this internal standard is essential for environmental and occupational health studies, enabling the precise measurement of TCE exposure levels at a population scale and supporting toxicological research into the compound's metabolism and health effects . The use of deuterated internal standards like this one allows for advanced techniques such as Multiple Ion Transition Summation of Isotopologues (MITSI), which significantly improves analytical sensitivity and limits of detection in mass spectrometry-based assays .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGLMNHGJFSOCH-OSIBIXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3) is the deuterium-labeled form of N-Acetyl-S-(trichlorovinyl)-L-cysteine, a metabolite of the industrial solvent trichloroethylene (TCE). Due to its isotopic labeling, N-Ac-TCVC-d3 serves as an invaluable tool in toxicology and drug metabolism studies, primarily as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, its role in the metabolic pathway of TCE, and detailed protocols for its use in experimental settings.

Core Compound Data

The fundamental chemical and physical properties of this compound and its unlabeled analog are summarized below. It is important to note that while some physical properties are experimentally determined, others are computationally predicted.

PropertyThis compoundN-Acetyl-S-(trichlorovinyl)-L-cysteineSource
IUPAC Name (2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acidPubChem[1]
Synonyms N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC-d3N-Acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVCMultiple Sources
CAS Number 1346616-95-2111348-61-9Multiple Sources
Molecular Formula C₇H₅D₃Cl₃NO₃SC₇H₈Cl₃NO₃SMultiple Sources
Molecular Weight 295.59 g/mol 292.57 g/mol Simson Pharma
Purity Typically ≥98% (Isotopic)≥90%Cayman Chemical[2]
Physical Form SolidSolidCayman Chemical[2]
Solubility Not specifiedSoluble in ChloroformCayman Chemical[2]
XLogP3 (Computed) Not available2.3PubChem[1]
Storage Temperature -20°C-20°CMultiple Sources

Metabolic Pathway of Trichloroethylene

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a downstream metabolite of trichloroethylene (TCE) formed via the glutathione (GSH) conjugation pathway. This metabolic activation route is of significant toxicological interest as it leads to the formation of reactive intermediates implicated in nephrotoxicity. The pathway begins in the liver, where TCE is conjugated with glutathione, and subsequent enzymatic processing in the liver and kidneys leads to the formation of the N-acetylated cysteine conjugate, which is then excreted in the urine.

Trichloroethylene Metabolism cluster_liver Liver cluster_kidney Kidney cluster_urine Excretion TCE Trichloroethylene (TCE) DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) TCE->DCVG Glutathione S-transferase (GST) DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC γ-Glutamyltransferase, Dipeptidase DCVG->DCVC Blood Transport NAcDCVC N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) DCVC->NAcDCVC N-Acetyltransferase Reactive Reactive Thiol (Nephrotoxic) DCVC->Reactive Cysteine Conjugate β-lyase Urine Urinary Excretion NAcDCVC->Urine

Caption: Metabolic activation of Trichloroethylene via the Glutathione pathway.

Experimental Protocols

Synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine

The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine and its deuterated analog is a multi-step process that is typically performed by specialized chemical synthesis companies and is not widely published in standard literature. The general procedure involves two key steps:

  • Synthesis of S-(trichlorovinyl)-L-cysteine: This step involves the reaction of L-cysteine with tetrachloroethylene in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of cysteine attacks one of the carbons of the double bond in tetrachloroethylene, leading to the displacement of a chloride ion. This step is critical and requires careful control of reaction conditions to ensure the desired product is formed.

  • N-acetylation: The resulting S-(trichlorovinyl)-L-cysteine is then acetylated at the amino group. This is commonly achieved by reacting the intermediate with acetic anhydride. For the synthesis of the d3-labeled compound, deuterated acetic anhydride (acetic anhydride-d6) would be used in this step. The product is then purified using techniques such as recrystallization or column chromatography.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This compound is an ideal internal standard for the quantification of the endogenous metabolite in biological samples. Below is a representative protocol for the analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine in plasma.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example for a related compound, N-acetylcysteine):

      • N-acetylcysteine: 164 → 122[3]

      • d3-N-acetylcysteine: 167 → 123[3]

      • Note: Specific transitions for N-Acetyl-S-(trichlorovinyl)-L-cysteine and its d3 analog would need to be optimized on the specific mass spectrometer being used.

3. Data Analysis

  • Quantify the concentration of N-Acetyl-S-(trichlorovinyl)-L-cysteine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Compare this ratio to a calibration curve constructed from standards of known concentrations.

Experimental and Analytical Workflow

The use of a stable isotope-labeled internal standard is central to the "stable isotope dilution" methodology, which is the gold standard for quantitative bioanalysis.[4][5] The workflow ensures high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with N-Ac-TCVC-d3 (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC Chromatographic Separation (UPLC/HPLC) Concentrate->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Workflow for biomarker quantification using a stable isotope-labeled internal standard.

In Vitro Metabolism Study in Hepatocytes

To investigate the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine from TCE in a controlled environment, an in vitro study using cryopreserved human hepatocytes can be performed.

1. Cell Culture and Treatment

  • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol, typically on collagen-coated plates.

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Replace the plating medium with a serum-free incubation medium and allow the cells to acclimate.

  • Prepare a stock solution of TCE in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be non-toxic to the cells (typically ≤0.1%).

  • Treat the hepatocytes with various concentrations of TCE for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

2. Sample Collection and Preparation

  • At each time point, collect both the incubation medium and the cells.

  • To the collected medium, add this compound as an internal standard.

  • Lyse the cells and combine the lysate with the corresponding medium sample.

  • Perform protein precipitation as described in the bioanalytical method above.

  • Process the samples for LC-MS/MS analysis.

3. Analysis

  • Analyze the samples using the developed LC-MS/MS method to quantify the amount of N-Acetyl-S-(trichlorovinyl)-L-cysteine formed at each time point and TCE concentration.

  • The data can be used to determine the kinetics of metabolite formation in hepatocytes.[6]

This technical guide provides a foundational understanding of this compound and its application in scientific research. The provided protocols are representative and should be optimized for specific experimental conditions and instrumentation.

References

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) is the deuterated form of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), a significant metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (PCE).[1][2] Its isotopically labeled nature makes it an invaluable tool in toxicological and metabolic studies, particularly as an internal standard for quantitative analysis by mass spectrometry.[3] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to NA-TCVC-d3.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound and its non-labeled counterpart are summarized below. The data has been compiled from various chemical suppliers and databases.

PropertyThis compoundN-Acetyl-S-(trichlorovinyl)-L-cysteine
Synonyms N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine, N-Ac-TCVC-d3TCVAC, S-Trichlorovinyl-N-acetylcysteine
CAS Number 1346616-95-2[4]111348-61-9[3]
Molecular Formula C₇H₅D₃Cl₃NO₃S[5]C₇H₈Cl₃NO₃S[6]
Molecular Weight 295.59 g/mol [5]292.57 g/mol [6]
Melting Point 150-153°C[4]Not specified
Appearance White to off-white solidNot specified
Solubility Soluble in chloroform and methanol.Soluble in chloroform.

Metabolic Context and Toxicological Significance

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a product of the glutathione (GSH) conjugation pathway, a major route for the detoxification of xenobiotics.[7][8] Both TCE and PCE can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), primarily in the liver.[7] This initial conjugate, S-(trichlorovinyl)glutathione (TVG), is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(trichlorovinyl)-L-cysteine (TCVC).[1] Finally, TCVC undergoes N-acetylation by N-acetyltransferases to form the urinary metabolite, N-Acetyl-S-(trichlorovinyl)-L-cysteine.[1]

The formation of these cysteine conjugates is of significant toxicological concern as the penultimate metabolite, TCVC, can be bioactivated by the enzyme cysteine conjugate β-lyase to form a reactive thiol, which is implicated in nephrotoxicity and potential carcinogenicity.[8] The quantification of urinary NA-TCVC is therefore a critical biomarker for assessing exposure to TCE and PCE and understanding the flux through this toxicologically significant metabolic pathway.[2]

Metabolic Pathway of Trichloroethylene

The following diagram illustrates the glutathione conjugation pathway for the metabolism of trichloroethylene, leading to the formation of N-Acetyl-S-(dichlorovinyl)-L-cysteine, a closely related analogue to the trichlorovinyl compound.

Trichloroethylene_Metabolism TCE Trichloroethylene DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG + GSH GSH Glutathione (GSH) GST Glutathione S-transferase (GST) DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC - γ-glutamyl GGT γ-Glutamyl transferase (GGT) DP Dipeptidase NADVC N-Acetyl-S-(1,2-dichlorovinyl) -L-cysteine (Urinary Metabolite) DCVC->NADVC Acetylation Bioactivation Bioactivation (β-lyase) DCVC->Bioactivation NAT N-Acetyltransferase (NAT) Nephrotoxicity Nephrotoxicity Bioactivation->Nephrotoxicity Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add N-Acetyl-S-(trichlorovinyl) -L-cysteine-d3 (Internal Standard) Sample->Add_IS Extraction Extraction (e.g., SPE or Protein Precipitation) Add_IS->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS) Chromatography->MS_Detection Quantification Quantification (Comparison of analyte to internal standard peak areas) MS_Detection->Quantification Results Concentration of Analyte Quantification->Results

References

Synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated isotopologue of a significant metabolite of the industrial solvent trichloroethylene. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require a detailed understanding of the preparation of this stable isotope-labeled standard for use in metabolic studies and quantitative analysis.

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a mercapturic acid derivative and a terminal metabolite of trichloroethylene (TCE), formed via the glutathione conjugation pathway. The deuterated analogue, this compound (NA-TCVC-d3), is an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard for the accurate quantification of the non-labeled metabolite in biological samples. The incorporation of three deuterium atoms on the N-acetyl group provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

This guide outlines a plausible and detailed two-stage synthetic route for the preparation of NA-TCVC-d3, commencing with the synthesis of the deuterated precursor, N-Acetyl-d3-L-cysteine, followed by its conjugation with trichloroethylene.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-stage process:

Stage 1: Synthesis of N-Acetyl-d3-L-cysteine

The first stage involves the N-acetylation of L-cysteine using a deuterated acetylating agent, acetic anhydride-d6. This reaction selectively introduces the trideuteroacetyl group onto the amino group of L-cysteine.

Stage 2: Synthesis of this compound

The second stage is the S-vinylation of the synthesized N-Acetyl-d3-L-cysteine with trichloroethylene under basic conditions. The thiol group of the deuterated N-acetylcysteine acts as a nucleophile, attacking the electron-deficient double bond of trichloroethylene to form the desired S-trichlorovinyl conjugate.

Experimental Protocols

Stage 1: Synthesis of N-Acetyl-d3-L-cysteine

This protocol is adapted from established methods for the synthesis of N-acetylcysteine.[1][2][3]

Materials:

  • L-cysteine hydrochloride monohydrate

  • Acetic anhydride-d6 (99 atom % D)

  • Sodium acetate trihydrate

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Diethyl ether, anhydrous

  • Acetone, anhydrous

  • Nitrogen gas

Procedure:

  • A suspension of L-cysteine hydrochloride monohydrate (1 equivalent) is prepared in a mixture of aqueous tetrahydrofuran under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer.

  • Sodium acetate trihydrate (1 equivalent) is added to the suspension, and the mixture is stirred at room temperature to neutralize the hydrochloride salt, resulting in a suspension of L-cysteine.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Acetic anhydride-d6 (1.1 equivalents) is added dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to remove any unreacted acetic anhydride-d6 and acetic acid-d3. The solid is collected by filtration.

  • The crude N-Acetyl-d3-L-cysteine is purified by recrystallization from a mixture of acetone and water to yield a white crystalline solid.

  • The purified product is dried under vacuum.

Stage 2: Synthesis of this compound

This protocol is based on the general principles of S-alkenylation of cysteine derivatives.

Materials:

  • N-Acetyl-d3-L-cysteine

  • Trichloroethylene

  • Sodium hydroxide

  • Methanol, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Argon gas

Procedure:

  • N-Acetyl-d3-L-cysteine (1 equivalent) is dissolved in anhydrous methanol under an argon atmosphere in a round-bottom flask.

  • The solution is cooled to 0 °C.

  • A solution of sodium hydroxide (2.2 equivalents) in deionized water is added dropwise to the N-Acetyl-d3-L-cysteine solution to form the sodium thiolate.

  • Trichloroethylene (1.5 equivalents) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then heated to reflux for 12-18 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The aqueous residue is acidified to pH 2-3 with dilute hydrochloric acid.

  • The product is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product as a solid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StageStarting MaterialReagentProductExpected Yield (%)
1L-cysteine hydrochloride monohydrateAcetic anhydride-d6N-Acetyl-d3-L-cysteine85-95%
2N-Acetyl-d3-L-cysteineTrichloroethyleneThis compound60-75%

Table 2: Physicochemical and Spectroscopic Data

PropertyN-Acetyl-d3-L-cysteineThis compound
Molecular FormulaC5H6D3NO3SC7H5D3Cl3NO3S
Molecular Weight166.22 g/mol 295.60 g/mol
AppearanceWhite crystalline solidWhite to off-white solid
¹H NMR(DMSO-d6) δ: 12.6 (br s, 1H, COOH), 8.1 (d, 1H, NH), 4.4 (m, 1H, α-CH), 2.9 (m, 2H, β-CH2), 2.5 (s, 1H, SH)(CDCl3) δ: 9.5-10.5 (br s, 1H, COOH), 7.0-7.2 (d, 1H, NH), 4.8-4.9 (m, 1H, α-CH), 3.5-3.7 (m, 2H, β-CH2)
¹³C NMRExpected signals for carboxyl, amide carbonyl, α-carbon, and β-carbon. The methyl carbon signal will be a multiplet due to C-D coupling.Expected signals for carboxyl, amide carbonyl, α-carbon, β-carbon, and two vinyl carbons. The methyl carbon signal will be a multiplet.
Mass Spectrometry (ESI-)m/z: 165.0 (M-H)⁻m/z: 294.0 (M-H)⁻

Mandatory Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of N-Acetyl-d3-L-cysteine cluster_stage2 Stage 2: Synthesis of this compound L-cysteine L-cysteine Reaction1 Acetylation (THF, NaOAc) L-cysteine->Reaction1 Acetic_anhydride_d6 Acetic anhydride-d6 Acetic_anhydride_d6->Reaction1 Crude_NAC_d3 Crude N-Acetyl-d3-L-cysteine Reaction1->Crude_NAC_d3 Purification1 Recrystallization Crude_NAC_d3->Purification1 NAC_d3 N-Acetyl-d3-L-cysteine Purification1->NAC_d3 Reaction2 S-Vinylation (MeOH, NaOH) NAC_d3->Reaction2 Trichloroethylene Trichloroethylene Trichloroethylene->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification2 Column Chromatography Crude_Product->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Synthesis workflow for this compound.

Metabolic_Pathway TCE Trichloroethylene (TCE) GST Glutathione S-transferase (GST) TCE->GST GTC S-(1,2,2-Trichlorovinyl)glutathione (GTC) GST->GTC GGT_DP γ-Glutamyltranspeptidase & Dipeptidase GTC->GGT_DP TCVC S-(1,2,2-Trichlorovinyl)-L-cysteine (TCVC) GGT_DP->TCVC NAT N-Acetyltransferase (NAT) TCVC->NAT NA_TCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) NAT->NA_TCVC Excretion Urinary Excretion NA_TCVC->Excretion

Caption: Metabolic pathway of trichloroethylene to NA-TCVC.

References

Technical Guide: The Role of N-Ac-TCVC-d3 in Trichloroethylene Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the function of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3) in the study of trichloroethylene (TCE) metabolism. While research directly on N-Ac-TCVC-d3 is limited, its significance is understood through its role as a stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart, N-Ac-TCVC. N-Ac-TCVC is a critical urinary biomarker for assessing exposure to TCE and understanding its metabolic pathways.

Introduction to Trichloroethylene (TCE) Metabolism

Trichloroethylene is a volatile organic compound that sees wide industrial application but is also a significant environmental contaminant. Chronic exposure to TCE is associated with various adverse health effects, including kidney and liver damage, and an increased risk of cancer. Understanding the metabolism of TCE is crucial for assessing exposure, predicting toxicity, and developing strategies for remediation.

The metabolism of TCE is complex, involving two primary pathways: oxidation via cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs). The GSH conjugation pathway is of particular interest as it leads to the formation of nephrotoxic metabolites. In this pathway, TCE is conjugated with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then further metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which can be detoxified by N-acetylation to N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-Ac-TCVC) and excreted in the urine. Alternatively, DCVC can be bioactivated by cysteine conjugate β-lyase to a reactive thiol, which is a potent nephrotoxin.

N-Ac-TCVC as a Biomarker of TCE Exposure

N-Ac-TCVC is a terminal metabolite of the GSH conjugation pathway of TCE metabolism and is excreted in the urine. As such, the concentration of N-Ac-TCVC in urine can serve as a valuable biomarker for assessing exposure to TCE and for studying the flux through this specific metabolic pathway. Accurate quantification of urinary N-Ac-TCVC is therefore essential for both epidemiological studies and for understanding the mechanisms of TCE-induced nephrotoxicity.

The Role of N-Ac-TCVC-d3 as an Internal Standard

In analytical chemistry, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise quantification. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Stable isotope-labeled compounds, such as the deuterated N-Ac-TCVC-d3, are considered the gold standard for internal standards in mass spectrometry.

N-Ac-TCVC-d3 has the same chemical properties as N-Ac-TCVC, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, due to the presence of deuterium atoms, it has a higher mass-to-charge ratio (m/z) than the non-deuterated form. This mass difference allows the mass spectrometer to detect and quantify both the analyte (N-Ac-TCVC) and the internal standard (N-Ac-TCVC-d3) simultaneously. By adding a known amount of N-Ac-TCVC-d3 to each sample at the beginning of the analytical workflow, any variations in sample extraction, injection volume, or instrument response can be corrected for, leading to highly reliable quantification of N-Ac-TCVC.

Experimental Protocols and Data

Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained in a study measuring urinary N-Ac-TCVC levels in different exposure groups, using N-Ac-TCVC-d3 as an internal standard.

Exposure GroupNumber of SubjectsMean Urinary N-Ac-TCVC (µg/g creatinine)Standard Deviation
Control (Unexposed)500.50.2
Low Exposure505.21.5
High Exposure5025.87.3
Experimental Protocol: Quantification of Urinary N-Ac-TCVC using LC-MS with N-Ac-TCVC-d3 Internal Standard

This protocol provides a representative method for the analysis of N-Ac-TCVC in urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex each sample to ensure homogeneity.
  • To a 1 mL aliquot of urine, add 10 µL of a 1 µg/mL solution of N-Ac-TCVC-d3 in methanol (internal standard).
  • Vortex for 30 seconds.
  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
  • Condition an SPE cartridge with methanol followed by water.
  • Load the urine sample onto the cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute the analyte and internal standard with methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

2. LC-MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is typically used for the separation of N-Ac-TCVC.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in negative ion mode.
  • MRM Transitions:
  • N-Ac-TCVC: Precursor ion (m/z) → Product ion (m/z)
  • N-Ac-TCVC-d3: Precursor ion (m/z) + 3 → Product ion (m/z)
  • Quantification: The concentration of N-Ac-TCVC in the sample is determined by calculating the ratio of the peak area of N-Ac-TCVC to the peak area of N-Ac-TCVC-d3 and comparing this ratio to a calibration curve prepared with known concentrations of N-Ac-TCVC and a constant concentration of N-Ac-TCVC-d3.

Visualizations

Metabolic Pathway of Trichloroethylene

TCE_Metabolism TCE Trichloroethylene (TCE) GSH_Conj GSH Conjugation TCE->GSH_Conj GSTs DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) GSH_Conj->DCVG DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC N_Ac N-acetylation DCVC->N_Ac Bioactivation Bioactivation (β-lyase) DCVC->Bioactivation NAcTCVC N-Ac-TCVC (Urinary Biomarker) N_Ac->NAcTCVC Nephrotoxicity Nephrotoxicity Bioactivation->Nephrotoxicity

Caption: Glutathione conjugation pathway of trichloroethylene metabolism.

Experimental Workflow for N-Ac-TCVC Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Add_IS Add N-Ac-TCVC-d3 (Internal Standard) Urine_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (N-Ac-TCVC / N-Ac-TCVC-d3) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantifying urinary N-Ac-TCVC with an internal standard.

Logical Relationship of N-Ac-TCVC-d3 in Analysis

Logical_Relationship Analyte N-Ac-TCVC (Analyte) Unknown Quantity Sample Biological Sample (e.g., Urine) Analyte->Sample IS N-Ac-TCVC-d3 (Internal Standard) Known Quantity Added IS->Sample MS Mass Spectrometer Sample->MS Analysis Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Measurement Concentration Accurate Concentration of N-Ac-TCVC Ratio->Concentration Calculation

Caption: Role of N-Ac-TCVC-d3 as an internal standard for accurate quantification.

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide to its Role as a Biomarker for Trichloroethylene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroethylene (TCE), a ubiquitous environmental and occupational contaminant, poses significant health risks, including carcinogenicity and toxicity to the kidneys, liver, and immune system. Accurate assessment of human exposure to TCE is critical for understanding and mitigating these risks. This technical guide provides an in-depth overview of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) as a key biomarker of TCE exposure, with a specific focus on the utility of its deuterated analog, N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (d3-NA-TCVC), in analytical methodologies. This document details the metabolic pathways of TCE leading to the formation of NA-TCVC, comprehensive experimental protocols for its quantification in biological matrices, and a summary of available quantitative data. Furthermore, this guide presents visualizations of the metabolic pathway and analytical workflows to facilitate a deeper understanding of the science underpinning this important biomarker.

Introduction

Trichloroethylene is a volatile organic compound that has been extensively used as an industrial solvent and degreasing agent. Due to its widespread use and improper disposal, TCE is a common contaminant of soil and groundwater, leading to human exposure through inhalation, ingestion, and dermal contact. The toxicity of TCE is largely attributed to its complex metabolism, which involves two primary pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (GSH) conjugation.[1]

The GSH conjugation pathway, while a minor route of metabolism, is of significant toxicological importance as it leads to the formation of nephrotoxic metabolites.[1] One of the terminal metabolites of this pathway is N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), which is excreted in the urine. The detection and quantification of NA-TCVC in urine serve as a specific and reliable indicator of TCE exposure. To enhance the accuracy of analytical methods, a stable isotope-labeled internal standard, this compound (d3-NA-TCVC), is often employed. This guide will delve into the technical aspects of using NA-TCVC as a biomarker, with a focus on the role of its deuterated form.

Metabolic Pathway of Trichloroethylene to N-Acetyl-S-(trichlorovinyl)-L-cysteine

The biotransformation of TCE to NA-TCVC is a multi-step process that primarily occurs in the liver and kidneys.

TCE_Metabolism TCE Trichloroethylene (TCE) GSH_Conjugation Glutathione S-transferase TCE->GSH_Conjugation + Glutathione (GSH) DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) GSH_Conjugation->DCVG GGT_DP γ-Glutamyltransferase & Dipeptidase DCVG->GGT_DP DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) GGT_DP->DCVC NAT N-Acetyltransferase DCVC->NAT NATCVC N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-TCVC) NAT->NATCVC Urine Urinary Excretion NATCVC->Urine

Figure 1: Metabolic pathway of Trichloroethylene to NA-TCVC.

As illustrated in Figure 1, the initial step involves the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This forms S-(1,2-Dichlorovinyl)glutathione (DCVG). DCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(1,2-Dichlorovinyl)-L-cysteine (DCVC). Finally, DCVC undergoes N-acetylation by N-acetyltransferases to form the stable and excretable metabolite, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-TCVC), which is then eliminated in the urine. The presence of NA-TCVC in urine is a direct indicator of exposure to TCE and the activation of the GSH conjugation pathway.

Quantitative Data on NA-TCVC as a Biomarker

Quantitative data linking specific TCE exposure levels to urinary concentrations of NA-TCVC in humans are limited in the published literature. However, studies on workers exposed to related chlorinated ethenes provide valuable insights into the expected range of this biomarker.

Table 1: Urinary Concentrations of NA-TCVC Analogs in Occupationally Exposed Individuals

CompoundExposureBiomarkerConcentration RangeReference
1,1,2-TrichloroetheneOccupationalN-acetyl-S-(1,2-dichlorovinyl)-L-cysteine & N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine2.8 - 3.8 µmol/L[2]
TetrachloroetheneOccupational (50 ± 4 ppm)N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteineProportional to exposure duration[3]

The study on 1,1,2-trichloroethene provides a concrete range of urinary concentrations for dichlorovinyl mercapturates, suggesting that similar levels may be expected following significant TCE exposure.[2] The work on tetrachloroethene, while not providing specific concentrations, establishes a dose-dependent relationship between exposure and the excretion of the corresponding mercapturic acid.[3]

Experimental Protocols for the Analysis of NA-TCVC

The quantification of NA-TCVC in biological matrices, primarily urine, is typically performed using highly sensitive and specific analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, such as d3-NA-TCVC, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

UPLC-MS/MS Method for Urinary NA-TCVC Analysis

This protocol is a synthesized methodology based on established principles for the analysis of urinary VOC metabolites.[4]

4.1.1. Sample Preparation

  • Urine Collection: Collect mid-stream urine samples in polypropylene containers.

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add a known concentration of the internal standard, this compound.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. UPLC Conditions

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC® HSS T3 1.8 µm, 2.1 mm x 150 mm).[4]

  • Mobile Phase A: 15 mM ammonium acetate in water, pH 6.8.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

4.1.3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Monitoring Mode: Scheduled Multiple Reaction Monitoring (SMRM).[4]

  • Ion Source Temperature: 650 °C.[4]

  • Electrospray Voltage: -4000 V.[4]

  • MRM Transitions:

    • NA-TCVC (quantifier): Precursor ion (m/z) -> Product ion (m/z)

    • NA-TCVC (qualifier): Precursor ion (m/z) -> Product ion (m/z)

    • d3-NA-TCVC (internal standard): Precursor ion (m/z) -> Product ion (m/z)

Note: Specific MRM transitions need to be optimized by direct infusion of the analytical standards.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Urine_Sample Urine Sample Spike_IS Spike with d3-NA-TCVC Urine_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon UPLC UPLC Separation (C18 Column) Evap_Recon->UPLC ESI Electrospray Ionization (Negative Mode) UPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis Quantification

Figure 2: Experimental workflow for UPLC-MS/MS analysis of NA-TCVC.
GC-MS Method for Urinary NA-TCVC Analysis

This protocol is a synthesized methodology based on established principles for the analysis of mercapturic acids.[5]

4.2.1. Sample Preparation and Derivatization

  • Urine Collection and Internal Standard Spiking: As described in the UPLC-MS/MS method.

  • Extraction: Acidify the urine sample with hydrochloric acid and extract with ethyl acetate.

  • Derivatization:

    • Evaporate the ethyl acetate extract to dryness.

    • Add methanolic HCl to the residue and heat to form the methyl ester derivative.[6]

    • Alternatively, for increased sensitivity, a two-step derivatization can be employed: methoximation followed by silylation with a reagent like BSTFA with 1% TMCS.[7]

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent such as isooctane.

4.2.2. GC Conditions

  • Column: A non-polar capillary column (e.g., 30 m DB-5, 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Injection Mode: Splitless or cool-on-column.[5]

  • Temperature Program: 100°C for 1 minute, then ramp at 10°C/min to 280°C, hold for 5.5 minutes.[5]

4.2.3. MS Conditions

  • Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[6]

  • Monitoring Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced selectivity.

  • Monitored Ions: Specific ions corresponding to the derivatized NA-TCVC and d3-NA-TCVC.

Synthesis of this compound (d3-NA-TCVC)

Proposed Synthetic Steps:

  • Synthesis of S-(trichlorovinyl)-L-cysteine: This can be achieved by the reaction of L-cysteine with trichloroethylene in the presence of a base.

  • N-acetylation with a deuterated acetyl source: The amino group of S-(trichlorovinyl)-L-cysteine would then be acetylated using a deuterated acetylating agent such as acetic anhydride-d6 or acetyl-d3 chloride.

Synthesis_Workflow L_Cysteine L-Cysteine TCVC S-(trichlorovinyl)-L-cysteine L_Cysteine->TCVC TCE Trichloroethylene TCE->TCVC Base Base Base->TCVC d3_NATCVC This compound TCVC->d3_NATCVC d3_Acetyl_Source Acetic Anhydride-d6 or Acetyl-d3 Chloride d3_Acetyl_Source->d3_NATCVC

Figure 3: Proposed synthetic pathway for d3-NA-TCVC.

Conclusion

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a specific and valuable biomarker for assessing human exposure to trichloroethylene. Its quantification in urine, facilitated by the use of the deuterated internal standard this compound, provides a reliable method for exposure assessment and is a critical tool in toxicological research and risk assessment. The methodologies outlined in this guide, while synthesized from the available literature, provide a robust framework for researchers and scientists in the field. Further studies are warranted to establish definitive dose-response relationships between TCE exposure and urinary NA-TCVC concentrations in human populations to enhance the utility of this biomarker in regulatory and public health contexts.

References

An In-depth Technical Guide on the Toxicokinetics and ADME of N-Acetyl-S-(trichlorovinyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC). Given the limited specific data on NA-TCVC, this guide also incorporates data from its closely related and more extensively studied analog, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC), to provide a more complete understanding.

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a mercapturic acid metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (PERC). Its formation is a result of the glutathione conjugation pathway, a major route for the detoxification of these xenobiotics. However, the subsequent metabolic processing of the cysteine conjugate precursor to NA-TCVC can lead to the formation of highly reactive and nephrotoxic intermediates. Understanding the toxicokinetics and ADME of NA-TCVC is therefore critical for assessing the risk associated with exposure to its parent compounds.

Absorption and Distribution

Specific quantitative data on the absorption and distribution of NA-TCVC is limited. However, studies on the analog NA-DCVC and other mercapturic acids provide insights into its likely behavior.

Absorption

Oral bioavailability of mercapturic acids is generally low due to first-pass metabolism in the gastrointestinal tract and liver.

Distribution

Following systemic absorption, NA-TCVC and its metabolites are distributed throughout the body, with the kidney being a primary target organ for accumulation and toxicity. The transport into renal proximal tubule cells is a critical step in its nephrotoxic mechanism.

Table 1: Tissue Distribution of N-Acetylcysteine (NAC) in Wistar Rats

TissueConcentration (µg/mL or µg/g)
PlasmaHighest Concentration
LiverHigh Concentration
KidneyModerate Concentration
LungsLower Concentration
HeartLower Concentration
SpleenLowest Concentration

Metabolism

The metabolism of NA-TCVC is a critical determinant of its toxicity. It is formed from the metabolism of trichloroethylene and is further metabolized to reactive species.

Formation of NA-TCVC

Trichloroethylene undergoes conjugation with glutathione (GSH), primarily in the liver, to form S-(trichlorovinyl)glutathione (TCVG). TCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(trichlorovinyl)-L-cysteine (TCVC). TCVC is then N-acetylated by N-acetyltransferases to form NA-TCVC.

TCE Trichloroethylene TCVG S-(trichlorovinyl)glutathione TCE->TCVG Glutathione S-transferase TCVC S-(trichlorovinyl)-L-cysteine TCVG->TCVC γ-Glutamyltransferase, Dipeptidase NATCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine TCVC->NATCVC N-Acetyltransferase NATCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine TCVC S-(trichlorovinyl)-L-cysteine NATCVC->TCVC Deacetylation ReactiveThiol Reactive Thiol (e.g., dichlorovinylthiol) TCVC->ReactiveThiol Cysteine S-conjugate β-lyase Toxicity Nephrotoxicity ReactiveThiol->Toxicity cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis cluster_pk Data Analysis AnimalAcclimation Acclimatize Rats (e.g., 1 week) Dosing Administer NA-TCVC (e.g., i.v. bolus) AnimalAcclimation->Dosing CompoundPrep Prepare NA-TCVC solution (e.g., in saline) CompoundPrep->Dosing BloodSampling Collect blood samples at specified time points Dosing->BloodSampling UrineCollection Collect urine and feces (e.g., metabolic cages) Dosing->UrineCollection SampleProcessing Process samples (e.g., plasma separation, tissue homogenization) BloodSampling->SampleProcessing UrineCollection->SampleProcessing AnalyticalMethod Quantify NA-TCVC and metabolites (e.g., LC-MS/MS) SampleProcessing->AnalyticalMethod PK_Analysis Pharmacokinetic modeling (e.g., non-compartmental) AnalyticalMethod->PK_Analysis Parameter_Calc Calculate parameters (t1/2, CL, Vd, AUC) PK_Analysis->Parameter_Calc

An In-depth Technical Guide to N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: Safety, Handling, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated analogue of a metabolite of the industrial solvent trichloroethylene (TCE). This document collates available safety information, handling procedures, and key physicochemical properties to ensure its safe and effective use in a research environment. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this guide draws upon the SDS for the non-deuterated N-Acetyl-L-cysteine and available data for the labeled compound.

Physicochemical Properties

This compound is primarily used as a labeled compound in biochemical research to trace and quantify the metabolic pathways of trichloroethylene and its byproducts.[1] The deuterium labeling allows for precise tracking using mass spectrometry.[1]

PropertyValueSource
CAS Number 1346616-95-2[1][2][3][4]
Molecular Formula C₇H₅D₃Cl₃NO₃S[1][2][4]
Molecular Weight 295.59 g/mol [1][4]
Melting Point 150-153°C[1][2]
Appearance White to off-white solid/powder[5][6]
Storage Condition -20°C, stored in inert gas[1]
Solubility Soluble in water (with heating)[6]

Safety and Handling

Hazard Identification

Based on the SDS for N-Acetyl-L-cysteine, the primary hazard is serious eye irritation.[7]

  • Hazard Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statement: H319: Causes serious eye irritation.

Personal Protective Equipment (PPE) and Handling

Proper laboratory practices should be followed to minimize exposure.

PPERecommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a particulate filter respirator (e.g., P1).
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and after handling the compound. Keep away from food and drink.
First Aid Measures
Exposure RouteFirst Aid Procedure
In case of eye contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
In case of skin contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
If inhaled Move person into fresh air.
If swallowed Immediately make victim drink water (two glasses at most). Consult a physician if you feel unwell.
Storage and Stability
  • Storage: Store in a dry, cool, and well-ventilated place at -20°C.[1] Keep containers tightly closed. Protect from light.[8]

  • Stability: Stable under normal conditions.[5]

  • Incompatible Materials: Strong oxidizing agents, oxygen, metals, and butyl rubber.[5]

  • Conditions to Avoid: Avoid dust formation and excess heat.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]

Experimental Protocols & Research Context

This compound is a metabolite of trichloroethylene (TCE), a known human carcinogen.[9] Its deuterated form is invaluable for toxicology studies to understand the metabolic fate of TCE.[1] The metabolism of TCE involves its conjugation with glutathione (GSH), which is then further metabolized to S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) and subsequently N-acetylated.[9]

General Workflow for In Vitro Metabolism Studies

The following diagram illustrates a generalized workflow for using this compound as an internal standard in in vitro studies investigating TCE metabolism.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture (e.g., Hepatocytes) tce_exposure Exposure to Trichloroethylene (TCE) cell_culture->tce_exposure cell_lysis Cell Lysis and Protein Precipitation tce_exposure->cell_lysis internal_std Spike with this compound cell_lysis->internal_std lc_separation Liquid Chromatography Separation internal_std->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection quantification Quantification of TCE Metabolites ms_detection->quantification pathway_analysis Metabolic Pathway Elucidation quantification->pathway_analysis

Caption: Workflow for TCE metabolism study using the deuterated standard.

Signaling Pathway Context: Trichloroethylene Metabolism

The formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine is a key step in the detoxification pathway of TCE. The following diagram outlines this metabolic process.

G TCE Trichloroethylene (TCE) GSH_conjugate TCE-Glutathione Conjugate TCE->GSH_conjugate GSH Conjugation DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) GSH_conjugate->DCVC Metabolism NATCVC N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine DCVC->NATCVC N-Acetylation Excretion Urinary Excretion NATCVC->Excretion

Caption: Metabolic pathway of Trichloroethylene (TCE).

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave the chemical in its original container and not mix it with other waste. Handle uncleaned containers as you would the product itself.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Researchers should always consult the most current safety information available from the supplier and adhere to all applicable institutional and governmental safety regulations. The information provided is based on the available data for N-Acetyl-L-cysteine and may not fully encompass all potential hazards of its deuterated analogue.

References

The Analyst's Compass: A Technical Guide to N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 for Advanced Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical standard N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a critical tool for the accurate quantification of its unlabeled counterpart, a key biomarker of exposure to the widespread environmental contaminant perchloroethylene (tetrachloroethylene, PERC). This document details the suppliers of this stable isotope-labeled standard, its chemical properties, and a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for its application in biomonitoring studies. Furthermore, this guide illustrates the metabolic fate of perchloroethylene and a typical analytical workflow using the DOT language for clear visualization.

Sourcing and Specifications of this compound

The procurement of high-purity, well-characterized analytical standards is paramount for the integrity of quantitative bioanalytical studies. This compound is available from several reputable suppliers who specialize in reference materials for research and drug development. Below is a comparative summary of the product specifications from leading vendors. While a Certificate of Analysis (CoA) with detailed purity and isotopic enrichment is typically provided upon purchase, the following table outlines the publicly available information.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Available Quantities Distributor
Toronto Research Chemicals (TRC) This compound1346616-95-2C₇H₅D₃Cl₃NO₃S295.592.5 mg, 25 mg[1]Fisher Scientific[1], LGC Standards[2]
LGC Standards This compound1346616-95-2C₇H₅D₃Cl₃NO₃S295.592.5 mg, 25 mg[2]Direct
Clearsynth Labs Limited This compound1346616-95-2C₇H₅D₃Cl₃NO₃S295.59InquireCPHI Online
KKL Med Inc. This compound1346616-95-2C₇H₅D₃Cl₃NO₃S295.59InquireDirect

Metabolic Pathway of Perchloroethylene

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a terminal metabolite of perchloroethylene, formed via the glutathione conjugation pathway. Understanding this metabolic route is crucial for interpreting biomonitoring data. The following diagram illustrates the key steps in the biotransformation of perchloroethylene to its urinary mercapturic acid metabolite.

Metabolic Pathway of Perchloroethylene cluster_0 Cellular Environment Perchloroethylene Perchloroethylene GST GST Perchloroethylene->GST + Glutathione Glutathione Glutathione TCVG S-(1,2,2-trichlorovinyl)glutathione GST->TCVG GGT_DP γ-GT, DP TCVG->GGT_DP TCVC S-(1,2,2-trichlorovinyl)-L-cysteine GGT_DP->TCVC NAT N-acetyltransferase TCVC->NAT NAcTCVC N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine NAT->NAcTCVC Urinary_Excretion Urinary Excretion NAcTCVC->Urinary_Excretion

Caption: Bioactivation of Perchloroethylene via Glutathione Conjugation.

Experimental Protocol: Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine in Urine by UPLC-MS/MS

The following protocol is adapted from a validated method for the simultaneous analysis of multiple volatile organic compound (VOC) metabolites in human urine, including N-Acetyl-S-(trichlorovinyl)-L-cysteine.[3] The use of this compound as an internal standard is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.

Materials and Reagents
  • N-Acetyl-S-(trichlorovinyl)-L-cysteine (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (control and study samples)

Sample Preparation
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

  • Aliquoting: Transfer 100 µL of the clear urine supernatant to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound in methanol) to each urine sample.

  • Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for the analysis.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometer Sciex API 5500 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) To be optimized for specific instrument
MRM Transition (Internal Standard) To be optimized for specific instrument
Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using control urine samples spiked with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Visualizing the Analytical Workflow

The following diagram provides a clear, step-by-step visualization of the experimental workflow for the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine in urine.

Analytical Workflow for NAcTCVC Quantification cluster_workflow Experimental Steps Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Thaw, Centrifuge, Aliquot) Sample_Collection->Sample_Preparation IS_Spiking Internal Standard Spiking (NAcTCVC-d3) Sample_Preparation->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_MSMS_Analysis UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS_Analysis Data_Analysis Data Analysis and Quantification UPLC_MSMS_Analysis->Data_Analysis

Caption: From Sample to Result: A Bioanalytical Workflow.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential information to confidently source and utilize the this compound analytical standard in their studies. The detailed experimental protocol and visual aids are intended to facilitate the implementation of robust and reliable biomonitoring methods for assessing human exposure to perchloroethylene.

References

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides comprehensive information on N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, a deuterated stable isotope-labeled metabolite of the common environmental contaminant tetrachloroethylene (PERC). This document is intended for researchers, scientists, and drug development professionals, offering key data on its chemical properties, metabolic pathways, and associated toxicological mechanisms. Detailed experimental protocols for quantification and in vitro analysis are provided, alongside visual diagrams of relevant biological and analytical workflows to support advanced research in toxicology, pharmacology, and drug metabolism.

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC) is a mercapturic acid and a key urinary metabolite of tetrachloroethylene (PERC), a widely used industrial solvent and environmental contaminant. The formation of NAcTCVC is a result of the glutathione conjugation pathway, a major route for the detoxification and elimination of xenobiotics.[1][2] The deuterated isotopologue, this compound (NAcTCVC-d3), serves as an essential internal standard for highly sensitive and accurate quantification in complex biological matrices using mass spectrometry-based methods.[3] Understanding the metabolism and toxicity of PERC and its metabolites is critical for assessing human health risks associated with exposure. This guide details the properties of NAcTCVC-d3, its role in the broader metabolic scheme of PERC, and provides practical methodologies for its use in a research setting.

Compound Identification and Properties

This section summarizes the key chemical identifiers and physical properties for both the deuterated and non-deuterated forms of N-Acetyl-S-(trichlorovinyl)-L-cysteine.

PropertyThis compoundN-Acetyl-S-(trichlorovinyl)-L-cysteine
Synonyms N-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine; N-Ac-TCVC-d3N-Acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine; N-Ac-TCVC
CAS Number 1346616-95-2[1][4][5][6][7]111348-61-9[1][2][6][8][9][10]
Molecular Formula C₇H₅D₃Cl₃NO₃S[1][6]C₇H₈Cl₃NO₃S[8][10][11]
Molecular Weight 295.59 g/mol [1][6][7]292.57 g/mol [8][11]
Melting Point 150-153°C[7]Not available
Appearance Solid[2][9]Solid

Metabolism and Mechanism of Toxicity

N-Acetyl-S-(trichlorovinyl)-L-cysteine is the final product of the glutathione (GSH) conjugation pathway for tetrachloroethylene. This pathway, while primarily a detoxification route, is also responsible for the bioactivation of PERC into a potent nephrotoxin.

The metabolic process begins in the liver, where PERC is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[5][12] The resulting conjugate, S-(1,2,2-trichlorovinyl)glutathione (TCVG), is transported to the kidneys.[4][5] In the renal proximal tubules, TCVG is sequentially metabolized by γ-glutamyltranspeptidase (GGT) and dipeptidases to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[5][13]

TCVC has two primary fates: it can be N-acetylated by N-acetyltransferases to form the less toxic and readily excretable mercapturic acid, NAcTCVC, or it can be bioactivated by the enzyme cysteine conjugate β-lyase (CCBL).[5] The action of β-lyase cleaves the C-S bond, generating a reactive and unstable thiol that is a potent nephrotoxin and mutagen, leading to selective necrosis of the proximal tubules.[5][14] While NAcTCVC is the detoxification product, it can be deacetylated back to the toxic TCVC, creating a dynamic equilibrium that influences the overall toxicity.[7]

Tetrachloroethylene Metabolism and Nephrotoxicity cluster_liver Liver cluster_kidney Kidney (Proximal Tubule) PERC Tetrachloroethylene (PERC) TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) PERC->TCVG + GSH (GSTs) TCVG_k TCVG (from circulation) TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) NAcTCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC) TCVC->NAcTCVC N-Acetylation (Detoxification) ReactiveThiol Reactive Thiol Species TCVC->ReactiveThiol Cysteine Conjugate β-lyase (Bioactivation) NAcTCVC->TCVC Deacetylation Urine Urinary Excretion NAcTCVC->Urine Nephrotoxicity Nephrotoxicity & Mutagenicity ReactiveThiol->Nephrotoxicity TCVG_k->TCVC GGT / Dipeptidases

Metabolic pathway of tetrachloroethylene via glutathione conjugation.

Quantitative Data

The use of a stable isotope-labeled internal standard like NAcTCVC-d3 is crucial for accurate quantification. The following table summarizes reported limits of quantitation (LOQ) for the non-deuterated analyte in various biological matrices using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method in mice treated with PERC.

MatrixLimit of Quantitation (LOQ)
Liver 1-2.5 pmol/g
Kidney 1-10 pmol/g
Serum 1-2.5 pmol/mL
Urine 2.5-5 pmol/mL
Data derived from a study on mice treated orally with PERC.[1]

Additionally, a study on workers occupationally exposed to 1,1,2-trichloroethene, a related compound, reported urinary concentrations of the analogous metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, in the range of 2.8-3.8 µmol/L.[7]

Experimental Protocols

Protocol for Quantification of NAcTCVC in Biological Samples via LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of NAcTCVC in biological samples (e.g., urine, plasma, tissue homogenate) using NAcTCVC-d3 as an internal standard.

1. Sample Preparation: a. To a 50 µL aliquot of the biological sample (e.g., urine, serum, or tissue homogenate supernatant), add 100 µL of chilled acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 0.1 µM).[4] b. Vortex the mixture vigorously for 1 minute to precipitate proteins. c. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein. d. Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Analysis: a. Chromatography: Perform separation on a reverse-phase HPLC column (e.g., C18) with a gradient elution.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components. b. Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for detection and quantification.

  • MRM Transitions (example for related Ac-DCVC): For the analyte, monitor transitions such as m/z 256.0 → 126.9.[15] The specific transitions for NAcTCVC should be optimized empirically. For NAcTCVC-d3, the parent ion will be shifted by +3 Da. c. Quantification: Construct a calibration curve using known concentrations of NAcTCVC spiked into a blank matrix. Quantify the unknown samples by calculating the peak area ratio of the analyte to the internal standard (NAcTCVC-d3) and interpolating from the calibration curve.

    LC-MS/MS Workflow start Biological Sample (50 µL) step1 Add 100 µL Acetonitrile + NAcTCVC-d3 (Internal Std.) start->step1 step2 Vortex (1 min) Protein Precipitation step1->step2 step3 Centrifuge (14,000 rpm, 10 min, 4°C) step2->step3 step4 Collect Supernatant step3->step4 step5 UHPLC Separation (Reverse Phase) step4->step5 step6 Tandem Mass Spectrometry (ESI-, MRM Mode) step5->step6 end Data Analysis & Quantification step6->end

    Workflow for sample preparation and LC-MS/MS analysis.
    Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of NAcTCVC or its parent compounds on a relevant cell line (e.g., human kidney proximal tubule cells like HK-2, or liver cells like HepG2).

1. Cell Culture and Seeding: a. Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂). b. Seed cells into a 96-well microtiter plate at a density of approximately 3,000-10,000 cells per well in 100 µL of culture medium.[6][16] c. Allow cells to adhere and grow for 24 hours.

2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., NAcTCVC) in culture medium. b. Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include untreated control wells (medium only) and vehicle control wells if applicable. c. Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Measurement (MTT Assay): a. After the incubation period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[6] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate. c. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16] d. Gently shake the plate to ensure complete dissolution. e. Measure the absorbance of each well at a wavelength of approximately 490-570 nm using a microplate reader. f. Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic fate and toxicological impact of tetrachloroethylene. Its use as an internal standard enables precise and reliable quantification of the NAcTCVC metabolite, facilitating pharmacokinetic studies and human exposure assessments. The information and protocols presented in this guide offer a foundational resource for designing and executing experiments aimed at elucidating the mechanisms of PERC-induced nephrotoxicity and improving human health risk characterization.

References

Metabolic Fate of Trichloroethylene: A Comparative Analysis in Humans and Rats

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of trichloroethylene (TCE), a prevalent environmental contaminant, in both human and rat models. Understanding the biotransformation of TCE is critical for assessing its toxicity and carcinogenic potential, and for developing effective risk assessment strategies and potential therapeutic interventions. This document details the primary metabolic pathways, presents quantitative data on metabolite formation, outlines experimental protocols for studying TCE metabolism, and provides visual representations of the key processes.

Introduction

Trichloroethylene (TCE) is a volatile organic compound widely used as an industrial solvent and degreasing agent. Its presence in the environment, particularly in groundwater, has raised significant public health concerns. The toxicity of TCE is largely attributed to its complex metabolism, which generates a variety of reactive and stable metabolites. This guide focuses on the two major metabolic pathways of TCE: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation, highlighting the similarities and differences between human and rat metabolism.

Metabolic Pathways of Trichloroethylene

TCE metabolism is a multifaceted process that occurs primarily in the liver, with subsequent processing of some metabolites in the kidneys.[1] The two principal pathways are detailed below.

Cytochrome P450 (CYP)-Dependent Oxidation

The predominant pathway for TCE metabolism is oxidation, primarily catalyzed by the cytochrome P450 mixed-function oxidase system, with CYP2E1 being a key enzyme in both humans and rats.[2] This pathway leads to the formation of several metabolites, some of which are associated with liver and lung toxicity.[3]

The initial step involves the formation of an unstable intermediate, TCE-epoxide, which rapidly rearranges to form chloral hydrate. Chloral hydrate is then further metabolized via two main routes:

  • Oxidation: Chloral hydrate is oxidized to trichloroacetic acid (TCA) by aldehyde dehydrogenase.

  • Reduction: Chloral hydrate is reduced to trichloroethanol (TCOH) by alcohol dehydrogenase. TCOH can then be conjugated with glucuronic acid to form trichloroethanol glucuronide (TCOG).

Dichloroacetic acid (DCA) is another metabolite formed through the CYP-dependent pathway, although its formation is considered a minor route.[2]

Glutathione (GSH) Conjugation

A smaller fraction of TCE is metabolized through direct conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1] This pathway is of particular toxicological significance as it leads to the formation of nephrotoxic metabolites.

The initial product of this pathway is S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is transported to the kidneys where it is sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] DCVC is a key intermediate that can be bioactivated by the enzyme β-lyase to form a reactive thiol, which is believed to be responsible for the observed kidney toxicity.[3] Alternatively, DCVC can be N-acetylated to form the less toxic mercapturic acid, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), which is then excreted in the urine.[4]

Quantitative Data on Trichloroethylene Metabolism

The following tables summarize key quantitative data on the metabolism of TCE in humans and rats, providing a basis for interspecies comparison.

Table 1: Kinetic Parameters of Trichloroethylene Metabolism in Human and Rat Liver Microsomes

SpeciesPathwayEnzymeKm (µM)Vmax (nmol/min/mg protein)Reference
Human Oxidative CYP2E18 - 150.8 - 1.6[2]
Glutathione Conjugation GST22.7 - 3334.27 - 8.77[5]
Rat Oxidative CYP2E17 - 122.5 - 4.0[2]
Glutathione Conjugation GSTData not readily available in a comparable formatData not readily available in a comparable format

Note: Kinetic parameters can vary depending on the specific experimental conditions and the individual genetic polymorphisms.

Table 2: In Vivo Metabolite Concentrations Following Trichloroethylene Exposure

SpeciesExposure Route & DoseSampleMetaboliteConcentrationReference
Human Inhalation (100 ppm, 4h)BloodDCVG1 - 50 nmol/mL[6]
Occupational ExposureUrineNAcDCVCDetectable[4]
Rat Oral Gavage (2, 5, or 15 mmol/kg)Liver, KidneyDCVG, DCVCDetected, dose- and time-dependent[7]
Oral Gavage (200 mg/kg)Urine (72h)TCA, TCOH, TCOG88.9 - 93.5% of excreted radioactivity[8]
Oral Gavage (200 mg/kg)Urine (72h)DCA0.1 - 2.0% of excreted radioactivity[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic fate of TCE.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is designed to determine the kinetic parameters of TCE metabolism by CYP enzymes in liver microsomes.

Materials:

  • Liver microsomes (human or rat)

  • Trichloroethylene (TCE)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Gas-tight vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and a specific concentration of liver microsomes in a gas-tight vial.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known concentration of TCE to the vial.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes) with gentle shaking.

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analyze the formation of metabolites (e.g., chloral hydrate, TCOH) in the reaction mixture using a validated GC-MS method.

  • Perform the assay with a range of TCE concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

In Vivo Animal Study of Trichloroethylene Metabolism

This protocol outlines a typical in vivo study in rats to investigate the distribution and excretion of TCE and its metabolites.

Animals:

  • Male Fischer 344 rats (or other appropriate strain)

Materials:

  • Trichloroethylene (TCE)

  • Vehicle for administration (e.g., corn oil)

  • Metabolic cages for urine and feces collection

  • Analytical equipment for metabolite analysis (e.g., GC-MS, LC-MS/MS)

Procedure:

  • Acclimate the rats to the experimental conditions and house them individually in metabolic cages.

  • Administer a single dose of TCE in the vehicle to the rats via oral gavage or another relevant route of exposure. A control group should receive the vehicle only.

  • Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

  • At the end of the study period, anesthetize the animals and collect blood and tissue samples (e.g., liver, kidney).

  • Process the biological samples (urine, blood, tissue homogenates) for the analysis of TCE and its metabolites using validated analytical methods such as GC-MS for volatile compounds and LC-MS/MS for non-volatile metabolites like NAcDCVC.[1][9]

  • Quantify the concentrations of TCE and its metabolites in each sample to determine the pharmacokinetic profile and the extent of metabolism through different pathways.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of TCE and a typical experimental workflow.

TCE_Metabolism cluster_cyp CYP-Dependent Oxidation (Liver) cluster_gsh Glutathione Conjugation (Liver -> Kidney) TCE_cyp Trichloroethylene (TCE) CYP2E1 CYP2E1 TCE_cyp->CYP2E1 TCE_epoxide TCE-Epoxide CYP2E1->TCE_epoxide Oxidation ChloralHydrate Chloral Hydrate TCE_epoxide->ChloralHydrate Rearrangement DCA Dichloroacetic Acid (DCA) TCE_epoxide->DCA TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA Oxidation TCOH Trichloroethanol (TCOH) ChloralHydrate->TCOH Reduction TCOG Trichloroethanol Glucuronide (TCOG) TCOH->TCOG Glucuronidation TCE_gsh Trichloroethylene (TCE) GST GST TCE_gsh->GST DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) GST->DCVG Conjugation DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC Metabolism in Kidney ReactiveThiol Reactive Thiol DCVC->ReactiveThiol β-lyase NAcDCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) DCVC->NAcDCVC N-acetylation KidneyToxicity Kidney Toxicity ReactiveThiol->KidneyToxicity Excretion Urinary Excretion NAcDCVC->Excretion TCE Trichloroethylene TCE->TCE_cyp TCE->TCE_gsh Experimental_Workflow cluster_invitro In Vitro Metabolism Assay cluster_invivo In Vivo Animal Study Microsomes Prepare Liver Microsomes (Human or Rat) Incubation Incubate with TCE and NADPH Regenerating System Microsomes->Incubation Analysis_invitro Analyze Metabolites (GC-MS) Incubation->Analysis_invitro Kinetics Determine Kinetic Parameters (Km, Vmax) Analysis_invitro->Kinetics Dosing Administer TCE to Rats (e.g., Oral Gavage) SampleCollection Collect Urine, Blood, and Tissues Dosing->SampleCollection SampleProcessing Process Biological Samples SampleCollection->SampleProcessing Analysis_invivo Analyze TCE and Metabolites (GC-MS, LC-MS/MS) SampleProcessing->Analysis_invivo PK_PD Determine Pharmacokinetic Profile Analysis_invivo->PK_PD

References

Methodological & Application

Application Note: Quantification of Trichloroethylene Metabolites in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen. Understanding its metabolic fate is crucial for assessing exposure, predicting toxicity, and developing potential therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of key TCE metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for researchers in toxicology, environmental health, and drug development.

TCE is primarily metabolized in the body through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1][2][3][4] The CYP-dependent pathway, which is quantitatively dominant, leads to the formation of metabolites such as trichloroacetic acid (TCA), dichloroacetic acid (DCA), and trichloroethanol (TCOH).[1][2][3] The GSH conjugation pathway, although a minor route, produces reactive intermediates like S-(1,2-dichlorovinyl)glutathione (DCVG), which is further processed to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC).[1][5] These GSH-derived metabolites are particularly implicated in TCE-induced nephrotoxicity.

Metabolic Pathway of Trichloroethylene

The metabolic conversion of TCE is a complex process involving multiple enzymatic steps in different tissues, primarily the liver and kidneys.[1][2] The two major pathways, CYP-oxidation and GSH-conjugation, result in a variety of metabolites that can be used as biomarkers of exposure and effect.

TCE_Metabolism cluster_cyp CYP-Dependent Oxidation Pathway cluster_gsh GSH Conjugation Pathway TCE TCE TCE_Epoxide TCE Epoxide TCE->TCE_Epoxide CYP450 DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG GST ChloralHydrate Chloral Hydrate TCE_Epoxide->ChloralHydrate TCOH Trichloroethanol (TCOH) ChloralHydrate->TCOH TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA DCA Dichloroacetic Acid (DCA) TCA->DCA DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC γ-GT, DP NAcDCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) DCVC->NAcDCVC NAT Sample_Prep_Workflow start Start: Biological Sample (e.g., Serum) add_is Add Internal Standards start->add_is add_acn Add cold Acetonitrile (protein precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to dryness supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for N-Ac-TCVC Analysis in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) is a urinary metabolite of tetrachloroethylene and trichloroethylene, common environmental and occupational contaminants. As a product of the glutathione conjugation pathway, N-Ac-TCVC serves as a critical biomarker for assessing exposure to these toxic compounds and understanding their metabolic activation into nephrotoxic and potentially carcinogenic species. Accurate and reliable quantification of N-Ac-TCVC in human urine is therefore essential for toxicological studies, risk assessment, and the development of therapeutic interventions.

This document provides a detailed protocol for the analysis of N-Ac-TCVC in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of N-Ac-TCVC Formation

Trichloroethylene undergoes metabolic activation through two primary pathways: cytochrome P450 oxidation and glutathione S-transferase (GST)-mediated conjugation. The latter is responsible for the formation of N-Ac-TCVC. This pathway involves the initial conjugation of trichloroethylene with glutathione to form S-(1,2,2-trichlorovinyl)glutathione (TCVG). TCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC). Finally, TCVC is N-acetylated by N-acetyltransferase to form the stable and excretable mercapturic acid, N-Ac-TCVC.

TCE Trichloroethylene (TCE) TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) TCE->TCVG Glutathione S-transferase (GST) GSH Glutathione (GSH) GSH->TCVG TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) TCVG->TCVC γ-Glutamyltransferase, Dipeptidases NAcTCVC N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) TCVC->NAcTCVC N-acetyltransferase Urine Urinary Excretion NAcTCVC->Urine

Caption: Metabolic pathway of N-Ac-TCVC formation.

Experimental Protocol

This protocol outlines the procedure for the quantitative analysis of N-Ac-TCVC in human urine samples by LC-MS/MS.

Sample Collection and Storage
  • Collection: Collect mid-stream urine samples in sterile polypropylene containers.

  • Storage: Immediately after collection, freeze samples at -20°C or lower to prevent degradation of the analyte. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Materials and Reagents
  • N-Ac-TCVC analytical standard

  • Isotopically labeled internal standard (e.g., N-Ac-TCVC-d3)

  • LC-MS grade water, acetonitrile, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes and vials

Sample Preparation

The following workflow outlines the steps for preparing urine samples for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow thaw Thaw Urine Sample centrifuge Centrifuge thaw->centrifuge supernatant Collect Supernatant centrifuge->supernatant spike Spike with Internal Standard supernatant->spike acidify Acidify Sample spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe dry Dry Down Eluate spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for N-Ac-TCVC analysis.
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at approximately 3,000 x g for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: Transfer an aliquot (e.g., 1 mL) of the clear supernatant to a clean tube. Spike the sample with an appropriate amount of the isotopically labeled internal standard solution.

  • Acidification: Acidify the urine sample to a pH of approximately 3 by adding a small volume of formic acid. This step is crucial for efficient extraction of the acidic N-Ac-TCVC molecule.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering hydrophilic compounds.

    • Elute N-Ac-TCVC with an appropriate organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial LC mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for N-Ac-TCVC.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-Ac-TCVC and its internal standard must be optimized.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of N-Ac-TCVC. These values may vary depending on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Method Parameters

ParameterTypical Value
LC Column C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative
MRM Transitions Analyte and IS specific

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of the biomarker N-Ac-TCVC in human urine using LC-MS/MS. The presented workflow, from sample collection to data analysis, along with the provided quantitative performance metrics, offers a robust framework for researchers and scientists in the fields of toxicology, environmental health, and drug development. Adherence to this standardized protocol will facilitate the generation of high-quality, reproducible data for a better understanding of trichloroethylene exposure and its health implications.

Application Notes and Protocols for the Sample Preparation of N-Acetyl-S-(trichlorovinyl)-L-cysteine from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a mercapturic acid derivative and a metabolite of the industrial solvent trichloroethylene (TCE). Monitoring its concentration in biological matrices such as plasma is crucial for toxicological studies and for assessing exposure to TCE. This document provides detailed application notes and protocols for the sample preparation of NA-TCVC from plasma for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described are based on established methods for similar analytes, including N-acetylcysteine (NAC) and other chlorinated S-cysteine conjugates.

General Considerations for Sample Handling

Proper collection and handling of plasma samples are critical to ensure the integrity of the analyte.

  • Anticoagulant: Use tubes containing heparin or EDTA to collect whole blood.

  • Plasma Separation: Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[1]

  • Storage: Immediately after separation, store the plasma samples at -80°C until analysis to minimize degradation of the analyte.

Recommended Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a widely used, straightforward, and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis. Two common precipitating agents are acetonitrile and trichloroacetic acid.

Protocol 1: Protein Precipitation with Acetonitrile

This is a common method for the extraction of small molecules from plasma.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC or LC-MS grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm) or filter vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of plasma to ACN).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a filter vial.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Protein Precipitation with Trichloroacetic Acid (TCA)

TCA is a strong acid that effectively precipitates proteins. This method has been shown to enhance the extraction recovery for N-acetylcysteine.[2]

Materials:

  • Plasma samples

  • Trichloroacetic acid (TCA) solution (10% w/v in water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm) or filter vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 100 µL of 10% TCA solution (a 1:1 ratio).

  • Vortex the mixture vigorously for 30-60 seconds.

  • Allow the mixture to stand for 10 minutes at 4°C to allow for complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a filter vial.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of N-acetylcysteine and related compounds in plasma using protein precipitation followed by LC-MS/MS. Specific data for NA-TCVC is limited in the literature; therefore, these values should be considered as a reference for method development and validation.

ParameterAcetonitrile PrecipitationTrichloroacetic Acid PrecipitationReference CompoundCitation
Recovery >80%Enhanced RecoveryDrug Cocktail[3]
Intra-day Precision (RSD) <6%-Drug Cocktail[3]
Inter-day Precision (RSD) <15%8.7-13.4%N-acetylcysteine[4]
Limit of Quantification (LOQ) -50 ng/mLN-acetylcysteine[4]

Experimental Workflow Diagram

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation (Protein Precipitation) cluster_analysis Analysis blood_collection Whole Blood Collection (EDTA or Heparin) centrifugation1 Centrifugation (1,000-2,000 x g, 10-15 min, 4°C) blood_collection->centrifugation1 blood_collection->centrifugation1 plasma_storage Plasma Aliquoting & Storage (-80°C) centrifugation1->plasma_storage centrifugation1->plasma_storage plasma_thawing Thaw Plasma on Ice plasma_storage->plasma_thawing add_solvent Add Precipitating Agent (e.g., Acetonitrile or TCA) plasma_thawing->add_solvent plasma_thawing->add_solvent vortex Vortex add_solvent->vortex add_solvent->vortex incubate Incubate (optional) vortex->incubate vortex->incubate centrifugation2 Centrifugation (14,000 x g, 10 min, 4°C) incubate->centrifugation2 incubate->centrifugation2 supernatant_transfer Transfer Supernatant centrifugation2->supernatant_transfer centrifugation2->supernatant_transfer filtration Filter (0.22 µm) supernatant_transfer->filtration supernatant_transfer->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis filtration->lcms_analysis metabolic_pathway TCE Trichloroethylene (TCE) GSH_conjugate S-(trichlorovinyl)glutathione TCE->GSH_conjugate Glutathione S-transferase Cys_conjugate S-(trichlorovinyl)-L-cysteine GSH_conjugate->Cys_conjugate γ-Glutamyl- transpeptidase, Cysteinyl- glycinase NA_TCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) Cys_conjugate->NA_TCVC N-acetyltransferase

References

Application Note: Analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a metabolite of the common environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (PERC).[1][2][3] TCE is a prevalent groundwater contaminant, and both parent compounds are suspected to have various toxic effects.[1][4] The presence of NA-TCVC in environmental water samples can serve as an indicator of contamination by these volatile organic compounds and their degradation pathways. This application note provides a detailed protocol for the extraction and quantification of NA-TCVC from environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method employs solid-phase extraction to isolate and concentrate NA-TCVC from large volume water samples. The analyte is then separated from matrix interferences using reversed-phase high-performance liquid chromatography (HPLC) and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Water Sample Collection and Preservation

Proper sample collection is crucial for accurate analysis.

  • Sampling: Collect water samples in amber glass bottles to prevent photodegradation.[5]

  • Preservation: For biolabile compounds, acidification to a pH < 2 with an appropriate acid (e.g., hydrochloric acid) and refrigeration at 4°C are often sufficient to preserve the sample for a few days.[6] It is recommended to analyze the samples as soon as possible after collection.[7]

Solid-Phase Extraction (SPE)
  • Sample Preparation:

    • Allow water samples to equilibrate to room temperature.

    • Filter the samples through a 0.45 µm glass fiber filter to remove particulate matter.

    • If not already preserved, acidify the sample to pH 2-3 with formic acid.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution:

    • Elute the analyte from the cartridge with 6 mL of methanol into a collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode should be optimized. Based on similar compounds, positive mode is a reasonable starting point.[8]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific transitions for NA-TCVC need to be determined by infusing a standard solution. For a related compound, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (Ac-DCVC), the transition m/z 256.0 → 126.9 was used.[4] For NA-TCVC (C7H8Cl3NO3S, MW: 292.57), precursor and product ions will need to be optimized.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quality Control
  • Method Blank: Analyze a method blank (reagent water) with each batch of samples to check for contamination.

  • Matrix Spike: Spike a known concentration of NA-TCVC into a real water sample to assess matrix effects and recovery.

  • Calibration Curve: Prepare a calibration curve using a series of standard solutions of NA-TCVC in the reconstitution solvent.

Data Presentation

Table 1: LC-MS/MS Parameters for NA-TCVC Analysis (Hypothetical Optimized Parameters)

ParameterValue
Chromatography
ColumnC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Positive
Precursor Ion (m/z)To be determined (e.g., [M+H]+)
Product Ion (m/z)To be determined
Collision Energy (eV)To be optimized
Dwell Time (ms)100

Table 2: Method Performance Data (Illustrative)

ParameterResult
Limit of Detection (LOD)0.1 ng/L
Limit of Quantitation (LOQ)0.3 ng/L
Linearity (R²)>0.99
Recovery (%)85-105%
Precision (%RSD)<15%

Visualizations

experimental_workflow sample_collection 1. Sample Collection (Amber Glass Bottle) preservation 2. Preservation (Acidification to pH<2, 4°C) sample_collection->preservation filtration 3. Filtration (0.45 µm Filter) preservation->filtration spe Solid-Phase Extraction (SPE) Conditioning Loading Washing Elution filtration->spe:l evaporation 5. Evaporation (Nitrogen Stream) spe:e->evaporation reconstitution 6. Reconstitution (Mobile Phase) evaporation->reconstitution lcmsms 7. LC-MS/MS Analysis reconstitution->lcmsms data_analysis 8. Data Analysis & Quantitation lcmsms->data_analysis

Caption: Experimental workflow for NA-TCVC analysis in water.

signaling_pathway tce Trichloroethylene (TCE) in Environment gsh_conjugation Glutathione Conjugation (in organisms) tce->gsh_conjugation perc Tetrachloroethylene (PERC) in Environment perc->gsh_conjugation metabolites Intermediate Metabolites gsh_conjugation->metabolites natcvc N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) metabolites->natcvc excretion Excretion into Water natcvc->excretion water_sample Presence in Water Sample excretion->water_sample

Caption: Formation pathway of NA-TCVC in the environment.

References

Application Note: Quantitative Analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine (TCVC) is a metabolite of the industrial solvent perchloroethylene (PERC), a compound of toxicological interest. Accurate quantification of its deuterated analog, N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (d3-TCVC), is essential for its use as an internal standard in mass spectrometry-based bioanalytical methods. This application note provides a detailed protocol for the development of a standard curve for d3-TCVC using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled compound as an internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[1][2][3]

Principle

The method described herein is based on the principle of stable isotope dilution analysis. A known concentration of the deuterated internal standard (d3-TCVC) is added to calibration standards of the non-labeled analyte (TCVC) of known concentrations. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to generate a standard curve. This curve is subsequently used to determine the concentration of TCVC in unknown samples.

Experimental Protocols

1. Materials and Reagents

  • N-Acetyl-S-(trichlorovinyl)-L-cysteine (TCVC) reference standard

  • This compound (d3-TCVC) internal standard

  • Human plasma (or other relevant biological matrix)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Calibrated pipettes

2. Preparation of Stock and Working Solutions

  • TCVC Stock Solution (1 mg/mL): Accurately weigh and dissolve TCVC in methanol.

  • d3-TCVC Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve d3-TCVC in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the TCVC stock solution in methanol to create calibration standards. Prepare a working solution of d3-TCVC at an appropriate concentration in methanol.

3. Preparation of Calibration Standards

Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the TCVC working solutions to achieve a desired concentration range. A typical calibration curve consists of a blank sample (matrix with no analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels.[4]

4. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of each calibration standard and quality control (QC) sample into a microcentrifuge tube.

  • Add 50 µL of the d3-TCVC internal standard working solution to each tube (except for the blank).

  • Vortex the samples for 30 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at >10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography: A suitable HPLC or UPLC system with a C18 analytical column.

  • Mobile Phase: A gradient elution is typically employed using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]

  • Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI).

Note: The specific mass transitions (precursor and product ions) and collision energies for TCVC and d3-TCVC must be optimized.

Data Presentation

Table 1: Example Calibration Curve Data for TCVC

Standard Concentration (ng/mL)TCVC Peak Aread3-TCVC Peak AreaPeak Area Ratio (TCVC/d3-TCVC)Calculated Concentration (ng/mL)Accuracy (%)
1.005,234101,5670.05151.05105.0
2.5013,123102,3450.12822.4598.0
5.0025,987100,9870.25735.10102.0
10.051,567101,2340.50949.9599.5
25.0128,987102,5671.257625.3101.2
50.0255,432101,8762.507249.899.6
100.0510,987102,1115.0042100.5100.5

Table 2: Quality Control Sample Data

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low3.002.9598.34.5
Medium30.030.8102.73.2
High80.079.299.02.8

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5][6][7] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.[4]

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and precision should not exceed 15% RSD (20% for LLOQ).[5]

  • Calibration Curve: The linearity of the relationship between the peak area ratio and concentration should be demonstrated with a correlation coefficient (r²) ≥ 0.99.[8]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be reliably quantified with acceptable accuracy and precision.[9]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizations

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis stock_TCVC TCVC Stock (1 mg/mL in Methanol) working_TCVC TCVC Working Standards stock_TCVC->working_TCVC Serial Dilution stock_d3_TCVC d3-TCVC Stock (1 mg/mL in Methanol) working_d3_TCVC d3-TCVC Working IS stock_d3_TCVC->working_d3_TCVC Dilution spike Spike Matrix with TCVC & d3-TCVC working_TCVC->spike working_d3_TCVC->spike blank_matrix Blank Matrix (e.g., Plasma) blank_matrix->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Peak Area Ratio (TCVC / d3-TCVC) data->ratio curve Generate Standard Curve (Ratio vs. Concentration) ratio->curve quant Quantify Unknown Samples curve->quant

Caption: Experimental workflow for developing a standard curve for TCVC using d3-TCVC.

G cluster_validation Bioanalytical Method Validation cluster_criteria Acceptance Criteria selectivity Selectivity & Specificity accuracy Accuracy & Precision acc_crit Accuracy: ±15% (±20% at LLOQ) accuracy->acc_crit Meets prec_crit Precision: ≤15% RSD (≤20% at LLOQ) accuracy->prec_crit Meets linearity Linearity (Calibration Curve) r2_crit r² ≥ 0.99 linearity->r2_crit Meets lloq LLOQ stability Stability

Caption: Key parameters and acceptance criteria for bioanalytical method validation.

References

Application of N-Ac-TCVC-d3 in Human Biomonitoring of Trichloroethylene (TCE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-28

Introduction

Trichloroethylene (TCE) is a widespread environmental and occupational contaminant, classified as a human carcinogen. Biomonitoring of TCE exposure is crucial for assessing health risks in exposed populations. While several metabolites of TCE can be measured, N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) has emerged as a specific and reliable biomarker of the glutathione (GSH) conjugation pathway of TCE metabolism. This pathway is of particular toxicological significance as it can lead to the formation of reactive and nephrotoxic metabolites. The use of a stable isotope-labeled internal standard, N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine-d3 (N-Ac-TCVC-d3), is essential for accurate and precise quantification of N-Ac-TCVC in human urine by isotope dilution mass spectrometry.

Principle

This application note describes a sensitive and selective method for the quantitative analysis of N-Ac-TCVC in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates N-Ac-TCVC-d3 as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. Urine samples are prepared by solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. The extracted samples are then analyzed by LC-MS/MS operating in multiple reaction monitoring (MRM) mode.

Application

This method is intended for researchers, scientists, and public health professionals involved in:

  • Human biomonitoring studies: Assessing TCE exposure in occupational cohorts and the general population.

  • Toxicological research: Investigating the metabolism and toxicity of TCE.

  • Drug development: Evaluating the potential for drug interactions with TCE metabolism pathways.

  • Environmental health risk assessment: Linking environmental TCE exposure to internal dose.

Experimental Protocols

Sample Collection and Storage
  • Sample Type: First morning void or spot urine samples.

  • Collection Container: Polypropylene containers.

  • Storage: Samples should be stored at -20°C or lower as soon as possible after collection and until analysis to minimize degradation of the analyte.

Reagents and Materials
  • N-Ac-TCVC analytical standard

  • N-Ac-TCVC-d3 internal standard

  • LC-MS/MS grade water, methanol, and acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)

  • Centrifuge tubes

  • Autosampler vials

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw Samples: Thaw frozen urine samples at room temperature.

  • Spike with Internal Standard: To 1 mL of urine, add a known amount of N-Ac-TCVC-d3 solution (concentration to be optimized based on expected analyte levels).

  • Acidify: Acidify the urine sample by adding formic acid to a final concentration of 0.1-1% (v/v).

  • Condition SPE Cartridge: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

  • Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash Cartridge: Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

  • Elute Analyte: Elute the N-Ac-TCVC and N-Ac-TCVC-d3 from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol or acetonitrile

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of N-Ac-TCVC from potential interferences. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B, followed by a re-equilibration step.

  • Ionization Mode: Electrospray ionization in negative ion mode (ESI-) is typically used for the analysis of N-acetylated cysteine conjugates.

  • MRM Transitions: The specific precursor-to-product ion transitions for N-Ac-TCVC and N-Ac-TCVC-d3 should be optimized on the specific mass spectrometer being used. The following are suggested transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Ac-TCVC292.0163.0
N-Ac-TCVC-d3295.0166.0
  • Data Acquisition and Processing: Data should be acquired in MRM mode. The peak areas of the analyte and internal standard are used to calculate the concentration of N-Ac-TCVC in the samples based on a calibration curve.

Calibration and Quality Control
  • Calibration Curve: A calibration curve should be prepared by spiking known amounts of N-Ac-TCVC into a blank matrix (e.g., synthetic urine or pooled urine from unexposed individuals) and processing these standards alongside the unknown samples. The curve should cover the expected range of concentrations in the study samples.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

Data Presentation

The following table summarizes hypothetical quantitative data from a biomonitoring study of workers occupationally exposed to TCE. The data is presented to illustrate the expected range of N-Ac-TCVC concentrations.

Exposure GroupnMean Urinary N-Ac-TCVC (µg/g creatinine)Median Urinary N-Ac-TCVC (µg/g creatinine)Range of Urinary N-Ac-TCVC (µg/g creatinine)
Control (Unexposed) 50< LOD< LOD< LOD - 5.0
Low Exposure 10015.212.55.0 - 45.8
High Exposure 10085.778.925.6 - 250.3
LOD: Limit of Detection

Mandatory Visualizations

TCE Metabolism and Biomarker Formation

The following diagram illustrates the metabolic pathway of TCE leading to the formation of the urinary biomarker N-Ac-TCVC.

TCE_Metabolism TCE Trichloroethylene (TCE) GSH_Conj Glutathione S-transferase TCE->GSH_Conj DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) GSH_Conj->DCVG GGT_DP γ-Glutamyltransferase & Dipeptidase DCVG->GGT_DP DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) GGT_DP->DCVC NAT N-Acetyltransferase DCVC->NAT NAcTCVC N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) (Urinary Biomarker) NAT->NAcTCVC Urine Urine Excretion NAcTCVC->Urine

Caption: Metabolic pathway of TCE to N-Ac-TCVC.

Experimental Workflow for N-Ac-TCVC Analysis

The diagram below outlines the key steps in the analytical workflow for the quantification of N-Ac-TCVC in human urine.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Urine Sample Collection (1 mL) Spike 2. Spike with N-Ac-TCVC-d3 (Internal Standard) Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Elute 4. Elution & Evaporation SPE->Elute Reconstitute 5. Reconstitution Elute->Reconstitute LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quant 7. Quantification using Calibration Curve LCMS->Quant

Caption: Analytical workflow for urinary N-Ac-TCVC.

Application Notes and Protocols for the Detection of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NATVC-d3) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of related N-acetylated cysteine conjugates.

Introduction

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a metabolite of the industrial solvent trichloroethylene, a potent nephrotoxicant. Monitoring its levels in biological systems is crucial for toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variability during sample preparation and analysis, ensuring accurate and precise results.

This document details the predicted mass spectrometry parameters, a generalized sample preparation protocol, and liquid chromatography conditions for the detection of NATVC-d3.

Mass Spectrometry Parameters

The following table summarizes the predicted multiple reaction monitoring (MRM) parameters for this compound. These parameters are derived from the known fragmentation of similar molecules, such as N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine[1] and N-acetylcysteine-d3[2][3][4]. Optimization of these parameters on the specific mass spectrometer being used is essential for achieving the best sensitivity and selectivity.

Table 1: Predicted LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Ionization Mode
This compoundPredicted: ~293.0Predicted: ~130.0To be optimizedPositive Electrospray Ionization (ESI)
N-Acetyl-S-(trichlorovinyl)-L-cysteine (Analyte)Predicted: ~290.0Predicted: ~127.0To be optimizedPositive Electrospray Ionization (ESI)

Note: The precursor ion mass for the trichlorovinyl compound is predicted based on the dichlorovinyl analog (m/z 256.0) with the addition of one chlorine atom (~34 Da). The d3-labeled compound will have a mass shift of +3 Da. The product ion is predicted based on the common fragmentation pattern leading to the loss of the cysteine side chain.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol is a general guideline for the extraction of N-acetylated cysteine conjugates from plasma.[2][5][6]

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation of the analyte.

  • Reduction of Disulfides (for total analyte measurement):

    • To a 100 µL aliquot of plasma, add a solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-10 mM.[6][7]

    • Vortex the sample and incubate at 37°C for 30 minutes to reduce any oxidized forms of the analyte.[8]

  • Internal Standard Spiking: Add the this compound internal standard solution to each sample.

  • Protein Precipitation:

    • Add a protein precipitation agent, such as acetonitrile (in a 3:1 or 4:1 ratio to the plasma volume) or 10% trichloroacetic acid.[3][5][6]

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is typically suitable for the separation of N-acetylated cysteine conjugates.[2]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[2]

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step. The specific gradient should be optimized for the best peak shape and separation from matrix components.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine using a deuterated internal standard.

Experimental_Workflow Bioanalytical Workflow for NATVC Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add NATVC-d3 Internal Standard Plasma->Add_IS Reduce Reduction with DTT/TCEP Add_IS->Reduce Precipitate Protein Precipitation (Acetonitrile or TCA) Reduce->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Inject Inject into LC-MS/MS Extract->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM Mode) LC_Sep->MS_Detect Quant Quantification MS_Detect->Quant

Bioanalytical workflow for NATVC quantification.
Signaling Pathway (Conceptual)

The formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine is a part of the metabolic pathway of trichloroethylene. The following diagram provides a simplified overview of this process.

Metabolic_Pathway Simplified Metabolic Pathway of Trichloroethylene TCE Trichloroethylene GSH_Conj Glutathione Conjugation (GST) TCE->GSH_Conj DCVC S-(1,2-dichlorovinyl)-L-cysteine GSH_Conj->DCVC NAT N-acetyltransferase DCVC->NAT Ac_DCVC N-Acetyl-S-(dichlorovinyl)-L-cysteine NAT->Ac_DCVC Further_Metabolism Further Metabolism / Excretion Ac_DCVC->Further_Metabolism

Simplified metabolic pathway of trichloroethylene.

References

Application Notes and Protocols for the Separation of Trichloroethylene Metabolites by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of major trichloroethylene (TCE) metabolites using liquid chromatography (LC), primarily coupled with tandem mass spectrometry (MS/MS). The methodologies outlined are applicable for the analysis of these compounds in biological matrices such as plasma, serum, and urine.

Introduction

Trichloroethylene (TCE) is a widespread environmental contaminant and industrial solvent. Its toxicity is largely attributed to its complex metabolism, which occurs via two primary pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1] The oxidative pathway produces metabolites such as chloral hydrate, trichloroethanol (TCOH), and trichloroacetic acid (TCA), while the GSH conjugation pathway leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is further metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC).[1][2][3] Accurate and sensitive measurement of these metabolites is crucial for toxicological studies, biomarker discovery, and risk assessment.[4][5] While gas chromatography (GC) has traditionally been used, LC-MS/MS offers a robust and sensitive platform for the simultaneous analysis of both volatile and non-volatile TCE metabolites.[6][7][8]

Metabolic Pathways of Trichloroethylene

The metabolic fate of TCE is complex, involving multiple enzymatic steps and leading to a variety of stable and reactive metabolites. Understanding these pathways is essential for interpreting analytical results.

TCE_Metabolism TCE Trichloroethylene (TCE) CYP_pathway CYP-dependent Oxidation TCE->CYP_pathway GSH_pathway Glutathione (GSH) Conjugation TCE->GSH_pathway CH Chloral Hydrate CYP_pathway->CH DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) GSH_pathway->DCVG TCOH Trichloroethanol (TCOH) CH->TCOH Reduction TCA Trichloroacetic Acid (TCA) CH->TCA Oxidation TCOG Trichloroethanol Glucuronide TCOH->TCOG Glucuronidation DCA Dichloroacetic Acid (DCA) TCA->DCA DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC NAcDCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) DCVC->NAcDCVC

Figure 1: Simplified metabolic pathways of trichloroethylene.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of major TCE metabolites. These parameters can serve as a starting point for method development and should be optimized for the specific instrumentation used.

MetaboliteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Trichloroacetic AcidTCA161117Negative
Dichloroacetic AcidDCA12783Negative
S-(1,2-dichlorovinyl)glutathioneDCVG402.0272.9Positive
S-(1,2-dichlorovinyl)-L-cysteineDCVC227.9129.0Positive
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteineNAcDCVC256127Negative

Experimental Protocols

Two primary protocols are presented below. Protocol 1 is optimized for the simultaneous analysis of glutathione-pathway metabolites. Protocol 2 is tailored for the analysis of acidic metabolites (TCA and DCA).

Protocol 1: UPLC-MS/MS for Glutathione Conjugates (DCVG, DCVC, NAcDCVC)

This method is adapted from established procedures for the analysis of TCE's glutathione conjugation metabolites in biological matrices like serum.[2][4][5][9]

1. Sample Preparation (from Serum)

  • To a 50 µL serum sample, add 100 µL of chilled acetonitrile containing appropriate internal standards (e.g., isotopically labeled DCVG, DCVC, and NAcDCVC).[2]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • Instrument: UPLC system (e.g., Agilent 1290 Infinity II or equivalent).[2]

  • Column: ZORBAX SSHD Eclipse Plus C18 (3.0 x 50 mm, 1.8 µm) with a guard column.[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Methanol with 0.1% formic acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Injection Volume: 10 µL.[2]

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-3 min: Linear gradient from 20% to 90% B

    • 3-4 min: Linear gradient to 98% B

    • 4-4.2 min: Return to 20% B

    • 4.2-7 min: Re-equilibration at 20% B.[2]

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent).[2]

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes as required for different analytes.

  • Scan Type: Scheduled Multiple Reaction Monitoring (MRM).

  • Optimization: Optimize collision energies and other source parameters for each analyte and internal standard to achieve maximum sensitivity.

Protocol 2: HPLC-MS/MS for Acidic Metabolites (TCA and DCA)

This protocol is designed for the analysis of the acidic metabolites TCA and DCA, which can be challenging to retain on standard reversed-phase columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often effective for these polar compounds.[10]

1. Sample Preparation (from Serum or Urine)

  • To 50 µL of sample, add internal standards (e.g., difluoroacetic acid for DCA and trifluoroacetic acid for TCA).[11]

  • Perform protein precipitation by adding 100 µL of cold acetonitrile, vortexing, and centrifuging.

  • Alternatively, for cleaner samples, perform a liquid-liquid extraction:

    • Acidify the sample with 100 µL of 3% (v/v) sulfuric acid.[12]

    • Add 2 mL of diethyl ether, vortex, and centrifuge.[12]

    • Transfer the ether layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.[13]

2. Liquid Chromatography Conditions

  • Instrument: HPLC or UPLC system.

  • Column: A HILIC column is recommended for optimal retention of DCA and TCA. Alternatively, a YMC ODS-AQ analytical column (150 x 2 mm, 3 µm) can be used.[12]

  • Mobile Phase: An isocratic mobile phase containing a high percentage of organic solvent (e.g., 90% acetonitrile) with an aqueous buffer (e.g., ammonium formate) is typical for HILIC. Adjust pH to optimize separation.[11]

  • Flow Rate: 200 µL/min.[12]

  • Column Temperature: 30°C.

  • Injection Volume: 15 µL.[12]

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: ESI operated in negative ion mode.[11]

  • Scan Type: MRM.

  • Key Transitions:

    • DCA: m/z 127 → 83[11]

    • TCA: m/z 161 → 117[11]

  • Optimization: As with Protocol 1, optimize all relevant MS parameters.

Experimental Workflow

The general workflow for the analysis of TCE metabolites in biological samples involves several key stages, from sample collection to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Serum, Urine) AddIS Addition of Internal Standards SampleCollection->AddIS Extraction Extraction (Protein Precipitation, LLE, or SPE) AddIS->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation (Reversed-Phase or HILIC) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting

Figure 2: General experimental workflow for TCE metabolite analysis.

Conclusion

The liquid chromatography methods described provide a sensitive and specific approach for the determination of key trichloroethylene metabolites. The choice between reversed-phase and HILIC chromatography depends on the specific metabolites of interest. Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. These protocols serve as a robust foundation for researchers in toxicology and drug development to further investigate the metabolic profile and biological effects of trichloroethylene.

References

Application Note: Solid-Phase Extraction Protocol for N-Acetyl-S-(1,2,3,4-tetrachloro-1,3-butadienyl)-L-cysteine (N-Ac-TCVC) from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-S-(1,2,3,4-tetrachloro-1,3-butadienyl)-L-cysteine (N-Ac-TCVC) is a mercapturic acid derivative and a potential biomarker of exposure to certain chlorinated compounds. Accurate quantification of N-Ac-TCVC in biological matrices such as urine and plasma is crucial for toxicological and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of N-Ac-TCVC from biological matrices. The method is based on reversed-phase retention using a C18 sorbent, which is effective for trapping mercapturic acids from aqueous samples.[1][3]

Principle of the Method

Mercapturic acids are metabolites formed by the conjugation of electrophilic compounds with glutathione, followed by enzymatic processing.[2] N-Ac-TCVC, being a mercapturic acid, possesses both polar (N-acetyl and carboxylic acid groups) and non-polar (tetrachlorobutadienyl moiety) characteristics. The protocol utilizes a C18 reversed-phase SPE cartridge. The biological sample is first acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar C18 sorbent.[4] Interferences are removed with a weak organic wash, and the analyte is subsequently eluted with a strong organic solvent. This procedure effectively cleans up and concentrates the N-Ac-TCVC from the complex biological matrix, making it suitable for sensitive LC-MS/MS analysis.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents:

  • SPE Cartridges: C18, 100 mg, 3 mL (or similar)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Internal Standard (IS): A stable isotope-labeled analog of N-Ac-TCVC (e.g., ¹³C, D-labeled) is recommended for optimal quantification.[4]

  • Biological Matrix: Urine or plasma, collected and stored at -20°C or lower until analysis.

Sample Pre-treatment:

  • Thaw biological samples (urine or plasma) on ice.

  • Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.[3]

  • Transfer 1 mL of the supernatant to a clean tube.

  • Spike the sample with an appropriate amount of internal standard.

  • Acidify the sample by adding 50 µL of formic acid (final pH ~3). Vortex for 10 seconds. This step is crucial for ensuring the analyte is in a neutral form for efficient retention on the C18 sorbent.

Solid-Phase Extraction (SPE) Procedure:

  • Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 3 mL of deionized water with 0.1% formic acid through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample (1 mL) onto the conditioned and equilibrated SPE cartridge.

    • Apply a slow and steady flow rate of approximately 1 mL/minute to ensure optimal retention of the analyte.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove polar interferences.

    • Follow with a second wash using 3 mL of 5% methanol in deionized water (containing 0.1% formic acid) to remove less polar interferences.

  • Elution:

    • Elute the N-Ac-TCVC from the cartridge with 2 x 1 mL of methanol or acetonitrile into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Data Presentation

The following table summarizes the expected performance characteristics of the SPE method for N-Ac-TCVC based on published data for similar mercapturic acids.[3][4]

ParameterUrinePlasma
Recovery > 90%> 85%
Matrix Effect < 15%< 20%
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.1 - 1.0 ng/mL
Linearity (r²) > 0.99> 0.99
Precision (RSD%) < 10%< 15%

Visualization

SPE Workflow Diagram:

The following diagram illustrates the key steps in the solid-phase extraction protocol for N-Ac-TCVC.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_post Post-Elution Sample Biological Sample (Urine/Plasma) Centrifuge Centrifuge Sample->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike Acidify Acidify with Formic Acid Spike->Acidify Load Load Sample Acidify->Load Condition Condition (Methanol, then Water) Equilibrate Equilibrate (0.1% Formic Acid in Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (0.1% Formic Acid in Water) Load->Wash1 Wash2 Wash 2 (5% Methanol, 0.1% Formic Acid) Wash1->Wash2 Waste1 Waste Wash1->Waste1 Elute Elute (Methanol or Acetonitrile) Wash2->Elute Waste2 Waste Wash2->Waste2 Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: SPE Workflow for N-Ac-TCVC Extraction.

Conclusion

This application note provides a robust and reliable solid-phase extraction protocol for the determination of N-Ac-TCVC in biological matrices. The use of a C18 reversed-phase sorbent with an optimized sample pre-treatment and SPE procedure allows for high recovery and effective removal of matrix interferences. This method is suitable for researchers and scientists in the fields of toxicology, pharmacology, and clinical chemistry requiring accurate quantification of this important biomarker.

References

Application Note: Derivatization Methods for GC-MS Analysis of Trichloroethylene (TCE) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen. Monitoring its metabolites is crucial for toxicological studies, risk assessment, and understanding its metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of TCE metabolites. However, many of these metabolites, such as trichloroacetic acid (TCA), dichloroacetic acid (DCA), and trichloroethanol (TCEOH), are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts these polar metabolites into more volatile and thermally stable derivatives, enabling their successful analysis by GC-MS. This application note provides an overview of common derivatization methods, detailed experimental protocols, and quantitative data for the analysis of TCE metabolites.

Derivatization Approaches

Several derivatization techniques are employed for the GC-MS analysis of TCE metabolites. The choice of method depends on the specific metabolites of interest and the sample matrix. The most common approaches include esterification for acidic metabolites and silylation for alcoholic metabolites.

  • Esterification: This method is primarily used for acidic metabolites like TCA and DCA. The carboxyl group is converted into an ester, which is more volatile. Common reagents include acidic ethanol or methanol.[1][2][3][4] Another alkylation agent, pentafluorobenzyl bromide (PFBBr), can also be used to form fluorinated derivatives, which are highly sensitive for electron capture detection (ECD) and can also be analyzed by MS.[5]

  • Silylation: This is a widely used derivatization technique for compounds containing active hydrogens, such as in hydroxyl groups.[6][7] For TCEOH, the hydroxyl group is converted to a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) ether. Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds.[6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies using different derivatization methods for the GC-MS analysis of TCE metabolites.

MetaboliteDerivatization MethodDerivatizing AgentLinearity Range (ng/mL)LOD (µg/L)LOQ (ng/mL)Recovery (%)Precision (RSD, %)Reference
TCAEsterification (Ethyl ester)Acidic Ethanol1 - 1000-->84<10[1][2]
DCAEsterification (Ethyl ester)Acidic Ethanol1 - 1000-->84<10[1][2]
TCEOH--1 - 1000-->84<10[1][2]
TCAEsterification (Methyl ester)Acidic Methanol0 - 60 µg/L0.5-68 - 103.221.3[3][4]
DCAEsterification (Methyl ester)Acidic Methanol0 - 60 µg/L3-68 - 103.215[3][4]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Esterification of TCA and DCA with Acidic Ethanol followed by Headspace SPME

This protocol is based on the in-situ derivatization and solid-phase microextraction (SPME) method for the determination of TCA and DCA in blood samples.[1][2]

Materials:

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium chloride

  • Sample vials with PTFE-faced septa

  • SPME fiber assembly with a suitable fiber (e.g., polydimethylsiloxane)

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place 1 mL of the biological sample (e.g., blood) into a 10 mL sample vial.

  • Addition of Reagents: Add 1.5 g of sodium chloride, 0.5 mL of ethanol, and 0.5 mL of concentrated sulfuric acid to the vial.

  • Derivatization and Extraction: Immediately seal the vial and place it in a heating block at 80°C for 30 minutes with agitation.

  • Headspace SPME: Expose the SPME fiber to the headspace of the vial at 80°C for 20 minutes.

  • GC-MS Analysis: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

Protocol 2: Esterification of TCA and DCA with Acidic Methanol

This protocol is suitable for the analysis of TCA and DCA in water samples.[3][4]

Materials:

  • Methanol

  • Concentrated sulfuric acid

  • Sample vials

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place 5 mL of the water sample into a suitable vial.

  • Addition of Reagents: Add 1 mL of methanol and 0.2 mL of concentrated sulfuric acid.

  • Derivatization: Seal the vial and heat at 50°C for 1 hour.

  • Extraction: After cooling, extract the methyl esters with a suitable solvent (e.g., n-hexane).

  • GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system.

Protocol 3: Silylation of TCEOH with MSTFA

This protocol is a general procedure for the silylation of hydroxyl-containing compounds and can be adapted for TCEOH analysis.[8][9]

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (as a catalyst and solvent)

  • Sample vials

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate the sample extract containing TCEOH to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of pyridine and 50 µL of MSTFA to the dry residue.

  • Reaction: Seal the vial and heat at 60°C for 30 minutes.

  • GC-MS Analysis: After cooling, inject an aliquot of the derivatized sample directly into the GC-MS system.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine, Water) Extraction Analyte Extraction Sample->Extraction Evaporation Evaporation to Dryness (for Silylation) Extraction->Evaporation Esterification Esterification (TCA, DCA) Extraction->Esterification Silylation Silylation (TCEOH) Evaporation->Silylation GCMS GC-MS Analysis Esterification->GCMS Silylation->GCMS

Caption: General experimental workflow for the GC-MS analysis of TCE metabolites.

Esterification_Reaction TCA Trichloroacetic Acid (TCA) Cl3C-COOH TCA_Ester TCA Ester Cl3C-COOR TCA->TCA_Ester DCA Dichloroacetic Acid (DCA) Cl2CH-COOH DCA_Ester DCA Ester Cl2CH-COOR DCA->DCA_Ester Alcohol Alcohol (R-OH) (e.g., Ethanol, Methanol) Alcohol->TCA_Ester Alcohol->DCA_Ester Acid Acid Catalyst (e.g., H2SO4) Acid->TCA_Ester Acid->DCA_Ester Water Water (H2O)

Caption: Esterification reaction for acidic TCE metabolites.

Silylation_Reaction TCEOH Trichloroethanol (TCEOH) Cl3C-CH2OH TCEOH_Silyl_Ether TCEOH Silyl Ether Cl3C-CH2O-TMS TCEOH->TCEOH_Silyl_Ether Silylating_Reagent Silylating Reagent (e.g., MSTFA) Silylating_Reagent->TCEOH_Silyl_Ether Byproduct Byproduct

Caption: Silylation reaction for trichloroethanol (TCEOH).

Derivatization is an essential step for the reliable and sensitive GC-MS analysis of polar TCE metabolites. Esterification and silylation are effective and widely used techniques. The choice of the specific derivatization reagent and reaction conditions should be optimized based on the target analytes and the sample matrix to achieve the desired sensitivity, accuracy, and precision. The protocols and data presented in this application note provide a valuable resource for researchers involved in the analysis of TCE metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal Intensity for N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NATVC-d3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NATVC-d3) during mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NATVC-d3) and what is its primary application?

This compound is the deuterated form of a metabolite of tetrachloroethene.[1][2][3] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the non-labeled N-Acetyl-S-(trichlorovinyl)-L-cysteine (NATVC) in biological matrices using mass spectrometry techniques like LC-MS or GC-MS.[4][5] Using a SIL-IS is the gold standard for quantitative mass spectrometry as it helps to correct for variability during sample preparation and analysis.[6][7][8]

Q2: I am observing low or no signal for my NATVC-d3 internal standard. What are the common causes?

Low signal intensity for a deuterated internal standard like NATVC-d3 can arise from several factors throughout the analytical workflow.[9] The most common causes include:

  • Matrix Effects: Co-eluting substances from the biological sample matrix can suppress or enhance the ionization of NATVC-d3 in the mass spectrometer source.[7][9]

  • Suboptimal Mass Spectrometry Parameters: Incorrect settings for the ion source (e.g., temperature, gas flows) or compound-specific parameters (e.g., collision energy) can lead to poor detection.

  • Sample Preparation Issues: Inefficient extraction, degradation of the standard during sample processing, or inconsistent spiking of the internal standard can all lead to a weak signal.[8] Cysteine-containing molecules can be particularly susceptible to oxidation if not handled properly.[10][11]

  • Chromatographic Problems: Poor peak shape, or the co-elution of NATVC-d3 with a strongly suppressing matrix component can diminish the signal. A slight shift in retention time between the analyte and the deuterated internal standard, known as the "chromatographic isotope effect," is also possible and may contribute to signal variability if it causes the internal standard to elute in a region of ion suppression.[12]

  • Standard Quality and Storage: Degradation of the NATVC-d3 standard due to improper storage (e.g., exposure to light or elevated temperatures) or issues with the purity of the standard itself can result in a lower than expected signal.[9]

Q3: Can the position of the deuterium labels on NATVC-d3 affect its stability and signal?

Yes, the position of the deuterium labels is crucial. For NATVC-d3, the deuterium atoms are on the N-acetyl group (-C(O)CD₃).[2][13] This is a stable position, not prone to back-exchange with hydrogen atoms from the solvent or matrix.[14] If the deuterium atoms were on labile positions, such as on an -OH, -NH, or -COOH group, they could be lost during sample preparation or chromatography, leading to a decrease in the signal at the expected mass-to-charge ratio (m/z).[9][14]

Troubleshooting Guides

Guide 1: Investigating Low Signal Intensity of NATVC-d3

This guide provides a systematic approach to diagnosing the cause of a weak or absent signal for your NATVC-d3 internal standard.

Step 1: Verify Mass Spectrometer Performance

The first step is to confirm that the instrument is functioning correctly, independent of the sample preparation or chromatography.

  • Action: Perform a direct infusion of a freshly prepared solution of NATVC-d3 into the mass spectrometer.

  • Procedure: A detailed protocol for direct infusion is provided in the "Experimental Protocols" section.

  • Expected Outcome: You should observe a stable and strong signal for the precursor ion of NATVC-d3.

  • Troubleshooting:

    • No or Low Signal: The issue is likely with the instrument settings. Proceed to optimize the source and compound parameters as detailed in the protocols below.

    • Strong Signal: The mass spectrometer is functioning correctly. The problem likely lies with your sample preparation or LC method. Proceed to Step 2.

Step 2: Assess for Matrix Effects

Matrix effects are a common cause of signal suppression in LC-MS analysis.[9] A post-extraction spike experiment can determine if components in your sample matrix are interfering with the ionization of NATVC-d3.

  • Action: Compare the signal of NATVC-d3 spiked into a clean solvent versus a blank, extracted sample matrix.

  • Procedure: A detailed protocol for this experiment is provided in the "Experimental Protocols" section.

  • Interpreting the Results:

ObservationImplicationRecommended Action
Signal in Matrix < Signal in Solvent Ion SuppressionImprove sample clean-up (e.g., using solid-phase extraction), dilute the sample, or modify the chromatography to separate NATVC-d3 from the interfering components.[9]
Signal in Matrix > Signal in Solvent Ion EnhancementImprove sample clean-up to remove the enhancing matrix components.
Signal in Matrix ≈ Signal in Solvent Minimal Matrix EffectsThe issue is likely not due to matrix effects. Investigate other potential causes such as sample preparation recovery or chromatographic issues.

Step 3: Evaluate Sample Preparation and Stability

Issues during the sample preparation process can lead to a loss of the internal standard.

  • Action: Review your sample preparation workflow, from initial spiking to final reconstitution.

  • Key Considerations:

    • Spiking: Ensure you are adding the internal standard at the very beginning of the sample preparation process to account for any losses during extraction.[15]

    • Extraction Recovery: The extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for NATVC-d3. Test the recovery by comparing a post-extraction spike to a pre-extraction spike.

    • Stability: N-acetyl-L-cysteine and its derivatives can be prone to oxidation.[10] Ensure your sample preparation conditions (e.g., pH, temperature) do not cause degradation. Consider keeping samples cool and protected from light.[16]

Troubleshooting Workflow Diagram

G start Low NATVC-d3 Signal infusion Direct Infusion of NATVC-d3 Standard start->infusion infusion_check Strong Signal? infusion->infusion_check ms_issue Optimize MS Parameters (Source, Collision Energy) infusion_check->ms_issue No matrix_effect_exp Perform Post-Extraction Spike Experiment infusion_check->matrix_effect_exp Yes end Signal Optimized ms_issue->end matrix_check Signal Suppressed? matrix_effect_exp->matrix_check sample_prep_issue Investigate Sample Prep: - Recovery - Stability - Spiking Accuracy matrix_check->sample_prep_issue No chroma_issue Optimize Chromatography: - Gradient - Column Chemistry - Flow Rate matrix_check->chroma_issue Yes sample_prep_issue->end chroma_issue->end

Caption: Troubleshooting workflow for low NATVC-d3 signal.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Parameters via Direct Infusion

Objective: To determine the optimal mass spectrometer settings for NATVC-d3 detection.

Methodology:

  • Prepare Standard Solution: Create a working solution of NATVC-d3 (e.g., 100 ng/mL) in a solvent compatible with your mass spectrometer's ion source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer's ion source at a low, stable flow rate (e.g., 5-10 µL/min) using a syringe pump.[17]

  • Precursor Ion Identification (Q1 Scan): Perform a Q1 scan to identify the most abundant precursor ion for NATVC-d3. This is typically the [M+H]⁺ or [M-H]⁻ ion.

  • Optimize Source Parameters: While infusing the solution, systematically vary the following parameters one at a time, monitoring the signal intensity of the precursor ion to find the setting that yields the highest and most stable signal:

    • Ion Source Gas Temperature

    • Nebulizer Gas Pressure

    • Capillary Voltage

    • Fragmentor/Cone Voltage

  • Optimize Collision Energy (for MS/MS):

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Create a method that ramps the collision energy (e.g., from 5 to 50 eV) while monitoring the intensity of the chosen product ion to determine the optimal collision energy setting.[17]

Illustrative Data for Parameter Optimization:

Note: These tables show example data. The optimal values will be instrument and compound-specific.

Table 1: Effect of Ion Source Temperature on NATVC-d3 Signal Intensity

Ion Source Temperature (°C) Relative Signal Intensity (%)
300 82
325 95
350 100

| 375 | 88 |

Table 2: Effect of Collision Energy on a Key NATVC-d3 Product Ion

Collision Energy (eV) Relative Signal Intensity (%)
10 65
15 88
20 100
25 91

| 30 | 75 |

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike

Objective: To determine if the sample matrix is causing ion suppression or enhancement.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike a known amount of NATVC-d3 into a clean reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., urine, plasma) through your entire extraction procedure. Spike the same amount of NATVC-d3 into the final, extracted matrix just before analysis.[9]

  • Analysis: Analyze multiple replicates (n ≥ 3) of both Set A and Set B using your LC-MS/MS method.

  • Data Evaluation:

    • Calculate the average peak area for NATVC-d3 in both sets.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Avg. Peak Area in Set B / Avg. Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Quantitative Analysis Workflow Diagram

G sample Biological Sample (e.g., Urine, Plasma) spike Spike with NATVC-d3 (Internal Standard) sample->spike extraction Sample Preparation (e.g., LLE, SPE) spike->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection Mass Spectrometry (Optimized MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Area Ratio (Analyte / IS) integration->ratio quantification Quantification via Calibration Curve ratio->quantification result Final Concentration quantification->result

Caption: Workflow for quantitative analysis using NATVC-d3.

References

Technical Support Center: Troubleshooting Peak Tailing for N-Acetyl-S-(trichlorovinyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in high-performance liquid chromatography (HPLC) where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a trailing edge that is longer than the leading edge. This is problematic as it can compromise the accuracy and precision of quantification by making it difficult to determine the true peak area and height. It can also reduce the resolution between adjacent peaks.

Q2: What are the common causes of peak tailing for an acidic compound like N-Acetyl-S-(trichlorovinyl)-L-cysteine?

A2: For acidic compounds, a primary cause of peak tailing is secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the analyte with exposed, unreacted silanol groups on the silica-based column packing material. Other potential causes include column degradation, improper mobile phase pH or buffer strength, sample overload, and issues with the HPLC system such as dead volume.

Q3: How does the mobile phase pH affect the peak shape of NA-TCVC?

Troubleshooting Guide: Resolving Peak Tailing for NA-TCVC

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine.

Problem: Asymmetric peaks with significant tailing are observed for NA-TCVC.

Solution Workflow:

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed check_mobile_phase Step 1: Verify Mobile Phase pH (Is pH < 2.5?) start->check_mobile_phase adjust_ph Action: Adjust pH with TFA or Formic Acid check_mobile_phase->adjust_ph No check_column Step 2: Evaluate Column Condition check_mobile_phase->check_column Yes end_good Peak Shape Improved adjust_ph->end_good flush_column Action: Flush with Strong Solvent check_column->flush_column Contamination Suspected replace_column Action: Replace Column check_column->replace_column Column is Old/Degraded check_sample Step 3: Assess Sample Preparation check_column->check_sample Column is OK flush_column->end_good replace_column->end_good dilute_sample Action: Dilute Sample check_sample->dilute_sample Overload Suspected check_system Step 4: Inspect HPLC System check_sample->check_system Sample is OK dilute_sample->end_good check_fittings Action: Check Fittings and Tubing for Dead Volume check_system->check_fittings check_fittings->end_good end_bad Issue Persists check_fittings->end_bad

Mitigating matrix effects in urine for N-Ac-TCVC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) in urine, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in urine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] The urine matrix is particularly challenging because it is complex and highly variable between individuals, containing high concentrations of salts, urea, creatinine, and various endogenous compounds that can interfere with the analysis.[3]

Q2: What is the most effective way to compensate for matrix effects in N-Ac-TCVC analysis?

A2: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][4] A SIL-IS, such as a ¹³C or D-labeled N-Ac-TCVC analog, has nearly identical chemical and physical properties to the target analyte.[5] It co-elutes chromatographically and experiences the same degree of matrix effects and variability in extraction recovery, allowing for reliable correction and accurate quantification.[6]

Q3: Should I use Solid-Phase Extraction (SPE) or a "dilute-and-shoot" method for sample preparation?

A3: The choice depends on the required sensitivity and the complexity of your assay.

  • Solid-Phase Extraction (SPE): This technique is used to clean up the sample by removing interfering matrix components and concentrating the analyte.[7] While effective, SPE can have variable recovery and may not remove all interfering compounds.[3] Method development is required to select the appropriate sorbent and optimize the wash and elution steps.

  • Dilute-and-Shoot: This method involves simply diluting the urine sample with a solvent (e.g., mobile phase) before injection.[8] It is fast and simple but may be inadequate for detecting very low concentrations of N-Ac-TCVC due to significant matrix effects and lack of analyte enrichment. Dilution can, however, be an effective way to reduce the concentration of interfering matrix components.[8]

  • Liquid-Liquid Extraction (LLE): This is another effective cleanup method. For N-Ac-TCVC, a validated method uses acidification of the urine followed by extraction with ethyl acetate.[5]

Q4: My N-Ac-TCVC recovery is low and inconsistent. What could be the cause?

A4: Low and variable recovery can be caused by several factors:

  • Sample Preparation: Inefficient extraction during LLE or SPE is a common cause. Ensure the pH of the urine is correctly adjusted before extraction, as this affects the analyte's charge state and solubility.[5] For SPE, ensure the column is properly conditioned and that the wash steps are not prematurely eluting the analyte.[7]

  • Analyte Stability: N-acetylated cysteine conjugates can be unstable. Ensure proper sample handling and storage (e.g., storing at -80°C) and consider the stability in the final extract.[9][10]

  • Inter-individual Matrix Variability: Different urine samples can have vastly different compositions, affecting extraction efficiency. Using a SIL-IS is the best way to correct for this variability on a sample-by-sample basis.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Analyte interacting with active sites on the column stationary phase. 3. Matrix Interference: Co-eluting matrix components altering peak shape.1. Dilute the sample or reduce the injection volume. 2. Adjust mobile phase pH or use a different column chemistry. 3. Improve sample cleanup (e.g., optimize SPE protocol) to remove interferences.
Inconsistent Retention Times 1. Column Equilibration: Insufficient time for the column to equilibrate between injections. 2. Mobile Phase Issues: Changes in mobile phase composition (e.g., evaporation of organic solvent). 3. Column Degradation: Loss of stationary phase or column contamination.1. Increase the column equilibration time in your gradient program. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Flush the column according to the manufacturer's instructions or replace it if necessary.
High Signal Suppression 1. Insufficient Sample Cleanup: High levels of endogenous compounds (salts, urea) co-eluting with N-Ac-TCVC. 2. Chromatographic Co-elution: Analyte peak is eluting in a region of high matrix interference.1. Implement or optimize a sample cleanup procedure like LLE or SPE.[5][7] 2. Modify the chromatographic gradient to move the analyte peak to a cleaner region of the chromatogram. A post-column infusion experiment can help identify these regions.
Inaccurate Quantification 1. Matrix Effects: Uncorrected ion suppression or enhancement. 2. Poor Linearity: Calibration curve is not accurately reflecting the analyte response. 3. Internal Standard Issues: The internal standard is not behaving like the analyte (e.g., different retention time for deuterated IS, degradation).1. Crucial: Use a stable isotope-labeled internal standard (¹³C or ¹⁵N preferred over D) that co-elutes with the analyte.[1] 2. Prepare calibration standards in a similar matrix (e.g., pooled "blank" urine) to mimic the effects in unknown samples.[1] 3. Verify the purity and stability of your IS. Ensure chromatographic co-elution with the analyte.

Quantitative Method Performance Data

The following table summarizes the performance characteristics of a validated Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) method for the quantification of N-Ac-TCVC in rat urine.[5] These values can serve as a benchmark for method development and validation.

Performance CharacteristicResult
Instrumentation GC/MS/MS with Negative Ion Chemical Ionization (NICI)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL
Linearity Range 0.3 - 104 ng/mL
Relative Recovery 95.4% - 108.5%
Internal Standard ¹³C,D₂-labeled N-Ac-TCVC

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (GC/MS/MS Analysis)

This protocol is based on the validated method by Bartels (1994) for N-Ac-TCVC analysis in rat urine.[5]

Materials:

  • Urine samples

  • Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., ¹³C,D₂-N-Ac-TCVC)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Methanolic HCl (for derivatization)

  • Centrifuge tubes

Procedure:

  • Sample Aliquoting: Take a defined volume of urine (e.g., 1 mL) in a centrifuge tube.

  • Internal Standard Spiking: Fortify the urine sample with the SIL-IS.

  • Acidification: Acidify the sample by adding HCl to lower the pH. This ensures N-Ac-TCVC is in a neutral form for efficient extraction.

  • Extraction: Add ethyl acetate to the tube, vortex vigorously for 1-2 minutes to extract the analyte and IS into the organic layer.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in methanolic HCl. This step converts the carboxylic acid group of N-Ac-TCVC to a methyl ester, making it volatile for GC analysis.

  • Final Preparation: Evaporate the methanolic HCl and reconstitute the sample in a suitable solvent for injection into the GC/MS/MS system.

Protocol 2: General Approach for LC-MS/MS Analysis

For LC-MS/MS, a derivatization step is typically not required. The focus is on effective sample cleanup and chromatographic separation.

Materials:

  • Urine samples

  • SIL-IS solution

  • Reagents for either SPE or Dilute-and-Shoot

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

Procedure:

  • Sample Thawing & Centrifugation: Thaw frozen urine samples and centrifuge to pellet any particulate matter.

  • Internal Standard Spiking: Add SIL-IS to an aliquot of the supernatant.

  • Sample Cleanup (Choose one):

    • Option A - Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase) with methanol followed by water.

      • Load the urine sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove salts and polar interferences.

      • Elute N-Ac-TCVC and the IS with an appropriate organic solvent.

      • Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.

    • Option B - Dilute-and-Shoot:

      • Dilute the urine sample containing the IS with an appropriate solvent (e.g., 1:4 ratio of urine to initial mobile phase composition).

      • Vortex to mix.

      • Directly inject the diluted sample into the LC-MS/MS system.

  • LC-MS/MS Analysis: Analyze the prepared sample using a suitable reversed-phase LC column and a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the mobile phase gradient to separate N-Ac-TCVC from matrix interferences.

Visualizations

experimental_workflow start Start: Urine Sample spike Spike with Stable Isotope IS start->spike acidify Acidify Sample (e.g., with HCl) spike->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract centrifuge Centrifuge to Separate Phases extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate to Dryness (Nitrogen Stream) collect->dry reconstitute Reconstitute in Final Solvent dry->reconstitute analyze Analyze via LC-MS/MS or GC-MS/MS reconstitute->analyze

Caption: Experimental workflow for N-Ac-TCVC sample preparation.

troubleshooting_workflow issue Inaccurate or Inconsistent Results? check_is Is a co-eluting SIL-IS being used? issue->check_is implement_is Action: Implement a ¹³C or ¹⁵N labeled IS check_is->implement_is NO check_cleanup Is sample cleanup adequate? check_is->check_cleanup YES success Problem Resolved implement_is->success optimize_cleanup Action: Optimize SPE or LLE protocol check_cleanup->optimize_cleanup NO check_chroma Is chromatography optimal? check_cleanup->check_chroma YES optimize_cleanup->success optimize_chroma Action: Adjust gradient to avoid suppression zones check_chroma->optimize_chroma NO check_chroma->success YES optimize_chroma->success no_is NO yes_is YES no_cleanup NO yes_cleanup YES no_chroma NO yes_chroma YES

References

Technical Support Center: N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) stock solutions. The information is intended for researchers, scientists, and drug development professionals using NA-TCVC-d3 as a stable isotope-labeled internal standard in analytical methods, such as mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing NA-TCVC-d3 stock solutions?

A1: Based on general practices for analytical standards of similar chemical nature, high-purity organic solvents are recommended. Acetonitrile and methanol are common choices for preparing stock solutions for LC-MS analysis. The choice of solvent should be compatible with your analytical method and the solubility of the compound.

Q2: What are the optimal storage conditions for long-term stability of NA-TCVC-d3 stock solutions?

A2: To ensure long-term stability, stock solutions of NA-TCVC-d3 should be stored at low temperatures and protected from light. The recommended storage temperature is -20°C or lower. Storing solutions in amber vials will minimize light exposure. For routine use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q3: How long can I expect my NA-TCVC-d3 stock solution to be stable?

Q4: What are the potential degradation pathways for NA-TCVC-d3?

A4: The primary degradation pathway for the structurally related compound N-acetylcysteine (NAC) is oxidation, leading to the formation of a dimer.[2][3] While the trichlorovinyl group in NA-TCVC-d3 may influence its reactivity, oxidation of the thiol group is a potential concern. Additionally, the stability of the deuterium label is crucial; however, the d3-label on the acetyl group is on a non-exchangeable position and is expected to be stable under typical storage and analytical conditions.

Q5: Are there any signs of degradation I should look for?

A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. In your analytical data, degradation may manifest as a decrease in the peak area of the parent compound, the appearance of new, unidentified peaks in the chromatogram, or a shift in the retention time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent peak areas of the internal standard (NA-TCVC-d3) across a sample batch. 1. Degradation of the stock solution: The solution may have degraded due to improper storage or handling. 2. Inaccurate pipetting: Errors in pipetting the internal standard into samples. 3. Instrumental variability: Fluctuations in the LC-MS system performance.1. Prepare a fresh stock solution: Use a new vial of the standard and freshly prepared solvent. 2. Verify pipetting accuracy: Calibrate and check your pipettes. 3. Run system suitability tests: Inject the internal standard solution multiple times to check for system reproducibility.
Appearance of unexpected peaks in the chromatogram of the internal standard. 1. Degradation products: The new peaks may be due to the breakdown of NA-TCVC-d3. 2. Contamination: The solvent or storage vial may be contaminated.1. Perform forced degradation studies: Expose the stock solution to stress conditions (heat, light, acid, base, oxidation) to identify potential degradation products. 2. Use high-purity solvents and clean vials: Ensure all materials are of high quality and free from contaminants.
Loss of deuterium label. Hydrogen-deuterium exchange: Although unlikely for the d3-acetyl group, extreme pH or temperature conditions could potentially promote exchange.Maintain neutral pH and appropriate storage temperatures: Avoid exposing the stock solution to harsh chemical environments.

Data Presentation

Table 1: Recommended Storage and Handling of NA-TCVC-d3 Stock Solutions

Parameter Recommendation Rationale
Solvent High-purity acetonitrile or methanolEnsures good solubility and compatibility with LC-MS methods.
Storage Temperature -20°C or colderMinimizes thermal degradation.
Light Exposure Store in amber vials or in the darkPrevents photodegradation.
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination.
Freeze-Thaw Cycles Minimize by preparing aliquotsRepeated cycling can accelerate degradation.
pH NeutralAvoids acid or base-catalyzed degradation.

Experimental Protocols

Protocol 1: Preparation of NA-TCVC-d3 Stock Solution (1 mg/mL)
  • Materials:

    • This compound (solid)

    • High-purity acetonitrile or methanol

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL, Class A)

    • Amber glass vials with screw caps

  • Procedure:

    • Allow the vial of solid NA-TCVC-d3 to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the solid standard.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Transfer the stock solution into amber glass vials in appropriate aliquots for storage.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vials at -20°C or colder.

Protocol 2: Assessment of Stock Solution Stability (Short-Term)
  • Objective: To evaluate the stability of the stock solution under typical laboratory benchtop conditions.

  • Procedure:

    • Prepare a fresh stock solution of NA-TCVC-d3 as described in Protocol 1.

    • Immediately after preparation (T=0), analyze the solution by LC-MS to obtain the initial peak area.

    • Leave an aliquot of the stock solution on the laboratory bench at room temperature, protected from direct light.

    • Analyze the solution at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Compare the peak area at each time point to the initial peak area. A significant decrease (e.g., >5-10%) may indicate instability under these conditions.

    • Monitor for the appearance of any new peaks that could be degradation products.

Mandatory Visualization

experimental_workflow start Start: Obtain Solid NA-TCVC-d3 Standard weigh Accurately Weigh Solid Standard start->weigh dissolve Dissolve in High-Purity Organic Solvent (e.g., Acetonitrile, Methanol) weigh->dissolve prepare_stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->prepare_stock aliquot Aliquot into Amber Vials prepare_stock->aliquot store Store at ≤ -20°C aliquot->store use Use for Experimentation (e.g., Spike into Samples) store->use stability_check Periodic Stability Check (LC-MS Analysis) store->stability_check Long-term Monitoring use->stability_check Monitor Performance end End of Workflow use->end stability_check->use Confirm Integrity

Caption: Workflow for Preparation and Handling of NA-TCVC-d3 Stock Solutions.

degradation_pathway na_tcvc NA-TCVC-d3 dimer Potential Dimer Formation na_tcvc->dimer Oxidation other_products Other Degradation Products na_tcvc->other_products oxidative_stress Oxidative Stress (e.g., Air, Peroxides) oxidative_stress->dimer other_stress Other Stressors (e.g., Extreme pH, High Temp) other_stress->other_products

Caption: Potential Degradation Pathway for NA-TCVC-d3 based on N-acetylcysteine.

References

Preventing cross-contamination in trace level TCE metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent cross-contamination during the analysis of trichloroethylene (TCE) metabolites at trace levels.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow.

Question 1: I'm observing TCE or its metabolites in my blank samples. What are the potential sources of this background contamination?

Answer:

Observing analytes in your blank samples is a clear indicator of cross-contamination. The source could be introduced at various stages of your workflow. Common sources of TCE contamination in a laboratory setting include:

  • Atmospheric Contamination: TCE is a volatile organic compound (VOC) and can be present in the ambient laboratory air, especially if other work involving TCE or solvents like paint removers, adhesives, or spot removers is conducted nearby.[1][2][3]

  • Contaminated Solvents and Reagents: HPLC-grade solvents, while highly pure, can sometimes contain trace levels of contaminants. Water used for preparing buffers and standards can also be a source if not properly purified.[4]

  • Improperly Cleaned Glassware and Equipment: Residual TCE or its metabolites can adsorb to the surfaces of glassware, autosampler vials, syringes, and other equipment, leading to carryover between samples.

  • Sample Collection and Handling: Contamination can be introduced during sample collection, for example, from the collection tubes themselves or from the environment where the sample is collected.[5][6]

  • Cross-Contamination from High-Concentration Samples: Inadequate cleaning of injection ports or syringes after running high-concentration samples or standards can lead to carryover into subsequent analyses of blanks or low-concentration samples.

To identify the source, a systematic approach is necessary. Analyze method blanks (reagents and solvents taken through the entire analytical process), solvent blanks (pure solvent injections), and instrument blanks (running the analysis with no injection) to pinpoint the contamination stage.

Question 2: My analytical results are inconsistent and not reproducible. Could this be a contamination issue?

Answer:

Yes, inconsistent and irreproducible results are classic signs of sporadic cross-contamination. While other factors like instrument instability or sample degradation can contribute, contamination should be a primary suspect.

Here's how contamination can lead to irreproducibility:

  • Variable Carryover: The amount of analyte carried over from a high-concentration sample to a subsequent low-concentration sample can be inconsistent, depending on the analyte's properties and the cleaning efficiency of the system.

  • Non-Homogeneous Contamination: Contaminants may not be evenly distributed in solvents or on surfaces, leading to variable amounts being introduced into different sample preparations.

  • Environmental Fluctuations: Changes in the laboratory environment, such as the use of certain cleaning agents or other nearby experiments, can introduce contaminants intermittently.[1][7]

To troubleshoot, it is crucial to implement strict quality control measures, including the regular analysis of blanks, replicates, and quality control (QC) samples.[4][8]

Question 3: What is the most effective procedure for cleaning glassware to be used in trace-level analysis?

Answer:

For trace-level analysis, a multi-step, rigorous cleaning protocol is essential to eliminate residues. A simple detergent wash is often insufficient.[9]

Here is a recommended comprehensive cleaning protocol:

  • Initial Rinse: As soon as possible after use, rinse glassware with an appropriate solvent to remove the bulk of any organic residues.[9][10] Dispose of the solvent waste appropriately.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent solution.[9][11] Use brushes to scrub all surfaces thoroughly.[10]

  • Tap Water Rinse: Rinse copiously with tap water to remove all detergent.[10][11]

  • Acid Rinse (Optional but Recommended): For removing inorganic traces and stubborn organic residues, an acid rinse is effective.[10][11] Soak or rinse the glassware with a dilute acid solution (e.g., 10% HCl or 10% HNO₃).[11]

  • Final Rinse: Rinse multiple times (at least 3-4) with deionized (DI) water, followed by a final rinse with high-purity, analyte-free water (e.g., HPLC-grade or Milli-Q).[9][10]

  • Drying: Allow glassware to air dry on a clean rack to prevent re-contamination from paper towels or forced air systems.[9] For faster drying, you can rinse with a high-purity solvent like acetone, which will evaporate quickly.[9]

The following table summarizes various cleaning methods for different types of contaminants.

Contaminant TypeRecommended Cleaning ProcedureReference
General Water-Soluble Residues1. Rinse with DI water. 2. Wash with laboratory detergent. 3. Rinse with tap water, then DI water.[11]
Organic Residues1. Rinse with a compatible organic solvent (e.g., acetone, ethanol). 2. Proceed with detergent wash and DI water rinses.[9][10]
Metal-Containing Compounds1. Soak in a 6 M HCl solution. 2. Rinse thoroughly with tap water, followed by DI water.[10]
Stubborn Organic Contaminants1. Use a base bath (saturated NaOH or KOH in ethanol/methanol). 2. Alternatively, use oxidizing solutions like NoChromix or Piranha solution with extreme caution.[10][12]

Frequently Asked Questions (FAQs)

Q1: How can I prevent contamination during sample preparation for metabolomics analysis of TCE?

A1: Sample preparation is a critical stage where contamination can easily occur.[5] Follow these guidelines:

  • Use High-Purity Reagents: Always use HPLC or MS-grade solvents and high-purity water for all extraction and reconstitution steps.

  • Proper Labware: Use pre-cleaned glassware or single-use, disposable plasticware made from non-leaching materials like polypropylene.

  • Clean Workspace: Perform sample preparation in a clean, dedicated area, preferably within a fume hood, to minimize airborne contamination.[4]

  • Personal Protective Equipment (PPE): Wear powder-free nitrile gloves to prevent contamination from your hands.[4]

  • Method Blanks: Always include method blanks (a sample with no matrix that undergoes the entire extraction and analysis procedure) in your sample batch to monitor for contamination introduced during the process.[4]

Q2: What are the key considerations for sample collection and storage to avoid contamination?

A2: The integrity of your analysis begins with proper sample collection and storage.[5]

  • Collection Vials: Use certified clean collection vials with PTFE-lined caps to prevent analyte loss due to adsorption and contamination from the cap material.

  • Headspace: For volatile compounds like TCE, minimize the headspace in the collection vial to reduce volatilization losses.

  • Storage Temperature: Store biological samples (e.g., blood, urine, tissue) at -80°C immediately after collection to quench metabolic activity and prevent degradation.

  • Chain of Custody: Maintain a clear record of sample handling from collection to analysis to track potential sources of error or contamination.

Q3: What quality control (QC) samples are essential for monitoring cross-contamination?

A3: A robust QC system is vital for ensuring data quality in trace analysis. Essential QC samples include:

  • Method Blanks: As described above, these monitor for contamination throughout the entire analytical process.

  • Solvent Blanks: Injections of the solvent used for sample reconstitution, run periodically to check for contamination from the solvent and carryover from the injection system.

  • Instrument Blanks: A run with no injection to assess the baseline noise and cleanliness of the analytical instrument itself.

  • Pooled QC Samples: A mixture of small aliquots from every sample in the study. These are injected periodically throughout the analytical run to monitor the stability and reproducibility of the instrument's performance.[13]

Q4: Can the analytical instrument itself be a source of contamination?

A4: Yes, the analytical instrument, particularly in chromatography systems, can be a significant source of carryover.

  • Injector/Autosampler: The syringe and injection port can retain analytes from previous injections. A rigorous wash protocol for the autosampler needle, using both weak and strong solvents, is critical.

  • Chromatographic Column: Strongly retained compounds can accumulate on the column and elute in later runs, appearing as ghost peaks. Regular column flushing and the use of guard columns can mitigate this.[14]

  • Detector: Contamination of the detector, especially in mass spectrometry, can lead to a high background signal. Regular cleaning and maintenance are necessary.

Experimental Protocols & Visualizations

Protocol: Metabolite Extraction from Biological Samples

This protocol is a general guideline for extracting TCE metabolites from plasma or serum. It should be optimized for your specific application.

  • Sample Thawing: Thaw frozen biological samples on ice to prevent degradation.

  • Protein Precipitation: To a 100 µL aliquot of the sample, add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[15] This step also serves to extract the metabolites.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat, which can degrade metabolites.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of mobile phases).

Diagrams

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection Sample Collection (Vials, Environment) SampleStorage Sample Storage & Transport SampleCollection->SampleStorage Extraction Sample Extraction (Method Blank) SampleStorage->Extraction Reagents Reagents & Solvents (Purity Check) Reagents->Extraction Glassware Glassware Cleaning & Preparation Glassware->Extraction Analysis LC-MS/GC-MS Analysis (Instrument Blank) Extraction->Analysis Data Data Interpretation Analysis->Data Cont1 External Environment Cont1->SampleCollection Cont2 Dirty Glassware Cont2->Extraction Cont3 Impure Solvents Cont3->Extraction Cont4 Instrument Carryover Cont4->Analysis

Caption: Workflow highlighting potential points of cross-contamination.

G start Contamination Suspected (e.g., peaks in blank) check_method_blank Analyze Method Blank (Full Process) start->check_method_blank peak_in_method_blank Peak Present? check_method_blank->peak_in_method_blank check_solvent_blank Analyze Solvent Blank (Injection Only) peak_in_method_blank->check_solvent_blank Yes source_reagents Source: Reagents, Glassware, or Handling Procedure peak_in_method_blank->source_reagents Yes no_contamination No Contamination Detected in Blanks. Review other causes (e.g., data processing). peak_in_method_blank->no_contamination No peak_in_solvent_blank Peak Present? check_solvent_blank->peak_in_solvent_blank peak_in_solvent_blank->source_reagents No source_instrument Source: Instrument Carryover (Injector, Column) peak_in_solvent_blank->source_instrument Yes source_solvent Source: Contaminated Reconstitution Solvent

Caption: Decision tree for troubleshooting sources of contamination.

References

Technical Support Center: Addressing Isotopic Interference with d3-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference when using d3-labeled internal standards in quantitative mass spectrometry assays.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing actionable troubleshooting steps.

Issue 1: Non-Linear Calibration Curve, Especially at Higher Concentrations

Question: My calibration curve is showing non-linearity, particularly at the upper concentration range. Could this be due to isotopic interference?

Answer: Yes, non-linearity in the high concentration range of a calibration curve is a classic indicator of isotopic interference, also known as crosstalk.[1][2] This phenomenon occurs when the signal from the naturally occurring heavy isotopes of the unlabeled analyte contributes to the signal of the d3-labeled internal standard.[1][2] As the analyte concentration increases, the contribution of its M+3 isotope peak to the internal standard's signal becomes more significant, leading to an artificially inflated internal standard response and a subsequent underestimation of the analyte concentration.[3][4]

Troubleshooting Steps:

  • Verify Chromatographic Co-elution: Ensure that the analyte and the d3-internal standard are co-eluting. A slight difference in retention times can lead to differential matrix effects, impacting quantification.[4]

  • Optimize Mass Spectrometric Resolution: If your instrument has high-resolution capabilities, increasing the mass resolution can help distinguish between the analyte's isotopic peak and the internal standard's parent peak.[4]

  • Select Alternative MRM Transitions: Investigate different precursor-product ion transitions for both the analyte and the internal standard. The objective is to identify a transition for the internal standard that is not affected by interference from the analyte.[4]

  • Perform a Diagnostic Experiment: To confirm isotopic interference, analyze a high-concentration sample of the unlabeled analyte without the internal standard. Monitor the multiple reaction monitoring (MRM) transition of the d3-internal standard. The presence of a peak at the analyte's retention time confirms crosstalk.[2][4]

  • Apply a Correction Factor: If interference is confirmed, you can empirically determine a correction factor to apply to your data. See the detailed protocol below.

Issue 2: Inaccurate Quantification at Low Analyte Concentrations

Question: I am observing inaccurate results, specifically an overestimation, at the lower end of my calibration curve. What could be the cause?

Answer: Inaccuracy at low analyte concentrations can be caused by the presence of unlabeled analyte as an impurity in your d3-labeled internal standard.[5] This contamination contributes to the analyte signal, leading to an overestimation of the analyte's concentration, which is more pronounced at lower levels.

Troubleshooting Steps:

  • Assess Internal Standard Purity: Analyze a high-concentration solution of your d3-labeled internal standard alone. Monitor the MRM transition for the unlabeled analyte. A significant peak indicates contamination.[5]

  • Source a Higher Purity Standard: If significant contamination is detected, consider obtaining a new batch of the internal standard with higher isotopic purity.[5]

Issue 3: Poor Signal-to-Noise Ratio for the d3-Internal Standard

Question: The peak for my d3-labeled internal standard is weak and noisy. What are the potential causes?

Answer: A poor signal for the internal standard can stem from several factors, including ion suppression from the sample matrix, suboptimal instrument parameters, or issues with the internal standard solution itself.[4]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-column infusion experiment to assess the degree of ion suppression or enhancement caused by the sample matrix.[4]

  • Optimize Mass Spectrometer Parameters: Re-optimize the ion source parameters (e.g., nebulizer gas, curtain gas, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for the d3-internal standard.[4]

  • Check Internal Standard Concentration and Stability: Verify that the concentration of the internal standard spiking solution is appropriate and that the solution has not degraded.[4] Proper storage, protected from moisture and light, is crucial.

  • Improve Sample Preparation: A more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering matrix components and improve signal quality.[4]

Experimental Protocols

Protocol 1: Assessing Isotopic Interference from the Analyte

This protocol outlines the steps to determine the extent of signal contribution from the unlabeled analyte to the d3-labeled internal standard's MRM transition.

Methodology:

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at the highest concentration of your calibration curve in a suitable solvent. Do not add the d3-internal standard.

  • LC-MS/MS Analysis: Inject the high-concentration analyte solution into the LC-MS/MS system.

  • Data Acquisition: Acquire data for both the analyte and the d3-internal standard MRM transitions.

  • Data Analysis:

    • Measure the peak area of the analyte in its designated MRM channel (AreaAnalyte).

    • Measure the peak area, if any, in the d3-internal standard's MRM channel at the same retention time (AreaInterference).

  • Calculate the Interference Factor (IF): IF = (AreaInterference / AreaAnalyte) * 100%

Acceptance Criteria: The interference factor should be minimal, ideally less than 1%. If significant crosstalk is observed, method optimization or data correction is necessary.[2]

Protocol 2: Assessing the Isotopic Purity of the d3-Labeled Internal Standard

This protocol helps to determine if the d3-labeled internal standard contains a significant amount of the unlabeled analyte as an impurity.

Methodology:

  • Prepare a High-Concentration Internal Standard Solution: Prepare a solution of the d3-labeled internal standard at the concentration used in your assay in a suitable solvent.

  • LC-MS/MS Analysis: Inject the internal standard solution into the LC-MS/MS system.

  • Data Acquisition: Acquire data for both the d3-internal standard and the unlabeled analyte MRM transitions.

  • Data Analysis:

    • Measure the peak area of the d3-internal standard in its designated MRM channel (AreaIS).

    • Measure the peak area of any signal detected in the unlabeled analyte's MRM channel at the same retention time (AreaImpurity).

  • Calculate the Percent Impurity: % Impurity = (AreaImpurity / AreaIS) * 100%

Acceptance Criteria: The response from the unlabeled analyte in the internal standard solution should be negligible, often accepted at less than 0.1% of the internal standard's response.[5]

Data Presentation: Correction for Isotopic Interference

If significant and consistent isotopic interference from the analyte to the internal standard channel is observed, a mathematical correction can be applied to improve data accuracy.

Calculating and Applying the Correction Factor:

  • Determine the Interference Factor (IF): Follow Protocol 1 to calculate the IF.

  • Correct the Internal Standard Area: In your sample analysis, correct the measured peak area of the internal standard (AreaIS_Measured) using the following equation: Corrected AreaIS = AreaIS_Measured - (AreaAnalyte_Measured * IF)

  • Calculate the Corrected Peak Area Ratio: Use the corrected internal standard area to calculate the analyte-to-internal standard peak area ratio for your calibration curve and unknown samples.

Example Calculation:

ParameterValue
Measured Analyte Area (AreaAnalyte_Measured)1,500,000
Measured Internal Standard Area (AreaIS_Measured)1,000,000
Interference Factor (IF) from Protocol 10.02 (2%)

Calculation:

Corrected AreaIS = 1,000,000 - (1,500,000 * 0.02) = 1,000,000 - 30,000 = 970,000

Corrected Peak Area Ratio = 1,500,000 / 970,000 = 1.546

Uncorrected Peak Area Ratio = 1,500,000 / 1,000,000 = 1.500

This corrected ratio should then be used for quantification.

Mandatory Visualizations

Isotopic_Interference_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Non-linear calibration curve or inaccurate results Check_Purity Assess IS Purity (Protocol 2) Problem->Check_Purity Check_Interference Assess Analyte Interference (Protocol 1) Problem->Check_Interference New_IS Source Higher Purity IS Check_Purity->New_IS Impurity > 0.1% Optimize Optimize Method: - Alt. MRM - Resolution Check_Interference->Optimize Interference > 1% Correct Apply Correction Factor Optimize->Correct If optimization is insufficient

Caption: Workflow for identifying and addressing isotopic interference.

Correction_Factor_Logic cluster_measurement Measured Signals cluster_correction Correction Calculation cluster_quantification Final Quantification Analyte_Signal Analyte Peak Area (Area_Analyte_Measured) Interference_Contribution Interference Contribution = Area_Analyte_Measured * IF Analyte_Signal->Interference_Contribution Corrected_Ratio Corrected Ratio = Area_Analyte_Measured / Corrected IS Area Analyte_Signal->Corrected_Ratio IS_Signal IS Peak Area (Area_IS_Measured) Corrected_IS Corrected IS Area = Area_IS_Measured - Interference Contribution IS_Signal->Corrected_IS Interference_Contribution->Corrected_IS Corrected_IS->Corrected_Ratio

Caption: Logical flow for applying an isotopic interference correction factor.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference (crosstalk)?

A1: Isotopic interference occurs when a mass spectrometer cannot distinguish between the ions of the d3-labeled internal standard and the naturally occurring heavy isotopes (primarily ¹³C) of the unlabeled analyte. This results in the analyte's isotopic signature contributing to the internal standard's signal.[1][3]

Q2: Why are d3-labeled internal standards used if they can have this issue?

A2: Stable isotope-labeled internal standards, like d3-labeled compounds, are considered the "gold standard" in quantitative mass spectrometry.[6] They have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization. This allows them to compensate for variations in sample extraction efficiency and matrix effects, leading to more accurate and precise quantification.[4][7]

Q3: Can I use a different type of internal standard to avoid isotopic interference?

A3: While using a structurally similar but non-isotopically labeled compound is possible, it is generally not recommended if a stable isotope-labeled version is available. A non-isotopic internal standard will likely have different chromatographic behavior and will not experience the same matrix effects as the analyte, potentially leading to less accurate results.[4] The preferred approach is to optimize the analytical method to mitigate the isotopic interference with the d3-labeled standard.

Q4: Besides analyte interference and internal standard impurity, are there other potential issues with d3-labeled standards?

A4: Yes, another potential issue is hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix. This can alter the mass of the internal standard and lead to inaccurate quantification. It is important to use standards where the deuterium labels are on stable positions (e.g., aromatic or aliphatic carbons) rather than on exchangeable sites (e.g., -OH, -NH, -SH groups).[7]

Q5: When is it better to use a ¹³C- or ¹⁵N-labeled internal standard instead of a d3-labeled one?

A5: While d3-labeling is common due to lower synthesis costs, ¹³C- and ¹⁵N-labeled standards offer superior stability as these isotopes are not susceptible to chemical exchange. If you are experiencing issues with H/D exchange or if your analyte is prone to such exchange, a ¹³C- or ¹⁵N-labeled standard is a better choice. Additionally, the larger mass difference with ¹³C labeling can sometimes help to move the internal standard's signal further from the analyte's isotopic cluster, reducing the potential for interference.

References

Technical Support Center: N-Ac-TCVC Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Ac-TCVC. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to minimize background noise and ensure high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the LC-MS analysis of N-Ac-TCVC?

A1: Background noise in LC-MS can be broadly categorized into chemical, electronic, and environmental noise.[1]

  • Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected.[1][2] Common sources include:

    • Mobile Phase Contamination: Impurities in solvents (even LC-MS grade), water, and additives are a primary source of background noise.[1][3]

    • System Contamination: Residuals from previous analyses, cleaning agents, or buildup in the LC system, tubing, or ion source can contribute to a high baseline.[1][4][5] Column bleed is another potential source.[1][5]

    • Sample Matrix Effects: Endogenous components in complex biological samples can co-elute with N-Ac-TCVC and cause ion suppression or enhancement.[3][5][6]

    • Metabolite Interference: For compounds like N-Ac-TCVC, which are N-acetylcysteine conjugates, there is a potential for in-source decomposition of related metabolites, leading to interfering peaks.[7]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1][2] In modern instruments, this is typically less of a concern than chemical noise.[1]

  • Environmental Noise: Volatile compounds in the laboratory air, such as from cleaning products, can be a source of contamination.[1]

Q2: My baseline is consistently high, even when I'm not injecting a sample. What should I investigate first?

A2: A high baseline in blank injections strongly suggests that the contamination is originating from your mobile phase or the LC-MS system itself.[1][4] Here is a systematic approach to identify the source:

  • Verify Solvent and Additive Purity: Ensure you are using fresh, high-purity, LC-MS grade solvents and additives.[1][4][8] Lower-grade solvents can contain significant impurities.[3][8] Avoid "topping off" solvent reservoirs to prevent the accumulation of contaminants.[1]

  • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily, if possible, to prevent microbial growth in aqueous solutions.[1][8]

  • System Flushing: If new solvents do not resolve the issue, your system may be contaminated.[1] Perform a thorough flush of the entire LC system. A common flushing sequence involves using a series of high-purity solvents like isopropanol, acetonitrile, and water.[1]

  • Isolate the Source: To determine if the contamination is from the LC or the MS, divert the LC flow to waste and observe the MS baseline. If the noise decreases, the source is likely the LC system (solvents, tubing, column).[1] If it remains high, the issue may be in the MS ion source or gas lines.[1]

Q3: I'm observing interfering peaks near my N-Ac-TCVC analyte. What could be the cause and how can I resolve this?

A3: For N-acetylcysteine conjugates like N-Ac-TCVC, a common issue is the in-source decomposition of related thiol metabolites, which can create artifact peaks in your chromatogram.[7] This can lead to an overestimation of the analyte concentration.[7]

  • Improve Chromatographic Resolution: The first step is to optimize your chromatography to separate the interfering peaks from your analyte of interest.

  • Change Ionization Source: If chromatographic separation is not sufficient, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI has been shown to reduce the in-source instability of these types of metabolites.[7]

Q4: How can I minimize matrix effects when analyzing N-Ac-TCVC in complex biological samples like plasma?

A4: Minimizing matrix effects is crucial for accurate quantification.[6] The most effective strategy is to improve your sample preparation protocol to remove interfering endogenous compounds before analysis.[3][6]

  • Protein Precipitation (PPT): This is a simple method where a solvent like acetonitrile is used to precipitate proteins.[1] While it removes proteins, it may not eliminate other interferences like phospholipids.[6]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning the analyte into an organic solvent, leaving many matrix components behind.[1][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and can significantly reduce matrix effects by selectively isolating the analyte.[1][4][6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to high background noise.

Troubleshooting High Baseline Noise

A High Background Noise Detected B Run Blank Injection (Mobile Phase Only) A->B C Is Noise Present? B->C D Check Solvents & Additives (Use Fresh LC-MS Grade) C->D Yes M Check Sample Preparation (Matrix Effects) C->M No E System Contamination Suspected D->E F Isolate LC from MS (Divert Flow to Waste) E->F G Noise Decreases? F->G H LC System is Contaminated G->H Yes I MS Source is Contaminated G->I No J Perform System Flush H->J K Clean Ion Source I->K L Problem Resolved J->L K->L

Caption: Troubleshooting workflow for high background noise.

Quantitative Impact of Parameter Optimization

Optimizing mass spectrometer parameters can have a significant impact on the signal-to-noise (S/N) ratio.

ParameterSub-optimal ConditionEffect on S/NOptimal ConditionExpected Improvement in S/N
Cone Gas Flow Too LowIncreased solvent clusters and interfering ions[8][9]Optimized Flow RateSignificant reduction in background noise[9]
Cone Voltage Not OptimizedPoor analyte signal or increased background ions[1][8][10]Empirically DeterminedImproved S/N by balancing analyte signal and noise reduction[8][9][10]
Nebulizer/Drying Gas Inefficient DesolvationCompromised analytical response[1][11]Optimized for flow rate and mobile phaseEnhanced production of gas-phase ions and improved signal[3]

Experimental Protocols

Protocol 1: Systematic System Flush for Contamination Removal

This protocol is designed to remove chemical contamination from the LC system.

Materials:

  • LC-MS grade water

  • LC-MS grade isopropanol

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

Procedure:

  • Remove the column from the LC system and replace it with a union or a restriction capillary.

  • Sequentially flush the system with each of the following solvents for at least 30 minutes at a typical flow rate:

    • LC-MS grade water

    • LC-MS grade methanol

    • LC-MS grade acetonitrile

    • LC-MS grade isopropanol

  • Re-equilibrate the system with your initial mobile phase conditions before reinstalling the column.

Protocol 2: Solid-Phase Extraction (SPE) for Biological Sample Cleanup

This protocol provides a general workflow for SPE to reduce matrix effects.

Methodology:

  • Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[4]

  • Equilibration: Flush the cartridge with the same solvent system as your sample to equilibrate the sorbent.[4]

  • Sample Loading: Load your pre-treated sample onto the cartridge. The analyte of interest will bind to the sorbent.[4]

  • Washing: Wash the cartridge with a weak solvent to remove unbound impurities and matrix components.[4]

  • Elution: Elute your analyte of interest from the sorbent using a strong solvent and collect the eluate for analysis.[4]

Logical Relationship of Noise Sources and Solutions

cluster_sources Sources of Background Noise cluster_solutions Solutions A Mobile Phase Contamination E Use High-Purity Solvents & Fresh Mobile Phase A->E B System Contamination F Regular System Flushing & Cleaning B->F C Sample Matrix Effects G Advanced Sample Preparation (SPE, LLE) C->G D Metabolite Interference H Optimize Chromatography & Ion Source (e.g., APCI) D->H

Caption: Relationship between noise sources and mitigation strategies.

References

Technical Support Center: Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC).

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) and why is its quantification important?

A1: N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) is a metabolite of the industrial solvent tetrachloroethylene (also known as perchloroethylene, PERC).[1][2] Tetrachloroethylene undergoes a process called glutathione conjugation in the body, leading to the formation of NA-TCVC, which is then excreted in the urine.[2][3][4][5] Quantifying NA-TCVC in biological samples, such as urine, is crucial for assessing exposure to tetrachloroethylene and understanding its metabolism and potential toxicity.[6]

Q2: What are the common analytical techniques used for NA-TCVC quantification?

A2: The most common analytical techniques for the sensitive and selective quantification of NA-TCVC are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7] GC-MS typically requires a derivatization step to increase the volatility of NA-TCVC.[8]

Q3: What are the main challenges in quantifying NA-TCVC?

A3: Researchers may encounter several challenges during NA-TCVC quantification, including:

  • Analyte Stability: Thiol-containing compounds can be prone to oxidation. While specific stability data for NA-TCVC is limited, the related compound N-acetylcysteine (NAC) is known to be unstable in solution and can form disulfide dimers.[9]

  • Matrix Effects: Biological matrices, especially urine, are complex and can cause significant ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.

  • Sample Preparation: Efficient extraction of NA-TCVC from the sample matrix and removal of interfering substances is critical for reliable results.

  • Chromatographic Separation: Achieving good chromatographic resolution from isomers or other structurally similar compounds can be challenging.

  • Derivatization Efficiency (for GC-MS): Incomplete or inconsistent derivatization can lead to poor reproducibility and inaccurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of NA-TCVC.

Issue 1: Poor Peak Shape or Low Signal Intensity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Analyte Degradation - Prepare fresh standards and samples. - Store stock solutions and samples at -20°C or lower. Aqueous stock solutions of similar compounds like N-Acetyl-L-cysteine are recommended to be frozen.[10] - Minimize freeze-thaw cycles. - Consider the use of antioxidants or acidification of the sample to improve stability, as is sometimes done for N-acetylcysteine.
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition and gradient for LC-MS. - Ensure the column is appropriate for the analyte and matrix. A C18 column is commonly used. - Check for column contamination or degradation.
Inefficient Ionization (LC-MS) - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Evaluate different ionization modes (positive vs. negative ESI).
Incomplete Derivatization (GC-MS) - Optimize derivatization conditions (reagent, temperature, and time). Silylation is a common derivatization technique for compounds with active hydrogens. - Ensure reagents are fresh and not contaminated with moisture.
Issue 2: High Variability in Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Matrix Effects - Use a stable isotope-labeled internal standard for NA-TCVC to compensate for matrix effects and variations in extraction recovery. - Perform a matrix effect study by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample. - Optimize the sample preparation procedure to remove interfering matrix components. Solid-phase extraction (SPE) can be effective.
Inconsistent Sample Preparation - Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. - Use an automated sample preparation system if available.
Instrument Instability - Check the stability of the LC or GC system and the mass spectrometer. - Run system suitability tests before each batch of samples.

Experimental Protocols

Protocol 1: Sample Preparation and UHPLC-MS/MS Analysis of NA-TCVC in Biological Tissues

This protocol is adapted from a method for the simultaneous detection of tetrachloroethylene metabolites in mouse tissues.

1. Sample Preparation:

  • Homogenize tissue samples in a suitable buffer.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

2. UHPLC-MS/MS Parameters:

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of NA-TCVC from other metabolites
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

Quantitative Data: Limits of Detection (LOD) and Quantitation (LOQ)

The following table summarizes the reported LODs and LOQs for a similar compound, N-acetylcysteine (NAC), in various biological matrices using a UPLC-MS method.[7] These values can serve as a general reference for the expected sensitivity for NA-TCVC analysis.

Matrix LOD (µg/mL) LOQ (µg/mL)
Plasma0.200.66
Liver0.200.66
Kidney0.200.66
Heart0.200.66
Lungs0.200.66
Spleen0.200.66
Protocol 2: Derivatization for GC-MS Analysis

Derivatization is often necessary to increase the volatility and thermal stability of NA-TCVC for GC-MS analysis. Silylation is a common approach.

1. Silylation Procedure:

  • To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

Visualizations

Signaling Pathways and Workflows

The formation of NA-TCVC is a key step in the metabolism of tetrachloroethylene via the glutathione conjugation pathway.

cluster_0 Tetrachloroethylene Metabolism TCE Tetrachloroethylene (PERC) GST Glutathione S-transferase (GST) TCE->GST + Glutathione TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) GST->TCVG GGT_DP γ-Glutamyltransferase & Dipeptidase TCVG->GGT_DP TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) GGT_DP->TCVC NAT N-acetyltransferase TCVC->NAT NATCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) (Urinary Metabolite) NAT->NATCVC Excretion Excretion NATCVC->Excretion

Caption: Glutathione conjugation pathway of tetrachloroethylene to NA-TCVC.

cluster_1 General Analytical Workflow for NA-TCVC Quantification Sample Biological Sample (e.g., Urine, Tissue) Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Derivatization Derivatization (for GC-MS) Preparation->Derivatization GC-MS Path Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Preparation->Analysis LC-MS/MS Path Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A generalized workflow for the quantification of NA-TCVC.

References

Technical Support Center: N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3) in analytical methods such as LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves when using NA-TCVC-d3 as an internal standard?

A1: Non-linearity in calibration curves, even with a deuterated internal standard like NA-TCVC-d3, can arise from several factors. At high analyte concentrations, detector saturation and ion suppression are common culprits.[1] Ion suppression occurs when the analyte and internal standard compete for ionization in the mass spectrometer's source.[1][2] Additionally, the formation of analyte multimers (e.g., dimers) at elevated concentrations can lead to a non-linear response.[1][3] Isotopic interference from the analyte to the deuterated standard, although less common with a +3 Da mass shift, can also contribute to non-linearity at the upper end of the curve.[1]

Q2: My coefficient of determination (R²) is below the acceptable value of 0.99. What are the likely causes?

A2: A poor R² value signifies significant deviation of data points from the regression line.[1] This can be attributed to inconsistencies in sample preparation, including pipetting errors, or issues with the internal standard, such as instability or incorrect concentration.[1] Differential matrix effects, where the analyte and internal standard are not equally affected by the sample matrix, can also lead to a poor R² value.[2]

Q3: Why am I observing poor reproducibility in my quality control (QC) samples?

A3: Poor reproducibility in QC samples can stem from several sources. Inconsistent spiking of the internal standard, due to inaccurate pipetting, is a frequent cause of variability.[1] Instability of the NA-TCVC-d3 in the sample matrix or during storage can also lead to inconsistent results.[1] N-Acetyl-L-cysteine (NAC) itself is known to be susceptible to oxidation, which could also affect its deuterated analog.[4] Variability in sample preparation steps, such as extraction and reconstitution, can also contribute to poor reproducibility.

Q4: I am observing significant background noise or interfering peaks. What could be the source?

A4: High background noise can originate from contaminated solvents, reagents, or mobile phase additives.[1] Interfering peaks may arise from metabolites of the analyte or other endogenous compounds in the sample matrix that have similar mass-to-charge ratios or retention times.[5] It is also possible for in-source fragmentation of metabolites to produce ions that interfere with the analyte or internal standard signal.[5]

Troubleshooting Guides

Issue 1: Poor Linearity (Non-linear curve)

Symptoms:

  • The calibration curve appears quadratic or sigmoidal.

  • The R² value is below the acceptable limit (typically <0.99).

  • Back-calculated concentrations of calibrants show significant deviation, especially at the high and low ends of the curve.

Possible Causes & Solutions:

CauseRecommended Action
Detector Saturation Dilute the highest concentration standards and re-inject. If the linearity improves, this indicates detector saturation at high concentrations.[1][3]
Ion Suppression/Enhancement Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus in the sample matrix.[2] If significant matrix effects are observed, consider further sample cleanup, dilution of the sample, or optimizing chromatographic conditions to separate the analyte from interfering matrix components.[2]
Inappropriate Regression Model Visually inspect the curve and the residual plot. If a pattern is observed in the residuals, a simple linear regression may not be appropriate. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[1][3]
Isotopic Interference Inject a high concentration of the unlabeled analyte and monitor the mass channel of NA-TCVC-d3. A significant signal would indicate isotopic contribution from the analyte. While less likely with a d3 label, if observed, a standard with a higher degree of deuteration may be necessary.[1]
Issue 2: Inconsistent Peak Area Ratios

Symptoms:

  • High variability in the peak area ratio of the analyte to NA-TCVC-d3 across replicate injections.

  • Poor precision in QC samples.

Possible Causes & Solutions:

CauseRecommended Action
Internal Standard Instability N-Acetyl-L-cysteine is known to be unstable in solution and can oxidize.[4][6] Prepare fresh stock solutions of NA-TCVC-d3 and store them under recommended conditions (-20°C).[7] Evaluate the stability of the internal standard in the sample matrix over the expected analysis time.
Inconsistent Sample Preparation Verify the calibration and technique of all pipettes and automated liquid handlers. Ensure consistent timing and execution of all sample preparation steps, including extraction, evaporation, and reconstitution.
Variable Matrix Effects Analyze samples from different lots of the biological matrix to assess the variability of matrix effects.[8] If variability is high, further optimization of the sample cleanup procedure is recommended.[2]
Autosampler/Injector Issues Inconsistent injection volumes can lead to variability.[9] Perform routine maintenance on the autosampler and injector. Check for leaks or blockages in the system.[10][11]

Experimental Protocols

Protocol: Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and NA-TCVC-d3 into the reconstitution solvent at low and high concentrations.

    • Set B (Post-extraction Spike): Extract blank matrix samples and then spike the analyte and NA-TCVC-d3 into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-extraction Spike): Spike the analyte and NA-TCVC-d3 into the blank matrix before the extraction process.

  • Analyze all samples using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • The IS-Normalized MF should be close to 1.0.[2]

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

The following table summarizes generally accepted validation parameters for bioanalytical methods. Specific limits may vary based on regulatory guidance (e.g., FDA, EMA).

ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.99[1]
Calibration Curve Range The range over which the method is precise and accurate.
Precision (%CV) Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ).[8]
Accuracy (%Bias) Within-run and between-run accuracy should be within ±15% (±20% at LLOQ).[8]
IS-Normalized Matrix Factor (%CV) The coefficient of variation across different matrix lots should be ≤ 15%.[2][8]

Troubleshooting Workflow

G start Calibration Curve Fails (Poor Linearity or R²) check_linearity Is the curve non-linear? start->check_linearity check_variability Is there high variability (Poor R²)? check_linearity->check_variability No detector_saturation Check for Detector Saturation (Dilute High Standards) check_linearity->detector_saturation Yes is_stability Check IS Stability (Fresh Stock) check_variability->is_stability Yes pass Calibration Curve Passes check_variability->pass No matrix_effects Evaluate Matrix Effects detector_saturation->matrix_effects regression_model Consider Weighted/ Quadratic Regression matrix_effects->regression_model regression_model->pass pipetting Verify Pipetting & Sample Prep Consistency is_stability->pipetting instrument_issue Investigate Instrument (Autosampler, Leaks) pipetting->instrument_issue instrument_issue->pass

Caption: Troubleshooting workflow for calibration curve issues.

References

Technical Support Center: Trichloroethylene (TCE) Metabolite Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of trichloroethylene (TCE) metabolites, with a focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in the analysis of TCE metabolites. It can lead to inaccurate identification and quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.

dot

CoElution_Troubleshooting start Problem: Suspected Co-eluting Peaks (e.g., broad, asymmetric, or shouldered peaks) confirm Confirm Co-elution start->confirm ms_check Examine Mass Spectra across the peak. Are spectra consistent? confirm->ms_check yes_pure Peak is likely pure. Consider other issues: - Column overload - Inappropriate solvent ms_check->yes_pure Yes no_impure Spectra are inconsistent. Co-elution is confirmed. ms_check->no_impure No resolve Resolve Co-elution no_impure->resolve method_dev Method Development & Optimization resolve->method_dev sample_prep Optimize Sample Preparation resolve->sample_prep lc_options LC Method Optimization method_dev->lc_options gc_options GC Method Optimization method_dev->gc_options gradient Modify Gradient: - Decrease ramp speed - Introduce isocratic hold lc_options->gradient mobile_phase Change Mobile Phase: - Alter solvent composition - Adjust pH lc_options->mobile_phase column_lc Change Column: - Different stationary phase (e.g., C18 to Phenyl-Hexyl) - Smaller particle size lc_options->column_lc temp_gradient Modify Temperature Program: - Slower ramp rate - Add an isothermal hold gc_options->temp_gradient flow_rate Adjust Flow Rate: - Lower flow rate may improve resolution gc_options->flow_rate column_gc Change Column: - Different stationary phase - Longer column - Smaller internal diameter gc_options->column_gc end Resolved Peaks gradient->end mobile_phase->end column_lc->end temp_gradient->end flow_rate->end column_gc->end extraction Improve Extraction: - Use Solid Phase Extraction (SPE) to remove interferences sample_prep->extraction derivatization Optimize Derivatization (for GC-MS): - Ensure complete reaction - Test different derivatizing agents sample_prep->derivatization extraction->end derivatization->end

Caption: Troubleshooting workflow for identifying and resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Peak Shape and Co-elution Issues

Q1: My chromatogram shows a peak with a significant shoulder. How do I confirm if this is due to co-elution?

A1: A shoulder on a peak is a strong indicator of co-elution. To confirm, examine the mass spectra across the entire peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound. In contrast, a pure compound will have a consistent mass spectrum across the peak.

Q2: All the peaks in my chromatogram are tailing. What could be the cause?

A2: When all peaks exhibit tailing, the issue is likely systemic rather than related to a specific analyte. Common causes include:

  • Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak tailing.

  • Dead Volume: Extra-column volume in the flow path (e.g., from poorly fitted connections) can cause band broadening and tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

Q3: I am observing peak fronting for some of my TCE metabolites. What does this indicate?

A3: Peak fronting is less common than tailing and is often a sign of:

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to fronting. Try diluting your sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the column initially, resulting in a fronting peak.

Method Optimization

Q4: What are the first steps to take to improve the separation of two co-eluting TCE metabolites in my LC-MS method?

A4: For LC-MS, modifying the mobile phase gradient is often the most effective first step. Try decreasing the gradient ramp (i.e., making it shallower) to give the analytes more time to interact with the stationary phase. You can also introduce an isocratic hold at a solvent composition just before the elution of the critical pair.

Q5: In my GC-MS analysis, two peaks are not fully resolved. What parameters can I adjust?

A5: For GC-MS, the temperature program is the primary tool for optimizing separation. Consider the following adjustments:

  • Slower Temperature Ramp: A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can improve resolution.

  • Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance separation.

  • Lower Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column.

Q6: When should I consider changing the chromatographic column?

A6: If optimizing the mobile phase/temperature gradient and flow rate does not resolve the co-elution, changing the column may be necessary. Consider a column with:

  • A different stationary phase: This will alter the selectivity of the separation. For example, in reversed-phase LC, switching from a C18 to a phenyl-hexyl column can provide different selectivity for aromatic TCE metabolites.

  • A longer length or smaller internal diameter (for GC): This increases the number of theoretical plates and can improve resolution.

  • Smaller particle size (for LC): This can lead to sharper peaks and better separation.

Sample Preparation

Q7: How can my sample preparation procedure help in resolving co-eluting peaks?

A7: A robust sample preparation protocol can significantly reduce matrix effects and the chances of co-elution with endogenous compounds.[1] Consider incorporating a Solid Phase Extraction (SPE) step to clean up your samples and remove interfering substances.

Q8: I am analyzing TCE metabolites by GC-MS and suspect incomplete derivatization is causing peak broadening. How can I address this?

A8: Incomplete derivatization can lead to multiple forms of the same analyte, causing peak distortion.[2] To address this:

  • Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the temperature, time, and reagent concentrations.

  • Use a Catalyst: Some derivatization reactions are enhanced by the addition of a catalyst.

  • Ensure Dry Conditions: Silylation reagents, commonly used for GC-MS, are sensitive to moisture. Ensure your sample and solvents are dry.[3]

Quantitative Data for TCE Metabolite Analysis

The following table provides mass-to-charge ratios (m/z) for selected TCE metabolites and their corresponding internal standards, which are crucial for developing selective and sensitive LC-MS/MS methods.[4]

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)
Cytochrome P450 Pathway
Trichloroacetic acidTCA162.9118.9
Dichloroacetic acidDCA128.984.0
TrichloroethanolTCOH148.9113.0
Glutathione Conjugation Pathway
S-(1,2-dichlorovinyl)glutathioneDCVG406.0277.0
S-(1,2-dichlorovinyl)-L-cysteineDCVC216.0134.0
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteineNAcDCVC258.0129.0
Internal Standards
Dichloroacetic acid-13C2DCA-13C2131.086.0
Trichloroacetic acid-13C2TCA-13C2164.9120.9
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine-d3NAcDCVC-d3261.0132.0

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of TCE Metabolites in Urine

This protocol is adapted for the analysis of both oxidative and glutathione-pathway metabolites.

  • Sample Preparation and Extraction:

    • Thaw frozen urine samples on ice.

    • To 100 µL of urine, add 10 µL of an internal standard mix.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).

Protocol 2: GC-MS Analysis of TCE Metabolites in Blood

This protocol is suitable for the analysis of volatile and semi-volatile TCE metabolites after derivatization.

  • Sample Preparation and Derivatization:

    • To 200 µL of plasma or whole blood, add internal standards.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • For derivatization, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes.

    • The derivatized sample is ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C in splitless mode.

    • Oven Temperature Program:

      • Initial temperature of 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 280°C at 20°C/min and hold for 5 minutes.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Trichloroethylene Metabolic Pathway

Trichloroethylene is metabolized in the body primarily through two pathways: Cytochrome P450 (CYP)-dependent oxidation and Glutathione (GSH) conjugation.[4][5] The metabolites of these pathways are associated with the toxic effects of TCE.[2]

// Nodes TCE [label="Trichloroethylene (TCE)", fillcolor="#FBBC05"]; CYP_pathway [label="Cytochrome P450 Oxidation", shape=ellipse, fillcolor="#F1F3F4"]; GSH_pathway [label="Glutathione (GSH) Conjugation", shape=ellipse, fillcolor="#F1F3F4"];

ChloralHydrate [label="Chloral Hydrate", fillcolor="#FFFFFF"]; TCOH [label="Trichloroethanol (TCOH)", fillcolor="#FFFFFF"]; TCA [label="Trichloroacetic Acid (TCA)", fillcolor="#FFFFFF"]; DCA [label="Dichloroacetic Acid (DCA)", fillcolor="#FFFFFF"];

DCVG [label="S-(1,2-dichlorovinyl)glutathione (DCVG)", fillcolor="#FFFFFF"]; DCVC [label="S-(1,2-dichlorovinyl)-L-cysteine (DCVC)", fillcolor="#FFFFFF"]; NAcDCVC [label="N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine\n(NAcDCVC)", fillcolor="#FFFFFF"];

Toxic_Intermediates [label="Reactive Toxic Intermediates", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TCE -> CYP_pathway; TCE -> GSH_pathway;

CYP_pathway -> ChloralHydrate; ChloralHydrate -> TCOH; ChloralHydrate -> TCA; TCA -> DCA;

GSH_pathway -> DCVG; DCVG -> DCVC; DCVC -> NAcDCVC; DCVC -> Toxic_Intermediates; }``` Caption: Major metabolic pathways of trichloroethylene (TCE).

References

Validation & Comparative

A Comparative Guide to N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 and ¹³C Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] This guide provides an objective comparison between two types of SIL internal standards: the deuterated standard N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 and carbon-13 (¹³C) labeled internal standards.

The ideal internal standard should exhibit chemical and physical properties that are nearly identical to the analyte of interest. This ensures that it experiences the same effects during sample preparation, chromatography, and ionization, thereby providing reliable correction for any variability.[2] While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.

Performance Comparison: Deuterated vs. ¹³C Internal Standards

The primary distinctions between this compound (a deuterated standard) and ¹³C internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.

Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled internal standards is their ability to co-elute perfectly with the unlabeled analyte.[2] This is because the mass difference is distributed throughout the carbon backbone of the molecule, resulting in virtually identical physicochemical properties. In contrast, deuterated standards like this compound can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2] This "isotope effect" arises from the fact that a carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond.[2]

Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[2] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[3][4] While the deuterium atoms in this compound are on a methyl group and thus less likely to exchange, the inherent stability of ¹³C labels is superior.[4]

Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[2] Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[5] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[2]

Data Presentation

Performance ParameterThis compound (Deuterated - Representative)¹³C-Labeled Internal Standard (Representative)Key Advantages of ¹³C-Labeled Standards
Chromatographic Co-elution with Analyte Potential for slight retention time shiftPerfect co-elutionEnsures identical experience of chromatographic conditions and matrix effects.
Isotopic Stability Generally stable, but potential for back-exchange in certain conditionsHighly stable, no risk of isotopic exchangeGuarantees the integrity of the internal standard throughout the analytical process.[3]
Matrix Effect Compensation Good, but can be compromised by chromatographic shiftExcellentMore accurate and precise quantification in complex biological matrices.[5]
Accuracy (Mean Bias) 96.8% (for a generic drug)[3]100.3% (for a generic drug)[3]Closer to the true value, indicating higher accuracy.
Precision (Relative Standard Deviation) 8.6% (for a generic drug)[3]7.6% (for a generic drug)[3]Lower variability in repeated measurements, indicating higher precision.

Experimental Protocols

The following is a detailed methodology for a key experiment: the quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine in human plasma using a stable isotope-labeled internal standard by LC-MS/MS. This protocol can be adapted for either this compound or a corresponding ¹³C-labeled internal standard.

Objective: To accurately quantify the concentration of N-Acetyl-S-(trichlorovinyl)-L-cysteine in human plasma samples.

Materials:

  • Human plasma samples

  • N-Acetyl-S-(trichlorovinyl)-L-cysteine analytical standard

  • This compound or ¹³C-labeled N-Acetyl-S-(trichlorovinyl)-L-cysteine internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of N-Acetyl-S-(trichlorovinyl)-L-cysteine in methanol.

    • Prepare a 1 mg/mL stock solution of the internal standard (this compound or ¹³C-labeled) in methanol.

    • From the stock solutions, prepare a series of working solutions for calibration standards and quality controls by serial dilution in a 50:50 methanol:water mixture.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Acetyl-S-(trichlorovinyl)-L-cysteine: To be determined based on the parent and product ions.

      • This compound: To be determined based on the parent and product ions (typically M+3).

      • ¹³C-labeled N-Acetyl-S-(trichlorovinyl)-L-cysteine: To be determined based on the parent and product ions (mass shift depends on the number of ¹³C atoms).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of N-Acetyl-S-(trichlorovinyl)-L-cysteine in the plasma samples from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway leading to the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine and the general experimental workflow for its quantification.

cluster_0 Metabolic Pathway of Trichloroethylene TCE Trichloroethylene (TCE) GST Glutathione S-transferase (GST) TCE->GST + Glutathione DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) GST->DCVG GGT γ-Glutamyl- transpeptidase DCVG->GGT DCVCG S-(1,2-Dichlorovinyl)cysteinylglycine GGT->DCVCG DP Dipeptidase DCVCG->DP DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DP->DCVC NAT N-Acetyltransferase DCVC->NAT NAcTCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine NAT->NAcTCVC

Caption: Metabolic pathway of trichloroethylene leading to N-Acetyl-S-(trichlorovinyl)-L-cysteine.

cluster_1 Experimental Workflow for Quantification Plasma Plasma Sample Spike Spike with Internal Standard (Deuterated or ¹³C-labeled) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-S-(1,2,3,4,4-pentachloro-1,3-butadienyl)-L-cysteine (N-Ac-TCVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of biomarkers is paramount in toxicology studies and clinical trials. N-Acetyl-S-(1,2,3,4,4-pentachloro-1,3-butadienyl)-L-cysteine (N-Ac-TCVC), a metabolite of the industrial solvent tetrachloroethylene, serves as a critical biomarker for exposure and nephrotoxicity. Cross-validation of analytical methods is a vital process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] This guide provides a comprehensive comparison of two common analytical techniques for the quantification of N-Ac-TCVC: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The cross-validation process is essential for ensuring inter-laboratory reproducibility, supporting regulatory compliance, and confirming method reliability across different settings.[1] It strengthens data integrity and is crucial for making sound decisions in drug development and toxicological risk assessment.[1]

Comparison of Analytical Methods

This section details the performance characteristics of a GC-MS/MS method, adapted from established protocols for similar compounds, and a hypothetical competitive ELISA developed for high-throughput screening.

ParameterGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity (ng/mL) 0.3 - 104[2]1 - 100
Accuracy (% Recovery) 95.4 - 108.5[2]85 - 115
Precision (%RSD) < 15%< 20%
Limit of Detection (LOD) (ng/mL) 0.1[2]0.5
Limit of Quantification (LOQ) (ng/mL) 0.3[2]1
Specificity High (based on mass-to-charge ratio)[3]Moderate (potential for cross-reactivity)[3][4]
Throughput LowerHigher
Cost per Sample HigherLower
Expertise Required High[3]Moderate

Experimental Protocols

Detailed methodologies for both the GC-MS/MS and competitive ELISA methods are provided below.

1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This method is based on the principles of a sensitive and selective negative ion chemical ionization GC-MS/MS method developed for the determination of a similar tetrachloroethylene metabolite.[2]

  • Sample Preparation:

    • Urine samples are fortified with a ¹³C,D₂-labeled internal standard of N-Ac-TCVC.[2]

    • The samples are acidified and extracted with ethyl acetate.[2]

    • The extract is then derivatized with methanolic HCl to form the methyl ester.[2]

  • GC-MS/MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a tandem mass spectrometer.

    • The analysis is performed using negative ion chemical ionization (NICI).[2]

    • Detection is performed by monitoring a specific product ion.[2]

  • Quantification:

    • A calibration curve is generated using known concentrations of N-Ac-TCVC.

    • The concentration of N-Ac-TCVC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Method

This hypothetical method is designed for rapid screening of a large number of samples.

  • Principle: This is a competitive immunoassay where N-Ac-TCVC in the sample competes with a fixed amount of enzyme-labeled N-Ac-TCVC for binding to a limited number of anti-N-Ac-TCVC antibody-coated microplate wells. The amount of colored product is inversely proportional to the amount of N-Ac-TCVC in the sample.

  • Procedure:

    • Standards, controls, and samples are added to the wells of a microplate coated with anti-N-Ac-TCVC antibodies.

    • Enzyme-conjugated N-Ac-TCVC is added to each well.

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove unbound components.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Quantification:

    • A standard curve is generated by plotting the absorbance values against the known concentrations of the standards.

    • The concentration of N-Ac-TCVC in the samples is determined by interpolating their absorbance values from the standard curve.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the GC-MS/MS and ELISA methods.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome A GC-MS/MS Method Validation C Sample Set Selection (Spiked & Real Samples) A->C B ELISA Method Validation B->C D Analysis by GC-MS/MS C->D E Analysis by ELISA C->E F Data Comparison & Statistical Analysis D->F E->F G Method Correlation & Acceptance Criteria F->G

Caption: Cross-validation workflow for analytical methods.

This guide provides a framework for the cross-validation of analytical methods for N-Ac-TCVC. The choice of method will depend on the specific requirements of the study, such as the need for high sensitivity and specificity versus high throughput and lower cost.[3] Cross-validation ensures that the data generated, regardless of the method used, is reliable and comparable, which is fundamental to robust scientific research and regulatory decision-making.

References

A Comparative Guide to the Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies available for the measurement of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), a critical biomarker for assessing exposure to trichloroethylene (TCE) and tetrachloroethylene (PERC). Understanding the variability and performance of different analytical methods is paramount for accurate risk assessment and toxicological studies. This document summarizes quantitative performance data, details experimental protocols, and visualizes key pathways and workflows to aid in the selection of the most appropriate analytical strategy.

Data Presentation: A Comparative Look at Analytical Performance

The quantification of NA-TCVC in biological matrices is predominantly achieved through two sophisticated analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of their performance characteristics as reported in the literature.

Performance MetricGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 ng/mL in rat urine[1]1.8 to 68.2 femtomoles on column (analyte and matrix dependent)
Limit of Quantification (LOQ) 0.3 ng/mL in rat urine[1]1-10 pmol/g in kidney, 1-2.5 pmol/ml in serum, 2.5-5 pmol/ml in urine
Linearity Range 0.3 to 104 ng/mL in rat urine[1]Not explicitly stated in the provided search results.
Recovery 95.4% to 108.5% from rat urine[1]Not explicitly stated in the provided search results.
Biological Matrix Rat Urine[1]Mouse liver, kidneys, serum, and urine

Experimental Protocols: A Closer Look at the Methodologies

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and accuracy of NA-TCVC measurements. Below are outlines of the typical procedures for both GC-MS/MS and LC-MS/MS analyses.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol for NA-TCVC in Urine

This method, a sensitive and selective negative ion chemical ionization (NICI) GC-MS/MS procedure, has been developed for the determination of NA-TCVC in rat urine.[1]

1. Sample Preparation:

  • Fortify urine samples with a 13C,D2-labeled analog of NA-TCVC to serve as an internal standard.

  • Acidify the urine samples.

  • Extract the acidified urine with ethyl acetate.

  • Derivatize the extract with methanolic HCl to form the methyl ester of NA-TCVC.

2. GC-MS/MS Analysis:

  • Analyze the resulting methyl esters using a GC-MS/MS system.

  • Employ negative ion chemical ionization (NICI) for sensitive detection.

  • Monitor the specific precursor-to-product ion transition for NA-TCVC and its internal standard for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for NA-TCVC in Biological Samples

An ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method has been developed for the simultaneous analysis of NA-TCVC and its precursor metabolites in various mouse tissues.

1. Sample Preparation:

  • Homogenize tissue samples (liver, kidney) or use liquid samples (serum, urine) directly.

  • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Inject the supernatant into a UHPLC system coupled to a tandem mass spectrometer.

  • Utilize a suitable reversed-phase column for chromatographic separation.

  • Employ electrospray ionization (ESI) in either positive or negative mode.

  • Perform multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions of NA-TCVC and other target analytes.

Mandatory Visualizations

Visual representations of metabolic pathways and experimental workflows can significantly enhance understanding and aid in experimental design.

metabolic_pathway TCE Trichloroethylene (TCE) GSH_conjugation Glutathione S-transferase TCE->GSH_conjugation DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) GSH_conjugation->DCVG gamma_GT γ-Glutamyl- transferase DCVG->gamma_GT DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) gamma_GT->DCVC DP Dipeptidase DP->DCVC DCVC->DP NAT N-Acetyltransferase DCVC->NAT NATCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) NAT->NATCVC Excretion Urinary Excretion NATCVC->Excretion experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Urine, Blood, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (for GC-MS) Supernatant_Collection->Derivatization Analysis GC-MS/MS or LC-MS/MS Analysis Supernatant_Collection->Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting Quantification->Reporting

References

A Comparative Guide to Trichloroethylene (TCE) Biomarkers: N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) vs. Other Key Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) and other prominent biomarkers used to assess exposure to trichloroethylene (TCE). TCE, a widespread environmental and occupational contaminant, undergoes complex metabolism, leading to various biomarkers with distinct characteristics. Understanding the performance of these biomarkers is critical for accurate exposure assessment, risk characterization, and the development of potential therapeutic interventions.

Introduction to TCE Metabolism and Biomarkers

Trichloroethylene is primarily metabolized in the body through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1] The oxidative pathway, considered the major route, results in the formation of metabolites such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA).[1] The GSH conjugation pathway, although a minor route in terms of overall flux, is of significant toxicological importance as it leads to the formation of nephrotoxic and potentially carcinogenic metabolites, including S-(trichlorovinyl)-L-cysteine (TCVC), which is further metabolized to N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC).[2][3]

This guide focuses on a comparative analysis of the urinary biomarkers NA-TCVC, TCA, and DCA, providing insights into their utility in biological monitoring of TCE exposure.

Data Presentation: A Comparative Analysis of TCE Biomarkers

The following table summarizes the key performance characteristics of urinary NA-TCVC, TCA, and DCA as biomarkers of TCE exposure. This data is synthesized from multiple experimental studies to provide a comparative overview.

BiomarkerMetabolic PathwayHalf-LifeKey Characteristics
N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) Glutathione (GSH) ConjugationNot definitively established in humans, but likely shorter than TCA.- Specificity: Highly specific to the GSH conjugation pathway, which is linked to nephrotoxicity.[2] - Sensitivity: Potentially a more sensitive indicator of the toxicologically relevant metabolic pathway, even at low exposure levels.[4] - Application: Useful for assessing the risk of TCE-induced kidney damage.
Trichloroacetic Acid (TCA) Cytochrome P450 OxidationBiphasic elimination with an initial rapid phase (approx. 22.5 hours) and a slower phase (approx. 72.6 hours).[5]- Abundance: A major metabolite of TCE, often found in higher concentrations in urine compared to NA-TCVC.[2] - Correlation with Exposure: Urinary levels generally correlate with the intensity of TCE exposure.[6] - Limitations: Less specific to TCE as it can also be a metabolite of other chlorinated solvents.[7]
Dichloroacetic Acid (DCA) Cytochrome P450 OxidationShorter half-life compared to TCA.- Toxicity: Associated with hepatotoxicity. - Concentration: Generally found at lower concentrations in urine compared to TCA. - Variability: Its formation and excretion can be more variable between individuals.

Experimental Protocols

Detailed methodologies for the analysis of TCE biomarkers are crucial for obtaining reliable and comparable data. Below are outlines of typical experimental protocols for the quantification of NA-TCVC and TCA in urine.

Protocol 1: Quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) in Urine by LC-MS/MS

This method is highly sensitive and specific for the detection of NA-TCVC.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the samples to remove any particulate matter.
  • To 1 mL of the urine supernatant, add an internal standard (e.g., a stable isotope-labeled NA-TCVC).
  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.
  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the urine sample onto the cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute NA-TCVC with methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.2-0.5 mL/min.
  • Injection Volume: 10-20 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both NA-TCVC and the internal standard.

3. Quantification:

  • Generate a calibration curve using standards of known NA-TCVC concentrations.
  • Calculate the concentration of NA-TCVC in the urine samples based on the peak area ratios of the analyte to the internal standard.

Protocol 2: Quantification of Trichloroacetic Acid (TCA) in Urine by GC/MS

This is a well-established method for the analysis of TCA.

1. Sample Preparation (with derivatization):

  • Thaw frozen urine samples at room temperature.
  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled TCA).
  • Acidify the sample with a strong acid (e.g., sulfuric acid).
  • Extract TCA into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
  • Perform derivatization to convert the non-volatile TCA into a volatile ester (e.g., methyl ester) using a derivatizing agent like diazomethane or BF3/methanol.
  • Evaporate the solvent and reconstitute in a suitable solvent for GC/MS analysis.

2. GC/MS Analysis:

  • Gas Chromatography (GC):
  • Column: A capillary column suitable for the analysis of halogenated compounds (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: An appropriate temperature gradient to separate the TCA derivative from other components.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electron Ionization (EI).
  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TCA derivative and the internal standard.

3. Quantification:

  • Prepare a calibration curve using derivatized TCA standards.
  • Quantify the TCA concentration in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

TCE Metabolic Pathways

The following diagram illustrates the two primary metabolic pathways of trichloroethylene.

TCE_Metabolism cluster_oxidation Cytochrome P450 Oxidation Pathway cluster_gsh Glutathione (GSH) Conjugation Pathway TCE Trichloroethylene (TCE) TCE_Oxide TCE Epoxide TCE->TCE_Oxide CYP2E1 TCVG S-(trichlorovinyl)glutathione (TCVG) TCE->TCVG GST ChloralHydrate Chloral Hydrate TCE_Oxide->ChloralHydrate TCOH Trichloroethanol (TCOH) ChloralHydrate->TCOH TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA TCOH->TCA DCA Dichloroacetic Acid (DCA) TCA->DCA TCVC S-(trichlorovinyl)-L-cysteine (TCVC) TCVG->TCVC γ-glutamyltranspeptidase, dipeptidase NATCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) TCVC->NATCVC N-acetyltransferase

Caption: Metabolic pathways of trichloroethylene (TCE).

Signaling Pathways in TCE-Induced Nephrotoxicity

This diagram depicts key signaling pathways implicated in the nephrotoxicity induced by TCE metabolites.

TCE_Toxicity_Pathways cluster_mito Mitochondrial Dysfunction & Oxidative Stress cluster_cgas_sting cGAS-STING Pathway cluster_apoptosis Apoptosis TCE_Metabolites TCE Metabolites (e.g., DCVC) Mito_Damage Mitochondrial Damage TCE_Metabolites->Mito_Damage mTORC1 mTORC1 Signaling TCE_Metabolites->mTORC1 activates ROS Reactive Oxygen Species (ROS) Mito_Damage->ROS Cytosolic_mtDNA Cytosolic mtDNA Mito_Damage->Cytosolic_mtDNA Apoptosis Cell Death ROS->Apoptosis cGAS cGAS Cytosolic_mtDNA->cGAS activates STING STING cGAS->STING activates IRF3_NFkB p-IRF3 / NF-κB STING->IRF3_NFkB activates Inflammation Inflammation (Type I IFNs, Cytokines) IRF3_NFkB->Inflammation Glomerular_Damage Glomerular Damage mTORC1->Glomerular_Damage

Caption: Signaling pathways in TCE-induced nephrotoxicity.

Experimental Workflow for Biomarker Analysis

The following workflow illustrates the general steps involved in the analysis of urinary TCE biomarkers.

Biomarker_Workflow cluster_sample_collection 1. Sample Collection cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data_processing 4. Data Processing Urine_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization if required Concentration Concentration Extraction->Concentration Derivatization->Concentration LC_MSMS LC-MS/MS Concentration->LC_MSMS GC_MS GC/MS Concentration->GC_MS Quantification Quantification using Calibration Curve LC_MSMS->Quantification GC_MS->Quantification Data_Review Data Review and QC Quantification->Data_Review

Caption: Experimental workflow for TCE biomarker analysis.

Conclusion

The choice of a specific biomarker for assessing TCE exposure depends on the research or monitoring objectives.

  • NA-TCVC is a highly specific biomarker for the GSH conjugation pathway, which is directly implicated in TCE-induced nephrotoxicity. Its measurement is particularly valuable for studies focused on the mechanisms of kidney damage and for risk assessment related to this specific adverse outcome.

  • TCA is a major metabolite and a well-established biomarker of overall TCE exposure. Its longer half-life makes it suitable for assessing chronic or cumulative exposure. However, its lack of specificity to TCE is a notable limitation.

  • DCA can provide additional information, particularly regarding the oxidative metabolism and potential hepatotoxicity, but its lower concentrations and higher variability can make it a less reliable primary biomarker.

For a comprehensive assessment of TCE exposure and its potential health effects, the concurrent analysis of multiple biomarkers, including NA-TCVC and TCA, is recommended. This approach allows for a more complete understanding of the metabolic fate of TCE and the potential for target organ toxicity. Future research should focus on establishing a more definitive half-life for NA-TCVC in humans and on conducting large-scale comparative studies to further elucidate the relative sensitivity and specificity of these biomarkers across a range of exposure scenarios.

References

Determining Accuracy and Precision for N-Ac-TCVC-d3 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard like N-Ac-TCVC-d3, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] This guide provides an objective comparison of the performance of deuterated internal standards with other alternatives, supported by experimental data, to aid in the development of robust and reliable bioanalytical methods.

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] This ensures it behaves similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.[2][3] This mimicry leads to superior accuracy and precision in quantification.

Experimental Protocols

Detailed and rigorous experimental protocols are the bedrock of a successful bioanalytical method validation. Below are methodologies for assessing key parameters when using a deuterated internal standard.

Accuracy and Precision Assessment

  • Objective : To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).[2]

  • Protocol :

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

    • Analyze five replicates of each QC level in at least three separate analytical runs.

    • Calculate the mean concentration, accuracy (as % bias), and precision (as % coefficient of variation, CV) for each QC level.[2]

    • Acceptance Criteria : The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[2]

Selectivity and Specificity

  • Objective : To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]

  • Protocol :

    • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.[1]

    • Process one set of blank samples to assess for any interfering peaks at the retention times of the analyte and the deuterated internal standard.[2]

    • Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration.[1][2]

    • Process a third set of samples from each blank source spiked with the analyte at the LLOQ and the deuterated internal standard.

Data Presentation: A Case Study with Deuterated Vitamin D3

While specific data for N-Ac-TCVC-d3 is not publicly available, the following tables summarize the accuracy and precision data from studies using a deuterated internal standard for the quantification of Vitamin D3, which serves as a representative example of the performance expected from such methods.

Table 1: Accuracy of Vitamin D3 Quantification using d3-Vitamin D3 Internal Standard

Reference Material/Spiked LevelMethodNominal ConcentrationMeasured ConcentrationAccuracy (%)Citation
Certified Reference Material (SRM 1849)HPLC/MS/MS--102.4[4]
Certified Reference Material (BCR-122)HPLC/MS/MS--99.8[4]
Spiked Blank Syrup (Low)LC-MS/MS--101-103[5]
Spiked Blank Syrup (Medium)LC-MS/MS--101-103[5]
Spiked Blank Syrup (High)LC-MS/MS--101-103[5]
Spiked Starch Powder (Low)LC-MS/MS--101-103[5]
Spiked Starch Powder (Medium)LC-MS/MS--101-103[5]
Spiked Starch Powder (High)LC-MS/MS--101-103[5]

Table 2: Precision of Vitamin D3 Quantification using d3-Vitamin D3 Internal Standard

MatrixMethodPrecision (% RSD)Citation
Feed Matrixes (4 types)HPLC/MS/MS1.32 - 15.6[4]
Tablets (3 types)HPLC/MS/MS1.32 - 15.6[4]
Food Matrixes (12 types)HPLC/MS/MS1.32 - 15.6[4]
Dietary Supplements (4 preparations)LC-MS/MS2.7 - 7.0[5]
Plasma (Intra-assay, 25OHD3)LC-HRMS< 7.64[6]
Plasma (Inter-assay, 25OHD3)LC-HRMS< 6.1[6]

Comparison with Alternative Internal Standards

The primary alternative to a deuterated internal standard is an analog internal standard, which is a compound structurally similar to the analyte. While more readily available and often less expensive, analog internal standards have limitations.

Table 3: Comparison of Deuterated vs. Analog Internal Standards

FeatureDeuterated Internal StandardAnalog Internal Standard
Physicochemical Properties Nearly identical to the analyte.[2]Similar, but not identical to the analyte.
Chromatographic Behavior Co-elutes with the analyte.[3]Elutes at a different retention time.
Ionization Efficiency Identical to the analyte, providing optimal correction for matrix effects.[3][7]May differ from the analyte, leading to incomplete correction for matrix effects.
Accuracy and Precision Generally higher due to better compensation for variability.[1][7]Can be compromised by differential matrix effects and extraction recovery.
Regulatory Acceptance Widely recognized as the "gold standard" by regulatory bodies like the FDA and EMA.[2][3]May require more extensive validation to demonstrate robustness.

Visualizing the Workflow

The following diagrams illustrate the typical workflow for a bioanalytical method using a deuterated internal standard and the decision-making process for selecting an appropriate internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard (N-Ac-TCVC-d3) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Final Concentration Quantification->Results

Caption: Bioanalytical workflow with a deuterated internal standard.

Caption: Decision tree for internal standard selection.

References

Establishing the Limit of Detection for N-Acetyl-S-(trichlorovinyl)-L-cysteine in Blood: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in toxicological studies and drug metabolite analysis, establishing a reliable and sensitive method for the detection of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) in blood is critical. NA-TCVC is a metabolite of the industrial solvent trichloroethylene, and its quantification in biological matrices is essential for understanding exposure and toxicity. This guide provides a comparative overview of analytical methods, focusing on their limits of detection (LOD) and offering detailed experimental protocols.

Comparison of Analytical Methods

The primary method for the quantification of NA-TCVC in blood is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity. While methods for the parent compound N-acetylcysteine (NAC) are more varied, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), their direct applicability to NA-TCVC would require significant method development and validation. The following table summarizes the performance of a key UPLC-MS/MS method for NA-TCVC and compares it with established methods for the related compound NAC.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) UPLC-MS/MSMouse Serum1.8 - 68.2 femtomoles on column[1]1-2.5 pmol/ml[1]
N-acetylcysteine (NAC)UPLC-MSRat Plasma0.20 µg/mL[2]0.66 µg/mL[2]
N-acetylcysteine (NAC)HPLC with Fluorescence DetectionBiological Blood/Tissue5 nM per 5 µL injection[3]-
N-acetylcysteine (NAC)LC-MS/MSHuman Plasma-50 ng/ml[4]
N-acetylcysteine (NAC)Ion-pair reversed-phase LCPlasma-0.15 µM (as thiol)[5]

Experimental Protocols

UPLC-MS/MS Method for NA-TCVC in Serum

This protocol is adapted from a validated method for the simultaneous detection of NA-TCVC and its precursors.[1]

a. Sample Preparation:

  • To 50 µL of serum, add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

b. UPLC-MS/MS Analysis:

  • Chromatographic System: An ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NA-TCVC.

General Protocol for N-acetylcysteine (NAC) Analysis in Plasma (LC-MS/MS)

This protocol provides a general workflow for NAC analysis, which can be a starting point for developing a method for NA-TCVC.[4][6]

a. Sample Preparation (with reduction of oxidized forms):

  • To a plasma sample, add a solution of dithiothreitol (DTT) to reduce any disulfide bonds, ensuring the measurement of total NAC.[4][7]

  • Incubate the mixture to allow for complete reduction.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid or perchloric acid).[6][7]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

b. LC-MS/MS Analysis:

  • Chromatographic System: HPLC or UPLC system.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with an acid modifier like formic acid.

  • Mass Spectrometer: Tandem mass spectrometer with ESI source.

  • Ionization Mode: Typically positive ion mode for NAC.

  • Detection: MRM of the specific transitions for NAC and an internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analysis of NA-TCVC in blood.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis blood_sample Whole Blood Sample centrifugation1 Centrifugation (1000-2000 x g, 10 min) blood_sample->centrifugation1 serum Serum Collection centrifugation1->serum protein_precipitation Protein Precipitation (e.g., cold methanol) serum->protein_precipitation centrifugation2 Centrifugation (≥14,000 x g, 10 min) protein_precipitation->centrifugation2 supernatant Supernatant Transfer centrifugation2->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data_analysis Data Analysis & Quantitation detection->data_analysis

Caption: Experimental workflow for NA-TCVC analysis in blood.

signaling_pathway TCE Trichloroethylene (TCE) GSH_conjugation Glutathione S-transferase TCE->GSH_conjugation Metabolism TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) GSH_conjugation->TCVG metabolism1 γ-glutamyltranspeptidase dipeptidase TCVG->metabolism1 TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) metabolism1->TCVC acetylation N-acetyltransferase TCVC->acetylation NATCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) acetylation->NATCVC excretion Urinary Excretion NATCVC->excretion

Caption: Metabolic pathway of Trichloroethylene to NA-TCVC.

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of N-Ac-TCVC

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the sensitive and reliable quantification of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC), a critical biomarker of tetrachloroethylene exposure.

In the realm of toxicology and drug metabolism studies, the accurate measurement of biomarkers is paramount. N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) is a key urinary metabolite of tetrachloroethylene, a widespread environmental contaminant. Its quantification is crucial for assessing exposure and understanding the associated health risks. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two platforms for N-Ac-TCVC analysis, supported by experimental data, to aid researchers in making informed decisions for their specific needs.

At a Glance: Key Performance Metrics

ParameterGC-MS/MSLC-MS/MS
Analyte Form Derivatized (Methyl Ester)Native (Underivatized)
Sample Matrix Rat UrineMouse Liver, Kidney, Serum, Urine
Limit of Detection (LOD) 0.1 ng/mL (in urine)[1]1.8 to 68.2 femtomoles (on column)
Limit of Quantification (LOQ) 0.3 ng/mL (in urine)[1]1-10 pmol/g or pmol/mL
Linearity Range 0.3 to 104 ng/mL (in urine)[1]Not explicitly stated in retrieved abstracts
Sample Preparation Requires derivatizationGenerally simpler, direct injection
Throughput Potentially lower due to derivatizationHigher throughput capabilities

The Contenders: A Deeper Dive into the Methodologies

The fundamental difference between GC-MS and LC-MS lies in the state of the mobile phase used to separate compounds. GC-MS is ideal for volatile and thermally stable molecules, while LC-MS excels in the analysis of larger, more polar, and thermally labile compounds. Given that N-Ac-TCVC is a polar molecule, LC-MS/MS is inherently better suited for its direct analysis. To be analyzed by GC-MS, N-Ac-TCVC requires a chemical modification step known as derivatization to increase its volatility.

Gas Chromatography-Mass Spectrometry (GC-MS)

The established method for N-Ac-TCVC analysis by GC-MS involves a derivatization step to convert the polar carboxylic acid group into a more volatile methyl ester. This allows the analyte to traverse the gas chromatograph for separation before detection by the mass spectrometer.

This protocol is based on the method described by Bartels (1994) for the analysis of N-Ac-TCVC in rat urine.[1]

1. Sample Preparation:

  • Acidify the urine sample.

  • Perform a liquid-liquid extraction with ethyl acetate to isolate the analyte.

  • Evaporate the ethyl acetate extract to dryness.

  • Derivatize the residue with methanolic HCl to form the methyl ester of N-Ac-TCVC.

2. GC-MS/MS Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Ionization Mode: Negative Ion Chemical Ionization (NICI) is employed for its high sensitivity and selectivity for electrophilic compounds like N-Ac-TCVC.[1]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for selective reaction monitoring (SRM) to enhance specificity and reduce background noise.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Urine Urine Sample Acidification Acidification Urine->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Derivatization Derivatization (Methanolic HCl) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation NICI_Ionization NICI Ionization GC_Separation->NICI_Ionization MSMS_Detection MS/MS Detection (SRM) NICI_Ionization->MSMS_Detection

GC-MS workflow for N-Ac-TCVC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a more direct approach for the analysis of N-Ac-TCVC, leveraging its polarity for separation in the liquid phase without the need for derivatization. This simplifies sample preparation and can lead to higher throughput.

The following protocol is based on the ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method for the analysis of N-Ac-TCVC in biological matrices.

1. Sample Preparation:

  • For urine and serum samples, a simple protein precipitation step with a solvent like acetonitrile may be sufficient.

  • For tissue samples (liver, kidney), homogenization followed by protein precipitation is typically required.

  • The supernatant is then directly injected into the LC-MS/MS system.

2. UHPLC-MS/MS Analysis:

  • Liquid Chromatograph: An ultra-high-performance liquid chromatograph (UHPLC) with a reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode is effective for ionizing polar molecules like N-Ac-TCVC.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in SRM mode is used for quantification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Urine, Serum, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation UHPLC Separation Supernatant->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (SRM) ESI_Ionization->MSMS_Detection

LC-MS/MS workflow for N-Ac-TCVC analysis.

The Verdict: Choosing the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful techniques capable of quantifying N-Ac-TCVC at low levels in biological matrices. However, for most applications, LC-MS/MS emerges as the superior choice for the analysis of N-Ac-TCVC .

The primary advantage of LC-MS/MS is the ability to analyze the compound in its native form, eliminating the need for a time-consuming and potentially variable derivatization step. This leads to simpler sample preparation, higher sample throughput, and potentially improved accuracy and precision. The sensitivity of modern LC-MS/MS instruments is exceptional, allowing for the detection of N-Ac-TCVC at femtomole levels.

GC-MS, while a robust and reliable technique, is hampered by the necessity of derivatization for polar analytes like N-Ac-TCVC. This additional step can introduce variability and is not ideal for high-throughput screening. However, in laboratories where GC-MS is the primary platform, the described method provides a viable, albeit more labor-intensive, option.

References

A Comparative Guide to the Bioanalytical Validation of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC), a key urinary metabolite of the environmental contaminant trichloroethylene (TCE), is paramount for toxicological and human exposure studies.[1][2] A critical component for achieving reliable and reproducible results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the selection of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NA-TCVC-d3), against a structural analog internal standard for the bioanalysis of NA-TCVC.

This comparison is based on established principles of bioanalytical method validation. While comprehensive validation reports with detailed quantitative data for specific methods were not publicly available, this guide presents a thorough overview of the expected performance characteristics to assist researchers in choosing the most suitable internal standard for their applications.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard, such as NA-TCVC-d3, is widely regarded as the gold standard in quantitative bioanalysis.[3][4] By incorporating stable isotopes like deuterium (²H), the molecular weight of the IS is increased, enabling it to be distinguished from the analyte by the mass spectrometer.[3] Crucially, its physicochemical properties remain nearly identical to the analyte.[3] This ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[3][4]

Performance Comparison: NA-TCVC-d3 vs. Structural Analog Internal Standard

This section compares the expected validation performance of a bioanalytical method for NA-TCVC using NA-TCVC-d3 as the internal standard versus a method employing a hypothetical structural analog internal standard.

Table 1: Performance of NA-TCVC-d3 in Different Biological Matrices

ParameterMatrix: Human UrineMatrix: Human Plasma
Linearity (R²) > 0.995> 0.995
Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (% RSD) < 10%< 12%
Matrix Effect (%) 97 - 103%94 - 106%
Extraction Recovery (%) > 90%> 85%

Table 2: Comparative Performance of NA-TCVC-d3 vs. a Structural Analog IS

FeatureNA-TCVC-d3 (SIL-IS)Structural Analog IS
Chromatographic Behavior Co-elutes with NA-TCVCMay have different retention time
Ionization Efficiency Identical to NA-TCVCMay differ from NA-TCVC
Matrix Effect Compensation ExcellentModerate to Poor
Accuracy HighModerate to High
Precision HighModerate
Method Robustness HighModerate

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of a bioanalytical method for NA-TCVC using an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) from Human Urine
  • To 1.0 mL of human urine, add 50 µL of a 1 µg/mL solution of NA-TCVC-d3 in methanol (internal standard).

  • Vortex the sample for 30 seconds.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1.0 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1.0 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate : 0.4 mL/min.

  • Ionization Mode : Negative Electrospray Ionization (ESI-).

  • MRM Transitions :

    • NA-TCVC: m/z 292.0 → 162.9

    • NA-TCVC-d3: m/z 295.0 → 165.9

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the metabolic pathway of trichloroethylene.

cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection add_is Add NA-TCVC-d3 (IS) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc

Caption: Bioanalytical Workflow for NA-TCVC Quantification.

TCE Trichloroethylene (TCE) GSH_conj GSH Conjugation (GST-mediated) TCE->GSH_conj TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) GSH_conj->TCVG Metabolism1 Metabolism TCVG->Metabolism1 TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) Metabolism1->TCVC N_acetylation N-acetylation TCVC->N_acetylation NATCVC N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) N_acetylation->NATCVC Excretion Urinary Excretion NATCVC->Excretion

References

A Comparative Guide to Urinary Biomarkers for Inhaled Trichloroethylene Exposure: N-Ac-TCVC vs. Traditional Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of urinary N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) as a biomarker for inhaled trichloroethylene (TCE) exposure against traditional biomarkers, trichloroacetic acid (TCA) and trichloroethanol (TCOH). This comparison is supported by a review of experimental data and detailed methodologies for the quantification of these biomarkers and inhaled TCE.

Executive Summary

Effective monitoring of occupational and environmental exposure to trichloroethylene (TCE), a known human carcinogen, is critical for assessing health risks.[1] While urinary trichloroacetic acid (TCA) and trichloroethanol (TCOH) have been the standard biomarkers for TCE exposure for decades, recent advancements have highlighted N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) as a potentially more specific and sensitive indicator. This guide delves into the comparative performance of these biomarkers, presenting available quantitative data, detailed experimental protocols, and a visualization of the relevant metabolic pathway.

Comparison of Urinary Biomarkers

The selection of an appropriate biomarker for TCE exposure depends on several factors, including the exposure level, the timing of sample collection, and the analytical method's sensitivity and specificity. While TCA and TCOH are metabolites of the primary oxidative pathway of TCE metabolism, N-Ac-TCVC is a product of the glutathione conjugation pathway.

BiomarkerMetabolic PathwayKey AdvantagesKey Disadvantages
N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-Ac-TCVC) Glutathione ConjugationHigh specificity to TCE exposure. May be a more sensitive indicator at low exposure levels.Less historical data available compared to TCA and TCOH. Analytical methods can be more complex.
Trichloroacetic Acid (TCA) Oxidative MetabolismExtensive historical data and established analytical methods. Good correlation with long-term exposure.Longer half-life can make it less indicative of recent exposure. Can be influenced by exposure to other chlorinated solvents.
Trichloroethanol (TCOH) Oxidative MetabolismReflects more recent exposure due to a shorter half-life than TCA.Can be conjugated with glucuronic acid, requiring enzymatic hydrolysis for total TCOH measurement.

Quantitative Data Summary

One study investigating workers exposed to TCE, with breathing zone air levels mostly below 50 ppm, found that urinary levels of total trichloro-compounds, TCOH, and TCA increased as a linear function of TCE exposure.[2] The relationship was statistically significant for both men and women.[2] Another study established a regression equation between environmental TCE concentration and urinary TCE concentration, suggesting a urinary TCE level of 26.0 µg/L corresponds to the Threshold Limit Value-Time Weighted Average (TLV-TWA) of 269 mg/m³.[3]

For TCA, a study demonstrated that the established exposure equivalent of 100 mg/L in urine for a 50 ppm TCE exposure is also valid at lower exposure concentrations, down to 12.5 ppm.[4] The study predicted that for TCE exposure concentrations of 0.6 and 6 ppm, the resulting urinary TCA concentrations at the end of a work week would be 1.2 and 12 mg/L, respectively.[4]

While specific correlation coefficients for N-Ac-TCVC with inhaled TCE in humans are not detailed in the available literature, its formation through a specific metabolic pathway suggests a high degree of specificity as a biomarker. Further research is needed to establish a quantitative relationship comparable to that of TCA and TCOH.

Experimental Protocols

Measurement of Inhaled Trichloroethylene (TCE)

The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) provide standardized methods for the collection and analysis of airborne TCE.

OSHA Method 1001: Personal Air Sampling

This method is suitable for determining the time-weighted average (TWA) exposure to TCE.

  • Sampling Media: Coconut shell charcoal tube (100 mg/50 mg).

  • Procedure:

    • A personal sampling pump calibrated to a flow rate of 0.01 to 0.2 L/min is attached to the worker's breathing zone.

    • Air is drawn through the charcoal tube, where TCE is adsorbed.

    • The front and back sections of the charcoal are transferred to separate vials.

    • TCE is desorbed from the charcoal using carbon disulfide.

    • The resulting solution is analyzed by gas chromatography with a flame ionization detector (GC-FID).

NIOSH Method 1022: Air Sampling

This method is also for the determination of TCE in the air.

  • Sampling Media: Solid sorbent tube (coconut shell charcoal, 100 mg/50 mg).

  • Procedure:

    • A sampling pump is used to draw a known volume of air through the sorbent tube.

    • The charcoal is transferred to a vial, and TCE is desorbed with carbon disulfide.

    • An aliquot of the desorbed sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID) for quantification.

Measurement of Urinary N-Ac-TCVC

Analysis of N-Ac-TCVC in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

UPLC-MS/MS Method for N-Ac-TCVC (and other TCE metabolites)

This protocol is adapted from methods for the simultaneous determination of TCE metabolites.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • To a 1.0 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled N-Ac-TCVC).

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Elute the analyte from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for N-Ac-TCVC and its internal standard.

    • Quantification:

      • Generate a calibration curve using standards of known N-Ac-TCVC concentrations.

      • Determine the concentration of N-Ac-TCVC in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Trichloroethylene

The following diagram illustrates the two major metabolic pathways of TCE, leading to the formation of the urinary biomarkers discussed.

TCE_Metabolism cluster_exposure Exposure cluster_oxidative Oxidative Pathway (Liver) cluster_conjugation Glutathione Pathway (Liver & Kidney) cluster_excretion Urinary Excretion TCE Inhaled Trichloroethylene (TCE) ChloralHydrate Chloral Hydrate TCE->ChloralHydrate CYP450 DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG GST TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA TCOH Trichloroethanol (TCOH) ChloralHydrate->TCOH Urine_TCA TCA in Urine TCA->Urine_TCA Urine_TCOH TCOH in Urine TCOH->Urine_TCOH DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC NAcTCVC N-Ac-TCVC DCVC->NAcTCVC N-acetyltransferase Urine_NAcTCVC N-Ac-TCVC in Urine NAcTCVC->Urine_NAcTCVC

Metabolic pathways of trichloroethylene leading to urinary biomarkers.
Experimental Workflow for Biomarker Analysis

The following diagram outlines the general workflow for correlating inhaled TCE exposure with urinary biomarker concentrations.

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Air_Sample Personal Air Sampling (Inhaled TCE) TCE_Analysis GC-FID Analysis of Air Sample Air_Sample->TCE_Analysis Urine_Sample Urine Collection Biomarker_Analysis UPLC-MS/MS Analysis of Urine Urine_Sample->Biomarker_Analysis Quantification Quantification of TCE & Biomarkers TCE_Analysis->Quantification Biomarker_Analysis->Quantification Correlation Correlation Analysis Quantification->Correlation

Workflow for correlating inhaled TCE with urinary biomarkers.

Conclusion

Both traditional biomarkers (TCA and TCOH) and the emerging biomarker (N-Ac-TCVC) have utility in monitoring TCE exposure. TCA and TCOH benefit from extensive historical data and established, linear correlations with inhaled TCE levels, making them suitable for assessing compliance with occupational exposure limits. N-Ac-TCVC, due to its high specificity, holds promise as a more sensitive biomarker, particularly for low-level exposures.

For comprehensive risk assessment, especially in research and drug development settings where understanding the full metabolic fate of a compound is crucial, the concurrent analysis of metabolites from both the oxidative and glutathione conjugation pathways is recommended. Future studies that directly compare the correlation of N-Ac-TCVC, TCA, and TCOH with well-characterized inhaled TCE exposures in human cohorts are needed to definitively establish the superior biomarker for various exposure scenarios.

References

A Comparative Guide to the Metabolite Profiling of Trichloroethylene and Tetrachloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolite profiles of two prevalent industrial solvents, trichloroethylene (TCE) and tetrachloroethylene (PCE). Understanding the distinct metabolic pathways and resulting metabolites of these compounds is crucial for assessing their toxicological profiles and developing relevant biomarkers for exposure and effect. This document summarizes key experimental data, details analytical methodologies, and visualizes the metabolic processes to facilitate further research and drug development efforts related to halogenated hydrocarbon toxicity.

Executive Summary

Trichloroethylene (TCE) and tetrachloroethylene (PCE) are structurally similar chlorinated solvents that undergo metabolism in humans and experimental animals through two primary pathways: cytochrome P450 (P450)-dependent oxidation and glutathione (GSH) conjugation.[1][2] While the metabolic routes are qualitatively similar, significant quantitative differences exist in the flux and yield of metabolites, leading to distinct toxicological outcomes.[3][4]

The oxidative pathway is the major route of metabolism for both compounds, with a significantly higher flux for TCE compared to PCE.[1][2] Conversely, the GSH conjugation pathway, though a minor route, is substantially more active for PCE than for TCE.[1][2] These differences in metabolic flux have important implications for organ-specific toxicity, with oxidative metabolites primarily linked to liver and lung toxicity, and GSH-derived metabolites associated with nephrotoxicity.[5][6]

Comparative Metabolite Data

The following tables summarize quantitative data on the major metabolites of TCE and PCE from various experimental models.

Table 1: Comparison of Metabolic Pathway Flux in Male Mice [1][2]

ParameterTrichloroethylene (TCE)Tetrachloroethylene (PCE)
Predominant Metabolic Pathway OxidationOxidation
Oxidative Pathway Flux 1,200 - 3,800 fold higher than GSH conjugation26 - 34 fold higher than GSH conjugation
GSH Conjugation Pathway Flux ~0.010% - 0.013% of administered dose~0.19% - 0.30% of administered dose (approx. 21-fold higher than TCE)

Table 2: Major Metabolites of TCE and PCE [5][6][7]

Parent CompoundMetabolic PathwayMajor MetabolitesAssociated Toxicity
Trichloroethylene (TCE) P450 OxidationChloral Hydrate, Trichloroacetic Acid (TCA), Dichloroacetic Acid (DCA), Trichloroethanol (TCOH)Liver and Lung Toxicity
GSH ConjugationS-(1,2-dichlorovinyl)glutathione (DCVG), S-(1,2-dichlorovinyl)-L-cysteine (DCVC), N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC)Nephrotoxicity
Tetrachloroethylene (PCE) P450 OxidationTrichloroacetyl chloride, Trichloroacetic Acid (TCA), Oxalic AcidLiver Toxicity
GSH ConjugationS-(1,2,2-trichlorovinyl)glutathione (TCVG), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC)Nephrotoxicity

Table 3: Quantitative Comparison of Glutathione Conjugate Formation in Human, Rat, and Mouse Liver In Vitro Models [5]

MetaboliteHuman vs. Rat (fold-higher in human)Human vs. Mouse (fold-higher in human)
DCVG (from TCE) 18 - 4546 - 120
TCVG (from PCE) 77 - 186128 - 277

Metabolic Pathways

The metabolic fates of TCE and PCE are depicted in the following signaling pathway diagrams.

TCE_Metabolism TCE Trichloroethylene (TCE) P450 Cytochrome P450 (CYP2E1) TCE->P450 Oxidation GSH_path GSH Conjugation TCE->GSH_path GSTs ChloralHydrate Chloral Hydrate P450->ChloralHydrate DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) GSH_path->DCVG TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA TCOH Trichloroethanol (TCOH) ChloralHydrate->TCOH DCA Dichloroacetic Acid (DCA) TCA->DCA LiverToxicity Liver & Lung Toxicity TCA->LiverToxicity DCA->LiverToxicity TCOH->LiverToxicity DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC NAcDCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) DCVC->NAcDCVC KidneyToxicity Nephrotoxicity DCVC->KidneyToxicity PCE_Metabolism PCE Tetrachloroethylene (PCE) P450 Cytochrome P450 (CYP2E1) PCE->P450 Oxidation GSH_path GSH Conjugation PCE->GSH_path GSTs TrichloroacetylChloride Trichloroacetyl Chloride P450->TrichloroacetylChloride TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) GSH_path->TCVG TCA Trichloroacetic Acid (TCA) TrichloroacetylChloride->TCA OxalicAcid Oxalic Acid TrichloroacetylChloride->OxalicAcid LiverToxicity Liver Toxicity TCA->LiverToxicity TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) TCVG->TCVC NAcTCVC N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) TCVC->NAcTCVC KidneyToxicity Nephrotoxicity TCVC->KidneyToxicity Experimental_Workflow cluster_exposure Exposure cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis Human Human Subjects (Occupational/Environmental) Blood Blood/Plasma/Serum Human->Blood Urine Urine Human->Urine Tissues Tissues (Liver, Kidney) Human->Tissues Animal Animal Models (e.g., Mice, Rats) Animal->Blood Animal->Urine Animal->Tissues InVitro In Vitro Models (e.g., Hepatocytes) InVitro->Blood InVitro->Urine InVitro->Tissues Extraction Extraction (LLE, SPE, SPME) Blood->Extraction Urine->Extraction ProteinPrecipitation Protein Precipitation (for LC-MS) Tissues->ProteinPrecipitation Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS (Volatile Metabolites) Derivatization->GCMS LCMS LC-MS/MS (Non-volatile Metabolites) ProteinPrecipitation->LCMS Quantification Metabolite Quantification GCMS->Quantification LCMS->Quantification Comparison Comparative Analysis Quantification->Comparison Pathway Pathway Analysis Comparison->Pathway

References

Navigating Biomarker Assay Validation: A Comparative Guide to Regulatory Standards

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the regulatory landscape for bioanalytical method validation (BMV) of biomarkers, comparing key guidelines and outlining the pivotal "fit-for-purpose" approach essential for drug development.

The quantification of biomarkers is a critical component in drug development, providing invaluable data for assessing safety, efficacy, and pharmacological response.[1] To ensure the integrity and reliability of this data, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of the bioanalytical methods used. This guide compares these standards, details essential validation experiments, and clarifies the governing "fit-for-purpose" philosophy.

The "Fit-for-Purpose" Doctrine: A Tiered Approach

Unlike the stringent, universal requirements for pharmacokinetic (PK) assays, biomarker validation operates on a "fit-for-purpose" basis.[2][3] This practical approach dictates that the level of validation rigor should align with the intended use of the biomarker data.[2][4] The context of use (COU) is paramount; data intended for pivotal, regulatory decision-making requires full, stringent validation, while data for exploratory, internal decision-making may be subject to less rigorous qualification.[1][4][5]

This tiered strategy, formalized in recent FDA guidance, ensures that the investment in validation is appropriate for the impact of the data on a drug development program.[4]

Fit_for_Purpose_Approach cluster_0 Context of Use (COU) cluster_1 Level of Validation Exploratory Exploratory (e.g., Target Engagement, Hypothesis Generation) Screening Screening / Characterization Exploratory->Screening Low Impact Decision-Making Internal Decision-Making (e.g., Go/No-Go Decisions, Dose Ranging) Qualification Qualified Assay Decision-Making->Qualification Medium Impact Pivotal Pivotal / Regulatory (e.g., Safety & Efficacy, Labeling Claims) Validation Fully Validated Assay Pivotal->Validation High Impact

Figure 1: The Fit-for-Purpose approach in biomarker validation.

Regulatory Framework: FDA, EMA, and ICH M10

The bioanalytical community has historically referenced FDA and EMA guidelines for method validation. A significant development is the International Council for Harmonisation (ICH) M10 guideline, which provides a harmonized standard for bioanalytical method validation.[6][7] However, the initial scope of ICH M10 explicitly excluded biomarkers.[1][8][9]

To address this gap, the FDA issued guidance in early 2025, clarifying that for biomarker data supporting regulatory decisions, the assay should be fully validated consistent with the principles outlined in ICH M10.[1][4][10] This positions ICH M10 as the foundational reference for high-stakes biomarker assays, while still allowing for the fit-for-purpose approach for other contexts.[4][10] The EMA's guideline, while older, is now largely superseded by the harmonized ICH M10 for drug concentration analysis, but its principles remain influential in the broader bioanalytical field.[11]

Comparison of Key Validation Parameters & Acceptance Criteria

While a "one-size-fits-all" approach is not appropriate for biomarkers, the validation parameters are largely consistent with those for drug assays.[5][12] The primary difference lies in the acceptance criteria, which must consider the biomarker's endogenous nature and biological variability.[10] For pivotal studies, the criteria often mirror those in ICH M10.

Validation ParameterChromatographic Assays (e.g., LC-MS)Ligand Binding Assays (e.g., ELISA)General Purpose / Context
Accuracy Mean value within ±15% of nominal (±20% at LLOQ)Mean value within ±20% of nominal (±25% at LLOQ/ULOQ)Assesses how close the measured value is to the true value. Critical for ensuring data reliability.
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)CV ≤20% (≤25% at LLOQ/ULOQ)Measures the degree of scatter or variability in repeated measurements.
Selectivity No significant interference at the retention time of the analyte and internal standard (IS).Response of blank samples should be <20% of LLOQ response.Ensures the method can differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity (LLOQ) Analyte response is at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.Analyte response is distinguishable from blank. Accuracy and precision criteria must be met.The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Recovery within ±15% of nominal concentration.Recovery within ±20% of nominal concentration.Evaluates the analyte's stability under various conditions: Freeze-Thaw, Bench-Top, and Long-Term storage.
Dilutional Linearity Accuracy and precision within ±15% after dilution.Accuracy and precision within ±20% after dilution.Confirms that a sample can be diluted to fall within the assay range and still provide accurate results.

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification. Criteria are based on principles from ICH M10 and FDA guidance, which are the starting point for fully validated biomarker assays.

Key Experimental Protocols

Detailed methodologies are essential for executing a successful validation. Below are protocols for core validation experiments.

Accuracy and Precision
  • Objective: To determine the closeness of agreement between a measured concentration and its nominal value (accuracy) and the degree of scatter between repeated measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in the relevant biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in three separate analytical runs.

    • Calculate the mean concentration, percent accuracy (%Bias), and percent coefficient of variation (%CV) for each level within each run (intra-run) and across all three runs (inter-run).

    • Compare the results against the acceptance criteria outlined in the table above.

Stability
  • Objective: To ensure the analyte remains unchanged in the biological matrix under specific storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Prepare low and high concentration QCs. Analyze them after they have undergone a specified number of freeze-thaw cycles (typically 3-5 cycles). The concentrations are compared to freshly prepared standards.

    • Bench-Top (Short-Term) Stability: Prepare low and high QCs and leave them at room temperature for a duration that mimics the expected sample handling time in the lab. Analyze and compare against nominal concentrations.

    • Long-Term Stability: Store low and high QCs at the intended long-term storage temperature (e.g., -80°C). Analyze them at set time points (e.g., 1, 3, 6, 12 months) and compare the results to the initial concentrations.

Selectivity and Matrix Effect
  • Objective: To verify that the method is not affected by other substances present in the biological matrix.

  • Protocol:

    • Obtain the biological matrix from at least six different individual sources.

    • For each source, analyze a blank sample (no analyte) to check for interferences.

    • Spike each source with the analyte at low and high QC concentrations and analyze.

    • The results should meet accuracy and precision criteria across all sources, demonstrating a lack of matrix effect.

General Bioanalytical Validation Workflow

The process of validating a bioanalytical method is systematic, moving from development and optimization to a series of rigorous tests before being applied to study samples.

BMV_Workflow cluster_validation Validation Experiments dev Method Development & Optimization plan Validation Plan (Define COU & Criteria) dev->plan val Pre-Study Validation (Core Experiments) plan->val report Validation Report val->report acc_prec Accuracy & Precision stab Stability (FT, BT, LT) sel Selectivity & Matrix Effect sens Sensitivity (LLOQ) analysis Study Sample Analysis (with In-Study QCs) report->analysis

Figure 2: General workflow for bioanalytical method validation.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 28, 2025

Researchers and laboratory personnel handling N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 must adhere to stringent disposal protocols due to its classification as a hazardous substance. The presence of the trichlorovinyl group, a halogenated organic moiety, imparts potential nephrotoxicity, necessitating its management as regulated chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for the analogous non-deuterated compound, N-acetyl-S-(trichlorovinyl)-L-Cysteine, explicitly warns that the material should be considered hazardous.[1] Standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety goggles, is mandatory. All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data Summary for Disposal

The following table summarizes key data relevant to the safe handling and disposal of this compound and its non-deuterated analogue.

PropertyValueReference
Chemical Name This compound-
CAS Number 1346616-95-2-
Analogue Name N-acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine[2]
Analogue CAS No. 111348-61-9[2]
Molecular Formula C₇H₅D₃Cl₃NO₃S-
Hazard Classification Hazardous (Halogenated Organic Compound)[1]
Primary Hazard Potential Nephrotoxicity-
Storage -20°C[1]
Solubility Soluble in Chloroform[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be carried out in accordance with institutional and local environmental regulations for hazardous waste.

Step 1: Waste Identification and Classification

  • Characterize all waste containing this compound as Hazardous Halogenated Organic Waste . The deuterated "d3" label does not alter the chemical's hazardous nature for disposal purposes.

Step 2: Waste Segregation

  • Crucially, segregate this waste from non-halogenated chemical waste. Co-mingling increases disposal costs and complexity.

  • Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizers.

Step 3: Containerization

  • Use a designated, leak-proof, and chemically compatible waste container for all this compound waste. The container must have a secure screw-top cap.

  • The container should be clearly labeled as "Hazardous Waste: Halogenated Organic" and should list "this compound" as a primary constituent. Include the approximate concentration and quantity.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated, secure, and away from general laboratory traffic.

Step 5: Disposal Request and Manifest

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

  • Complete all necessary hazardous waste disposal forms or manifests as required by your institution and local regulations. This documentation is crucial for tracking the waste from generation to final disposal.

Step 6: Professional Disposal

  • The collected waste will be transported by a licensed hazardous waste disposal service for ultimate destruction, typically via high-temperature incineration at a permitted facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_prohibited Prohibited Actions start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Halogenated Organic Waste fume_hood->classify segregate Segregate from Non-Halogenated Waste classify->segregate drain_disposal Dispose Down Drain? classify->drain_disposal trash_disposal Dispose in Regular Trash? classify->trash_disposal containerize Place in Labeled, Sealed, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store request_pickup Contact EHS for Pickup store->request_pickup end_point Disposal via Licensed Hazardous Waste Vendor request_pickup->end_point no1 NO drain_disposal->no1 no2 NO trash_disposal->no2

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling from receipt to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The primary hazards associated with this compound are dictated by the toxicological properties of the parent compound, N-Acetyl-S-(trichlorovinyl)-L-cysteine, as the deuterium labeling does not alter its chemical reactivity or biological effects.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling this compound.[2][4] Always check for tears before use.
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect skin and clothing from contamination.[2]
Closed-toe ShoesShoes must fully cover the feet to protect against spills.[5]
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.
RespiratorMay be required for certain procedures, such as cleaning up large spills.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following step-by-step plan outlines the procedures for this compound.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled.

Step 2: Handling and Preparation of Solutions

  • All handling of the solid compound must be performed in a chemical fume hood to avoid inhalation of any dust particles.

  • Wear all required PPE as detailed in the table above.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Spill Management

  • In case of a small spill, cordon off the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent.

  • For large spills, evacuate the area and contact the institutional safety office.

Step 4: Waste Disposal

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Segregate the waste into appropriately labeled containers for halogenated organic compounds.[6]

  • Since the compound is isotopically labeled with a stable isotope, no special precautions for radioactivity are needed.[7][] However, the waste container must be clearly labeled with the contents, including the fact that it contains a deuterated compound.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store in Designated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh Weigh Compound fume_hood->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment collect_waste Collect Contaminated Waste experiment->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose as Hazardous Waste label_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.